molecular formula C9H9NO3 B083756 Formyl-D-phenylglycine CAS No. 10419-71-3

Formyl-D-phenylglycine

Cat. No.: B083756
CAS No.: 10419-71-3
M. Wt: 179.17 g/mol
InChI Key: AZTYHYHSDPMHRA-MRVPVSSYSA-N
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Description

Formyl-D-phenylglycine is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-formamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTYHYHSDPMHRA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426713
Record name Formyl-D-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10419-71-3
Record name Formyl-D-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Structural Elucidation and Biological Context of Formyl-D-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl-D-phenylglycine is a non-proteinogenic amino acid derivative with significant potential in peptide synthesis and as a research tool in medicinal chemistry. Its structure, featuring a formyl group attached to the nitrogen of the D-enantiomer of phenylglycine, confers unique stereochemical and biological properties. This technical guide provides a comprehensive overview of the structure of this compound, outlines a detailed experimental protocol for its synthesis, presents its expected spectroscopic characteristics, and explores its potential biological role as a ligand for formyl peptide receptors (FPRs). All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound, systematically named (2R)-2-formamido-2-phenylacetic acid, is a derivative of the amino acid D-phenylglycine.[1] The presence of the N-formyl group makes it a structural analogue of the N-termini of many bacterially derived peptides and mitochondrial proteins. These N-formyl peptides are known to be potent chemoattractants for immune cells, initiating signaling cascades through a family of G protein-coupled receptors known as formyl peptide receptors (FPRs).[2][3] While the direct interaction of this compound with FPRs is a subject for further investigation, its structural similarity to known FPR agonists suggests it may serve as a valuable tool for studying inflammatory and immune responses. This guide details the chemical structure, a plausible synthetic route, and the theoretical biological context of this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a phenyl group and a carboxyl group attached to a chiral alpha-carbon, with a formamido group (-NHCHO) also linked to this central carbon. The 'D' designation indicates the stereochemical configuration at the alpha-carbon.

PropertyValueReference
Molecular Formula C9H9NO3[1]
Molecular Weight 179.18 g/mol [1]
IUPAC Name (2R)-2-formamido-2-phenylacetic acid[1]
CAS Number 10419-71-3
Appearance White solid[1]
SMILES O=CNC(C(=O)O)c1ccccc1

Synthesis of this compound

Experimental Protocol: N-formylation of D-phenylglycine

Materials:

  • D-phenylglycine

  • Formamide (HCONH2)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Nitrogen gas supply

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend D-phenylglycine (1 equivalent) in an excess of formamide (10-20 equivalents).[4]

  • Flush the apparatus with nitrogen gas to create an inert atmosphere.[4]

  • Heat the reaction mixture to 90-100°C with continuous stirring.[4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or proton NMR until the starting material is consumed (typically 1-2 hours).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with a dilute HCl solution, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

G cluster_workflow Synthesis Workflow start Start reactants D-phenylglycine + Formamide start->reactants reaction Heat (90-100°C) under N2 reactants->reaction workup Aqueous Workup (H2O, Ethyl Acetate) reaction->workup extraction Extraction workup->extraction drying Drying (Na2SO4) extraction->drying evaporation Evaporation drying->evaporation purification Purification evaporation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Expected)

Specific, experimentally derived spectroscopic data for this compound is not widely published. However, based on the known spectra of D-phenylglycine, phenylacetic acid, and general principles of spectroscopy, the following characteristics can be anticipated.

1H NMR Spectroscopy
ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Phenyl H7.2-7.4MultipletProtons on the aromatic ring.
α-H~5.5DoubletCoupled to the adjacent N-H proton.
N-H~8.0-8.5DoubletCoupled to the α-H. May show broadening.
Formyl H~8.2SingletCharacteristic singlet for the formyl proton.
Carboxyl H>10.0Broad SingletAcidic proton, often broad and may exchange with D2O.
13C NMR Spectroscopy
CarbonExpected Chemical Shift (ppm)Notes
Phenyl C125-140Multiple peaks for the aromatic carbons.
α-C~55-60The chiral carbon attached to the phenyl and carboxyl groups.
Carboxyl C=O~170-175Carbonyl carbon of the carboxylic acid.
Formyl C=O~160-165Carbonyl carbon of the formyl group.
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm-1)IntensityNotes
O-H (Carboxylic Acid)2500-3300BroadCharacteristic broad absorption due to hydrogen bonding.[5]
C-H (Aromatic)3000-3100MediumStretching vibrations of C-H bonds on the phenyl ring.[6]
C=O (Carboxylic Acid)1700-1725StrongCarbonyl stretch of the carboxylic acid.[7]
C=O (Amide I)1650-1680StrongCarbonyl stretch of the formyl group.
N-H (Amide II)1510-1550MediumN-H bending vibration.
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 179. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da), the formyl group (-CHO, 29 Da), and cleavage of the bond between the alpha-carbon and the phenyl group.[8][9]

FragmentExpected m/z
[M]+179
[M - COOH]+134
[M - CHO]+150
[C6H5CHNH]+105
[C6H5]+77

Potential Biological Activity: Interaction with Formyl Peptide Receptors

N-formylated peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[3] This recognition is primarily mediated by formyl peptide receptors (FPRs), which are expressed on the surface of phagocytic leukocytes such as neutrophils and macrophages.[3]

The Formyl Peptide Receptor Signaling Pathway

The binding of an N-formyl peptide to an FPR, such as FPR1, initiates a signaling cascade that leads to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9]

Hypothetical Activation by this compound: Given its N-formylated structure, it is hypothesized that this compound could act as an agonist for FPRs. Upon binding, it would induce a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This would, in turn, trigger downstream signaling pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways culminate in increased intracellular calcium levels, activation of protein kinase C (PKC), and ultimately, the cellular responses characteristic of immune cell activation.

G cluster_pathway Hypothetical FPR1 Signaling Pathway FDPG This compound (Hypothetical Ligand) FPR1 FPR1 FDPG->FPR1 Binds G_protein Gαiβγ FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves Cell_Response Cellular Response (Chemotaxis, Degranulation, ROS) PI3K->Cell_Response Contributes to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC PKC->Cell_Response Leads to

Caption: Proposed signaling cascade upon activation of FPR1 by this compound.

Conclusion

This compound is a structurally interesting molecule with potential applications in the synthesis of novel peptides and as a probe for investigating the innate immune system. While detailed experimental data for this specific compound are sparse, this guide provides a solid foundation based on established chemical principles and the known biology of related molecules. The provided synthetic protocol offers a practical route to obtaining this compound for further study. The hypothesized interaction with formyl peptide receptors opens up avenues for research into its potential as a modulator of inflammation and immune cell trafficking. Further experimental validation of its spectroscopic properties and biological activity is warranted to fully elucidate the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Core Chemical Properties and Stability of Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of Formyl-D-phenylglycine, a key building block in pharmaceutical and peptide synthesis. The information is curated to support research, development, and application of this versatile amino acid derivative.

Chemical Properties

This compound, with the systematic IUPAC name (2R)-2-formamido-2-phenylacetic acid, is a chiral compound widely utilized for its ability to introduce specific stereochemistry in the synthesis of complex molecules.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.18 g/mol [1]
Appearance White to off-white powder/solid[1]
Melting Point 172 - 176 °C[1]
CAS Number 10419-71-3[1]
pKa Data not available in searched literature. The pKa of the carboxylic acid group in N-formyl amino acids is generally expected to be in the range of 2-3, based on the pKa of similar structures.
Solubility Data not available in searched literature. Expected to have some solubility in water and polar organic solvents like methanol and ethanol, and likely soluble in DMSO.

Chemical Stability

The stability of this compound is a critical factor in its storage, handling, and application in synthetic processes. The primary routes of degradation involve the hydrolysis of the N-formyl group and potential racemization.

Hydrolysis

The N-formyl group of this compound can be susceptible to hydrolysis, particularly under acidic conditions. This process removes the formyl protecting group, yielding D-phenylglycine. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Logical Relationship of Acid-Catalyzed Hydrolysis:

This compound This compound D-phenylglycine D-phenylglycine This compound->D-phenylglycine Hydrolysis Formic_Acid Formic Acid This compound->Formic_Acid Byproduct H+ Acidic Conditions (H+) H+->this compound H2O Water H2O->this compound

Caption: Acid-catalyzed hydrolysis of this compound.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability of compounds.[4][5] While specific TGA/DSC data for this compound was not found in the searched literature, these methods would reveal its decomposition temperature and any thermally induced phase transitions. For many amino acids, thermal decomposition in the solid state can be a complex process.[6]

Stability Towards Racemization

Phenylglycine and its derivatives are known to be more prone to racemization compared to other α-amino acids.[5] This is attributed to the stabilization of the carbanion intermediate at the α-carbon by the adjacent phenyl ring.[5] Therefore, reaction conditions, particularly those involving strong bases or elevated temperatures, should be carefully controlled to maintain the enantiomeric purity of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the N-formylation of amino acids is the use of a mixed anhydride, such as acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[7][8] Another approach involves the use of formamide.[9]

Protocol for N-formylation using Acetic Formic Anhydride (General Procedure):

  • Reagent Preparation (in situ generation of acetic formic anhydride): In a fume hood, cool 88% formic acid (1.1 equivalents) in an ice bath. Slowly add acetic anhydride (1.0 equivalent) to the cooled formic acid with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Allow the mixture to stir for approximately 30 minutes to ensure the formation of acetic formic anhydride.[8]

  • Reaction: Dissolve D-phenylglycine (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a separate reaction flask equipped with a magnetic stirrer and cooled in an ice bath.[8]

  • Slowly add the freshly prepared acetic formic anhydride solution to the D-phenylglycine solution at 0 °C.[8]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.[8]

  • Neutralize any remaining acids by washing with a saturated solution of sodium bicarbonate.[8]

  • Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis:

cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Formic_Acid Formic Acid AFA Acetic Formic Anhydride (in situ) Formic_Acid->AFA Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->AFA Reaction_Mix Reaction Mixture AFA->Reaction_Mix D_PG D-phenylglycine D_PG->Reaction_Mix Quench Quench with Water Reaction_Mix->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract & Dry Neutralize->Extract Purify Purify (Recrystallization/ Chromatography) Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and analyzing reaction mixtures containing this compound. While a specific validated method for the formylated compound was not found, a general approach based on methods for phenylglycine can be adapted.

General HPLC Protocol:

  • Column: A reversed-phase C18 column is commonly used for the analysis of amino acids and their derivatives.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol.[7][10]

    • Example A: Methanol: 20 mmol/L Monosodium Phosphate (1:9 v/v).[7]

    • Example B: Gradient of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B).[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength where the phenyl group absorbs, such as 254 nm or 260 nm, is suitable.[7][10]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components.[10]

Method Validation Workflow:

Method_Development Method Development (Column, Mobile Phase, etc.) Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD_LOQ Detection & Quantitation Limits Method_Development->LOD_LOQ Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method

Caption: Workflow for HPLC method validation.

Biological Context: N-Formyl Peptides and Their Receptors

While no specific signaling pathways directly involving this compound have been identified in the searched literature, it is relevant to consider the broader context of N-formyl peptides in biological systems. N-formyl peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), are known to be potent chemoattractants for phagocytic leukocytes.[11] They are recognized by a class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs).[11]

The interaction of N-formyl peptides with FPRs triggers a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, which are essential components of the innate immune response.[12]

General Signaling Pathway for Formyl Peptide Receptors:

N_formyl_peptide N-formyl peptide FPR Formyl Peptide Receptor (FPR) N_formyl_peptide->FPR G_protein G protein activation FPR->G_protein PLC Phospholipase C (PLC) activation G_protein->PLC PI3K PI3K activation G_protein->PI3K Cellular_Response Cellular Response (Chemotaxis, etc.) PLC->Cellular_Response PI3K->Cellular_Response

Caption: Simplified signaling pathway of Formyl Peptide Receptors.

Given that this compound possesses an N-formyl group, it is conceivable that it or peptides incorporating this moiety could interact with FPRs. However, further research is required to investigate this potential biological activity.

References

A Technical Guide to the Synthesis and Purification of Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-D-phenylglycine is a crucial non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its defined stereochemistry makes it an essential intermediate for the asymmetric synthesis of a wide range of bioactive molecules, including peptide-based therapeutics and active pharmaceutical ingredients (APIs) targeting neurological disorders.[1] The formyl group provides protection for the amine functionality and can act as a key structural element in subsequent synthetic transformations.[] This guide provides an in-depth overview of a robust two-step synthetic pathway starting from D-mandelic acid, followed by detailed purification and characterization protocols.

Overall Synthesis and Purification Workflow

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the direct amination of enantiomerically pure D-mandelic acid to produce the key intermediate, D-phenylglycine. The second step is the N-formylation of D-phenylglycine to yield the final product. Each stage is followed by specific purification procedures to ensure high purity and yield.

G A D-Mandelic Acid (Starting Material) B Step 1: Amination (Ammonia, Amidosulfuric Acid) A->B C Crude D-Phenylglycine B->C D Purification (Activated Carbon, Recrystallization) C->D E Pure D-Phenylglycine (Intermediate) D->E F Step 2: N-Formylation (Formic Acid, Acetic Anhydride) E->F G Crude this compound F->G H Purification (Extraction, Recrystallization) G->H I Pure this compound (Final Product) H->I J Characterization (HPLC, NMR, MS) I->J

Caption: Overall workflow for the synthesis and purification of this compound.

Step 1: Synthesis of D-Phenylglycine

The synthesis of the D-phenylglycine intermediate is adapted from a one-step method utilizing D-mandelic acid as the chiral precursor. This approach avoids the use of highly toxic cyanides often employed in Strecker syntheses.[3] The reaction proceeds via direct amination in the presence of strong ammonia water and an activating agent.[3]

Experimental Protocol: D-Phenylglycine Synthesis
  • Reaction Setup: To a glass-lined reactor or a three-necked flask, add D-mandelic acid (1.0 eq), deionized water (approx. 5.3 volumes, e.g., 800g for 150g of acid), strong ammonia water (27% solution, approx. 0.53 volumes), and amidosulfuric acid (approx. 0.72 eq).[3]

  • Reaction Execution: Heat the mixture to 50°C with stirring. Maintain this temperature for approximately 6 hours.[3]

  • Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the content of the starting material, D-mandelic acid, is less than 2%.[3]

  • Initial Purification: Once the reaction is complete, add deionized water (approx. 5 volumes) and activated carbon (approx. 1% w/w relative to the starting acid). Heat the mixture to 80-90°C to ensure complete dissolution of the product and to decolorize the solution.[3]

  • Isolation: Filter the hot solution to remove the activated carbon. Transfer the hot filtrate to a crystallization vessel.[3]

  • Crystallization: Cool the filtrate to 0-5°C and allow it to crystallize for 5-10 hours.[3]

  • Final Wash: Collect the white crystals by filtration. Wash the crystals with a small amount of cold (0-5°C) deionized water.[3]

  • Drying: Dry the resulting white crystalline solid in a vacuum oven at 40-60°C for 6 hours to obtain pure D-phenylglycine.[3]

Data Summary: D-Phenylglycine Synthesis
ParameterValue/ConditionSource
Starting Material D-Mandelic Acid[3]
Key Reagents Strong Ammonia Water, Amidosulfuric Acid[3]
Reaction Temperature 50°C[3]
Reaction Time ~6 hours[3]
Purification Method Activated Carbon Treatment, Recrystallization[3]
Crystallization Temp. 0-5°C[3]
Reported Yield ~88% (for the racemic version)[3]

Step 2: Synthesis of this compound

The N-formylation of the D-phenylglycine intermediate can be readily achieved using a mixed anhydride of formic acid and acetic anhydride. This is a standard and high-yielding method for the formylation of amino acids.

Experimental Protocol: N-Formylation
  • Reagent Preparation: In a flask cooled in an ice bath, slowly add acetic anhydride (1.5 eq) to 98-100% formic acid (4.0 eq). Stir the mixture at 0-10°C for 1 hour to pre-form the mixed anhydride.

  • Reaction Setup: In a separate reaction vessel, suspend the dried D-phenylglycine (1.0 eq) in an excess of formic acid.

  • Reaction Execution: Slowly add the pre-formed formic-acetic anhydride solution to the D-phenylglycine suspension while maintaining the temperature below 20°C with cooling. After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Quench the reaction by slowly adding cold water. The product may precipitate upon addition of water.

  • Isolation and Purification: Collect the crude solid by filtration. If no solid forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate. The crude product can be further purified by recrystallization from a water/ethanol mixture.

  • Drying: Dry the purified white solid under vacuum to yield this compound.

Data Summary: N-Formylation of D-Phenylglycine
ParameterValue/ConditionSource
Starting Material D-Phenylglycine-
Formylating Agent Formic Acid / Acetic Anhydride-
Reaction Temperature 0°C to Room Temperature-
Reaction Time 3-5 hours-
Purification Method Precipitation, Recrystallization-
Expected Yield >90% (Typical for this reaction type)-

Purification and Analysis Logic

A rigorous purification and analysis workflow is critical to ensure the final product meets the high-purity standards required for pharmaceutical applications. This involves removing unreacted starting materials, by-products, and ensuring the retention of the desired stereochemistry.

G cluster_purification Purification Steps cluster_analysis Analytical Characterization Crude Crude Product Wash Aqueous Wash (pH Adjustment) Crude->Wash Extract Solvent Extraction Wash->Extract Recrystal Recrystallization Extract->Recrystal Final Final Pure Product Recrystal->Final Purity Purity Check (HPLC) Enantio Enantiomeric Purity (Chiral HPLC) Purity->Enantio Identity Structural Identity (NMR, MS) Enantio->Identity Final->Purity

Caption: Logical workflow for the purification and analysis of this compound.

Analytical Characterization
  • Purity Assessment: The chemical purity of the final product should be determined using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Enantiomeric Purity: It is critical to confirm that no racemization has occurred during the synthesis. Enantiomeric purity should be assessed using chiral HPLC, employing a suitable chiral stationary phase such as a Phenylglycine-based column.[4]

  • Structural Confirmation: The identity of this compound should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

References

Formyl-D-phenylglycine: A Linchpin in the Synthesis of Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Executive Summary

Formyl-D-phenylglycine, a non-proteinogenic amino acid derivative, holds a crucial position in the landscape of pharmaceutical development, not as a therapeutic agent with a direct biological mechanism of action, but as a pivotal chiral building block in the synthesis of prominent semi-synthetic antibiotics. This technical guide delineates the role of this compound and its close analog, D-phenylglycine, as indispensable precursors in the manufacture of key beta-lactam antibiotics, namely ampicillin and cephalexin. While this compound itself does not exhibit a direct pharmacological effect, its incorporation into the side chains of these antibiotics is fundamental to their antibacterial efficacy. This document provides a comprehensive overview of the mechanism of action of ampicillin and cephalexin, supported by quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of their operational pathways.

Introduction: The Role of this compound in Synthesis

This compound and D-phenylglycine are key intermediates in the chemical and enzymatic synthesis of a range of pharmaceuticals.[1][2][3] Their primary utility lies in their stereospecific structure, which is leveraged to create the acyl side chains of semi-synthetic penicillins and cephalosporins.[4][5][6] These side chains are critical for the antibacterial spectrum and pharmacokinetic properties of the final antibiotic compounds. The enzymatic synthesis of ampicillin, for example, can be achieved through the acylation of 6-aminopenicillanic acid (6-APA) with a D-phenylglycine derivative.[7][8] Similarly, cephalexin synthesis involves the enzymatic acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with a D-phenylglycine derivative.[9][10][11] The formyl group in this compound can serve as a protecting group for the amino function during synthesis.

Mechanism of Action of Derived Antibiotics: Ampicillin and Cephalexin

Ampicillin and cephalexin belong to the beta-lactam class of antibiotics and share a common mechanism of action centered on the disruption of bacterial cell wall synthesis.[12][13][14]

The bacterial cell wall is a vital structure composed of peptidoglycan, which provides structural integrity and protects the bacterium from osmotic lysis.[12][13] The synthesis of peptidoglycan is a multi-step process catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[15][16]

The key steps in the mechanism of action are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): Ampicillin and cephalexin, containing a characteristic beta-lactam ring, act as structural analogs of D-alanyl-D-alanine, the terminal amino acid residues of the peptidoglycan precursors.[14] This structural mimicry allows them to bind to the active site of PBPs.[12]

  • Inhibition of Transpeptidation: The binding of the beta-lactam antibiotic to the PBP is covalent and effectively inactivates the enzyme.[17] This prevents the crucial final step of peptidoglycan synthesis, which is the cross-linking of adjacent peptide chains (transpeptidation).[12][13]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[12][18] This bactericidal action is the hallmark of beta-lactam antibiotics.[15]

Beta-Lactam Mechanism of Action cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Beta-Lactams Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Transpeptidation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Cross_linked_Peptidoglycan Inactive_PBP Inactive PBP Beta_Lactam Ampicillin / Cephalexin Beta_Lactam->PBPs Covalent Binding Weakened_Cell_Wall Weakened Cell Wall Inactive_PBP->Weakened_Cell_Wall Inhibition of Cross-linking Cell_Lysis Cell Lysis (Bactericidal Effect) Weakened_Cell_Wall->Cell_Lysis

Mechanism of action of beta-lactam antibiotics.

Quantitative Data: Antibacterial Activity

The efficacy of ampicillin and cephalexin is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin against Various Bacteria

BacteriumMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli2 - 88[15]
Staphylococcus aureus0.25 - 21[15]
Streptococcus pneumoniae0.015 - 0.250.06[15]
Haemophilus influenzae0.25 - 20.25[15]
Listeria monocytogenes≤22[19]

Table 2: Minimum Inhibitory Concentration (MIC) of Cephalexin against Various Bacteria

BacteriumMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus0.5 - 46.3[20]
Streptococcus pyogenes≤0.12 - 13.1[20]
Escherichia coli4 - 3225[20]
Klebsiella pneumoniae4 - >12825[20]
Proteus mirabilis2 - 3225[20]

Experimental Protocols

The determination of bacterial susceptibility to ampicillin and cephalexin is performed using standardized methods, primarily the broth microdilution and Kirby-Bauer disk diffusion tests.[21][22][23]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antibiotic in a liquid medium.[22][24]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of ampicillin or cephalexin

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in MHB directly in the microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

  • Inoculation: The standardized bacterial suspension is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[25]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[25]

Kirby-Bauer Disk Diffusion Test

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.[21][22]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antibiotic-impregnated paper disks (e.g., Ampicillin 10 µg, Cephalexin 30 µg)

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.[25]

  • Application of Antibiotic Disks: The antibiotic disks are aseptically applied to the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.[21][26]

  • Incubation: The plates are inverted and incubated at 35 ± 2°C for 16-20 hours.[25]

  • Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone size is then compared to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[21]

AST_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Kirby-Bauer Disk Diffusion Start Start: Isolate Bacterial Colony Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Antibiotic Dilutions in Microplate Prepare_Inoculum->Prepare_Dilutions Swab_Plate Swab MHA Plate for Confluent Growth Prepare_Inoculum->Swab_Plate Inoculate_Plate Inoculate Microplate Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate 16-20h at 35°C Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC Apply_Disks Apply Antibiotic Disks Swab_Plate->Apply_Disks Incubate_Agar Incubate 16-20h at 35°C Apply_Disks->Incubate_Agar Measure_Zones Measure Zone of Inhibition (mm) Incubate_Agar->Measure_Zones

Workflow for antimicrobial susceptibility testing.

Conclusion

This compound is a testament to the intricate and often indirect contributions of chemical building blocks to the development of life-saving therapeutics. While it does not possess a direct mechanism of action in biological systems, its role as a chiral precursor is indispensable for the synthesis of potent beta-lactam antibiotics like ampicillin and cephalexin. The profound bactericidal effect of these derived antibiotics, through the targeted inhibition of bacterial cell wall synthesis, underscores the critical importance of such foundational molecules in medicinal chemistry and drug development. Understanding the synthetic utility of this compound, in conjunction with the well-established pharmacology of the antibiotics it helps create, provides a comprehensive picture for researchers and scientists dedicated to the advancement of anti-infective therapies.

References

Spectroscopic Analysis of Formyl-D-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Formyl-D-phenylglycine, a key intermediate in pharmaceutical and peptide synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectroscopic characteristics based on its functional groups, alongside detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on established principles of spectroscopic analysis and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Formyl (CHO)8.0 - 8.5SingletThe aldehydic proton of the formyl group is typically found in this downfield region.
α-Proton (CH)5.0 - 5.5DoubletCoupled to the adjacent N-H proton. The exact shift is influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.
Aromatic (C₆H₅)7.2 - 7.5MultipletThe five protons on the monosubstituted benzene ring will appear as a complex multiplet.
Amide (NH)7.5 - 8.5DoubletCoupled to the α-proton. The chemical shift can be broad and is solvent-dependent.
Carboxylic Acid (COOH)10.0 - 13.0Broad SingletThe acidic proton is highly deshielded and often appears as a broad signal; its observation can be solvent and concentration-dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
Formyl Carbonyl (CHO)160 - 165The carbonyl carbon of the formyl group.
Amide Carbonyl (C=O)165 - 175The carbonyl carbon of the amide linkage.[1][2][3]
Carboxylic Acid Carbonyl (COOH)170 - 185The carbonyl carbon of the carboxylic acid group.[1][2][4]
α-Carbon (CH)50 - 65The chiral carbon attached to the nitrogen and phenyl group.
Aromatic (C₆H₅)125 - 140Multiple peaks are expected for the carbons of the benzene ring. The ipso-carbon (attached to the α-carbon) will be at the lower end of this range, while the other carbons will have distinct shifts.[1][4][5]
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration
N-H (Amide)3200 - 3400MediumStretch
C-H (Aromatic)3000 - 3100MediumStretch[6][7][8]
C-H (Alkane/α-CH)2850 - 3000MediumStretch
C-H (Formyl)2700 - 2850Weak-MediumStretch (often two bands)
C=O (Carboxylic Acid)1700 - 1725StrongStretch
C=O (Amide I)1630 - 1680StrongStretch
C=O (Formyl)1680 - 1700StrongStretch
C=C (Aromatic)1450 - 1600Medium-WeakRing Stretch[6][7][8]
C-H Bending (Aromatic)690 - 900StrongOut-of-plane bending, characteristic of monosubstitution.[6][7][9]
O-H (Carboxylic Acid)2500 - 3300Broad, StrongStretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zNotes
[M+H]⁺180.060Molecular ion with a proton adduct (Positive Ion Mode). The molecular weight of this compound (C₉H₉NO₃) is 179.17 g/mol .[10]
[M-H]⁻178.045Molecular ion with a proton removed (Negative Ion Mode).
[M-HCOOH]⁺134.055Fragment resulting from the loss of formic acid.
[M-C₇H₅O]⁺74.039Fragment corresponding to the formyl-glycine moiety.
[C₇H₇]⁺91.054Tropylium ion, a common fragment from benzyllic compounds.

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH and -COOH).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: 0-15 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

    • The solvent should be compatible with the chosen ionization technique.

  • Instrumentation (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) instrument is recommended for accurate mass measurements.

    • Ionization Mode: Both positive and negative ion modes should be used to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Instrument Parameters:

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

    • Mass Range: m/z 50 - 500.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain fragmentation information, perform MS/MS analysis on the parent ion.

    • Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) in a collision cell.

    • Analyze the resulting fragment ions in the second mass analyzer.

    • Vary the collision energy to control the degree of fragmentation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of this compound.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can provide further confirmation of the compound's identity.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow start Dissolve Sample in Deuterated Solvent acquire_1h Acquire ¹H NMR Spectrum start->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum start->acquire_13c process_1h Process ¹H Data (FT, Phasing, Baseline) acquire_1h->process_1h analyze_1h Analyze ¹H Spectrum (Shifts, Integration, Splitting) process_1h->analyze_1h structure Propose/Confirm Structure analyze_1h->structure process_13c Process ¹³C Data (FT, Phasing, Baseline) acquire_13c->process_13c analyze_13c Analyze ¹³C Spectrum (Chemical Shifts) process_13c->analyze_13c analyze_13c->structure

Caption: Detailed workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ir_prep Prepare Sample (ATR or KBr) ir_acquire Acquire IR Spectrum ir_prep->ir_acquire ir_analyze Identify Functional Groups ir_acquire->ir_analyze final_analysis Correlate Data for Structural Confirmation ir_analyze->final_analysis ms_prep Prepare Dilute Solution ms_acquire Acquire Mass Spectrum (ESI-MS) ms_prep->ms_acquire ms_ms_acquire Acquire MS/MS Spectrum ms_acquire->ms_ms_acquire ms_analyze Determine Molecular Weight & Fragmentation ms_ms_acquire->ms_analyze ms_analyze->final_analysis

Caption: Workflow for IR and Mass Spectrometry analysis.

References

An In-depth Technical Guide to the Solubility of Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Formyl-D-phenylglycine, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide leverages data from structurally similar N-formylated amino acids to provide valuable insights and predictive understanding. The experimental protocols detailed herein offer robust methodologies for determining the solubility of this compound and related compounds in a laboratory setting.

Introduction to this compound and its Importance

This compound is an N-protected form of D-phenylglycine, a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The formyl group acts as a protective group for the amine, preventing unwanted side reactions during peptide coupling or other synthetic transformations. Understanding the solubility of this intermediate is paramount for process optimization, including reaction kinetics, purification, and formulation development. Poor solubility can lead to challenges in handling, reduced reaction yields, and difficulties in achieving desired purity levels.

Data Presentation: Solubility of Structurally Related N-Formylated Amino Acids

CompoundSolventTemperature (°C)Solubility
N-Formyl-Met-Leu-PheDimethylformamide (DMF)N/A50 mg/mL
N-Formyl-Met-Leu-PheDimethyl sulfoxide (DMSO)N/A4 mg/mL
N-Formyl-Met-Leu-PheEthanolN/A2 mg/mL[1]
N-Formyl-Met-Leu-PheWaterN/APartially soluble
N-Formyl-DL-phenylalanineHot EthanolN/AAlmost transparent

Note: The data presented is for structurally related compounds and should be used as a qualitative guide for this compound. Experimental determination of solubility for the specific compound of interest is highly recommended.

Based on the data for analogous compounds, it can be inferred that this compound is likely to exhibit good solubility in polar aprotic solvents such as DMF and DMSO, moderate solubility in alcohols like ethanol, and limited solubility in water. The presence of the phenyl ring contributes to its hydrophobicity, while the carboxylic acid and formyl groups provide some polarity.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended.

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by careful decantation, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE syringe filter).

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

This high-throughput method provides a rapid assessment of the apparent solubility of a compound.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution with the aqueous or organic solvent of interest.

  • Precipitation Induction: The addition of the anti-solvent (the solvent of interest) will cause the compound to precipitate out of solution once its solubility limit is exceeded.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Visualization of Synthetic and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis_Workflow D_PG D-Phenylglycine Reaction Formylation Reaction D_PG->Reaction Formylating_Agent Formylating Agent (e.g., Formic Acid + DCC) Formylating_Agent->Reaction Crude_Product Crude This compound Reaction->Crude_Product Reaction Mixture Purification Purification (e.g., Crystallization) Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product Isolated Product Solubility_Determination_Workflow Start Start: Excess Solute + Solvent Equilibration Equilibration (Constant T, Agitation) Start->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Supernatant Saturated Supernatant Phase_Separation->Supernatant Analysis Quantitative Analysis (e.g., HPLC) Supernatant->Analysis Result Solubility Data (mg/mL or mol/L) Analysis->Result

References

The Discovery and History of N-Formylated Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylated amino acids, particularly N-formylmethionine (fMet), represent a fascinating intersection of prokaryotic biology and eukaryotic immunology. Initially identified as the unique initiator of bacterial protein synthesis, these modified amino acids have since been recognized as potent signaling molecules in the innate immune system of higher organisms. This technical guide provides an in-depth exploration of the discovery and history of N-formylated amino acids, detailing the key scientific milestones, experimental methodologies, and the elucidation of their physiological roles. We present a comprehensive overview of their interaction with formyl peptide receptors (FPRs), including quantitative binding data, and describe the signaling pathways they initiate. This document serves as a valuable resource for researchers and professionals in immunology, microbiology, and drug development, offering a foundational understanding of this critical class of biomolecules.

The Dawn of a Discovery: N-Formylmethionine and Protein Synthesis

The journey into the world of N-formylated amino acids began with a fundamental question in molecular biology: how is protein synthesis initiated? In the early 1960s, an intriguing observation was made regarding the N-terminal amino acid of proteins in Escherichia coli. While the genetic code predicted a random distribution of amino acids at the beginning of polypeptide chains, methionine was found to be overrepresented[1]. This observation hinted at a specialized mechanism for initiation.

The seminal breakthrough came in 1964 when Kjeld Marcker and Frederick Sanger discovered that the initiator tRNA in E. coli carried a modified form of methionine: N-formylmethionine (fMet)[1]. They hypothesized that the formyl group served to block the N-terminus, preventing fMet from being incorporated into the growing polypeptide chain at internal positions and thus specifically marking it for initiation[1]. This was subsequently confirmed by demonstrating that fMet-tRNA was essential for the initiation of protein synthesis in E. coli extracts[1].

The enzyme responsible for this modification, methionyl-tRNA formyltransferase (MTF), was later purified and shown to utilize 10-formyltetrahydrofolate as the formyl group donor[1]. A crucial aspect of this process is the specificity of MTF for the initiator tRNA (tRNAfMet), as it does not formylate methionine attached to the elongator tRNA (tRNAMet)[2]. This specificity is a key control point in ensuring correct protein synthesis initiation.

This discovery was not only a cornerstone of molecular biology but also provided early and compelling evidence for the endosymbiotic theory. The observation that mitochondria and chloroplasts in eukaryotic cells also utilize fMet for protein synthesis initiation strongly suggested their bacterial origins[1][2].

An Unexpected Role in Immunology: N-Formylated Peptides as Chemoattractants

For over a decade, the significance of N-formylated amino acids was thought to be confined to the realm of protein synthesis. However, in the 1970s, a series of groundbreaking discoveries unveiled a completely new and exciting role for these molecules in the mammalian immune system.

Pioneering work by Peter Ward and his colleagues in the late 1960s and early 1970s had shown that bacteria release soluble factors that are chemotactic for neutrophils, the frontline phagocytic cells of the innate immune system. In 1975, Elliott Schiffmann and his collaborators made the pivotal connection. They demonstrated that synthetic N-formylmethionyl peptides, but not their unformylated counterparts, were potent chemoattractants for rabbit neutrophils and macrophages[3][4]. This finding strongly suggested that the chemotactic factors released by bacteria were, in fact, N-formylated peptides derived from bacterial proteins.

Subsequent structure-activity relationship studies identified N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF) as one of the most potent synthetic chemoattractants[5]. These discoveries established N-formylated peptides as a new class of pathogen-associated molecular patterns (PAMPs), molecules that alert the innate immune system to the presence of microbial invaders.

The Receptors: Gateways for Immune Activation

The potent and specific effects of N-formylated peptides on neutrophils strongly implied the existence of dedicated cell surface receptors. In the late 1970s and early 1980s, radioligand binding studies using tritium-labeled fMLP confirmed the presence of high-affinity, saturable, and specific binding sites on neutrophils. This led to the biochemical characterization and eventual cloning of the first Formyl Peptide Receptor (FPR) in 1990, now designated as FPR1[6].

Further research revealed a family of these G protein-coupled receptors (GPCRs). In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3[6]. While FPR1 is considered the high-affinity receptor for many N-formylated peptides, FPR2 exhibits a broader ligand specificity, binding not only to formylated peptides but also to a variety of lipid and protein ligands, and is implicated in both pro- and anti-inflammatory responses[7][8]. FPR3's function is the least understood of the three.

Quantitative Analysis of Receptor Interactions

The interaction between N-formylated peptides and their receptors is characterized by high affinity and specificity. The following tables summarize key quantitative data from various studies, providing insights into the potency of different ligands and their receptor preferences.

Table 1: Binding Affinities (Kd) of N-Formylated Peptides to Formyl Peptide Receptors

LigandReceptorCell Type/Membrane PrepKd (nM)Reference
fMLPFPR1Human Neutrophil Membranes0.53 - 1.0[9]
fMLPFPR1Rabbit Neutrophil Membranes1.5[9]
fMLPFPR2Human Neutrophil Membranes~430[10]
fNle-Leu-PheFPR1Rabbit Neutrophils1.5[9]
WKYMVmFPR2RBL cells0.8[10]

Table 2: Functional Potency (EC50) of N-Formylated Peptides in Neutrophil Chemotaxis

LigandAssayCell TypeEC50 (nM)Reference
fMLPChemotaxisHuman Neutrophils~1-10[11]
fMLPChemotaxisMouse Neutrophils (high affinity)~10[1][5]
fMLPChemotaxisMouse Neutrophils (low affinity)~5000[1][5]
fMIFLChemotaxisMouse NeutrophilsPotent[12]
fMMYALFChemotaxisMouse NeutrophilsPotent[12]

Experimental Protocols

The study of N-formylated amino acids and their receptors relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments cited in this field.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is a classic method to quantify the directed migration of neutrophils in response to a chemoattractant gradient.

Materials:

  • Boyden Chamber or 96-well Transwell plate: with polycarbonate membranes (3-5 µm pore size).

  • Neutrophils: Freshly isolated from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

  • Assay Medium: RPMI 1640 or HBSS with 0.5% BSA.

  • Chemoattractant: N-formylmethionyl-leucyl-phenylalanine (fMLP) or other N-formylated peptides.

  • Staining solution: Diff-Quik or similar histological stain.

  • Microscope: with 40x objective.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from whole blood according to standard laboratory protocols. Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

  • Chamber Setup:

    • Add the chemoattractant solution (e.g., fMLP at various concentrations) to the lower wells of the Boyden chamber or Transwell plate. Include a negative control with assay medium only.

    • Carefully place the membrane inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

  • Cell Addition: Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

    • Fix the membrane in methanol for 1 minute.

    • Stain the membrane with a suitable stain to visualize the migrated cells.

    • Mount the membrane on a glass slide.

    • Count the number of migrated cells in at least five high-power fields (400x magnification) per well using a light microscope.

    • Calculate the average number of migrated cells per field for each condition. The chemotactic index can be calculated as the number of cells that migrated towards the chemoattractant divided by the number of cells that migrated towards the control medium.

Radioligand Binding Assay for Formyl Peptide Receptors

This assay is used to determine the affinity (Kd) and density (Bmax) of formyl peptide receptors on a given cell type or membrane preparation.

Materials:

  • Radioligand: Tritiated fMLP ([³H]fMLP) or other suitable radiolabeled ligand.

  • Receptor Source: Isolated neutrophil membranes or whole cells.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Unlabeled Ligand: High concentration of unlabeled fMLP for determining non-specific binding.

  • Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Manifold and Vacuum Pump.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation (if applicable): Prepare membranes from neutrophils by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a series of tubes or a 96-well plate, add a fixed amount of receptor preparation (membranes or whole cells).

    • For saturation binding: Add increasing concentrations of the radioligand to different tubes.

    • For competition binding: Add a fixed concentration of the radioligand and increasing concentrations of an unlabeled competitor.

    • To a parallel set of tubes, add a high concentration of unlabeled ligand in addition to the radioligand to determine non-specific binding.

  • Incubation: Incubate the reaction mixtures at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation experiments, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.

    • For competition experiments, plot the percentage of specific binding versus the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.

Identification of N-Terminal Formylation by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying post-translational modifications, including N-terminal formylation.

Procedure:

  • Protein Extraction and Digestion:

    • Extract proteins from the biological sample (e.g., bacterial cell lysate).

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins into smaller peptides using a protease such as trypsin.

  • Peptide Enrichment (Optional but Recommended): Enrich for N-terminal peptides using a suitable method to reduce sample complexity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography.

    • Introduce the separated peptides into a high-resolution mass spectrometer.

    • The mass spectrometer will measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

    • Selected peptides are then fragmented, and the m/z of the fragments are measured (MS/MS or MS2 scan).

  • Database Searching and Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database.

    • In the search parameters, specify N-terminal formylation (+28 Da) as a variable modification.

    • The search engine will identify peptides whose fragmentation patterns match the theoretical fragmentation of a formylated peptide in the database.

    • Manual validation of the spectra is crucial to confirm the presence and location of the formyl group, particularly by looking for the characteristic mass shift in the y- and b-ion series.

Signaling Pathways of Formyl Peptide Receptors

Upon binding of an N-formylated peptide, FPRs undergo a conformational change that triggers a cascade of intracellular signaling events, leading to various cellular responses. The primary signaling mechanism involves the activation of heterotrimeric G proteins of the Gi family.

FPR1 Signaling Pathway

FPR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space fMLP N-Formylated Peptide (e.g., fMLP) FPR1 FPR1 fMLP->FPR1 Binding & Activation G_protein Gi/o FPR1->G_protein Activation PLC Phospholipase C-β (PLC-β) G_protein->PLC α subunit activates PI3K PI3Kγ G_protein->PI3K βγ subunits activate PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces NADPH_oxidase NADPH Oxidase Assembly PKC->NADPH_oxidase Phosphorylates & Activates Ca_release->PKC Co-activates PIP3_gen PIP2 → PIP3 PI3K->PIP3_gen Catalyzes Rac_Cdc42 Rac/Cdc42 PI3K->Rac_Cdc42 Activates Akt Akt/PKB PIP3_gen->Akt Activates Actin_pol Actin Polymerization Rac_Cdc42->Actin_pol Induces Chemotaxis Chemotaxis Actin_pol->Chemotaxis Leads to ROS ROS Production NADPH_oxidase->ROS Generates

Caption: Simplified FPR1 signaling pathway in neutrophils.

FPR2 Signaling Pathway

FPR2 signaling is more complex due to its diverse ligands and can lead to either pro- or anti-inflammatory outcomes. The diagram below illustrates some of the key pathways.

FPR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligands Diverse Ligands (f-peptides, Lipoxin A4, Annexin A1) FPR2 FPR2/ALX Ligands->FPR2 Binding & Activation Biased_Signaling Biased Signaling Ligands->Biased_Signaling Determines G_protein Gi/o FPR2->G_protein Activation PLC PLC-β G_protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activates Pro_inflammatory Pro-inflammatory Responses (e.g., Cytokine Release) PLC->Pro_inflammatory Can lead to Anti_inflammatory Anti-inflammatory & Pro-resolving Responses (e.g., Inhibition of Neutrophil Infiltration) PI3K_Akt->Anti_inflammatory Can lead to MAPK->Pro_inflammatory Can lead to Biased_Signaling->FPR2

Caption: Overview of the versatile FPR2 signaling pathways.

Conclusion and Future Directions

The discovery of N-formylated amino acids has led to profound insights into both fundamental biological processes and the intricacies of the innate immune system. From their essential role in initiating protein synthesis in prokaryotes to their function as potent activators of immune cells in eukaryotes, the journey of these simple modified amino acids has been remarkable. The identification of the formyl peptide receptor family has opened up numerous avenues for therapeutic intervention in a wide range of inflammatory diseases and infections.

Current research continues to explore the diverse ligands and functions of the FPR family, the structural basis of their interactions, and the phenomenon of biased agonism, where different ligands can steer the receptor to activate distinct downstream signaling pathways. A deeper understanding of these mechanisms holds great promise for the development of novel and highly specific immunomodulatory drugs. The history of N-formylated amino acids serves as a powerful testament to how fundamental scientific inquiry can lead to unexpected and clinically relevant discoveries.

References

Potential Research Areas for Formyl-D-phenylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl-D-phenylglycine, a non-proteinogenic amino acid derivative, stands as a versatile building block with significant, yet underexplored, potential in pharmaceutical and biomedical research. Its unique structural features—a formyl group at the N-terminus and a phenyl group on the α-carbon of a D-amino acid—suggest a range of applications from peptide synthesis to the development of novel therapeutics. This technical guide delineates key potential research areas for this compound, providing a foundation for its investigation in neurological disorders, oncology, and metabolic diseases. The guide furnishes detailed, adaptable experimental protocols and conceptualizes signaling pathways and experimental workflows to catalyze further scientific inquiry into this promising compound.

Introduction

This compound is an amino acid derivative that has garnered interest in medicinal chemistry due to its utility as a synthetic intermediate and its potential biological activities.[1][2] The presence of the N-formyl group is significant, as N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes and play a role in inflammatory and immune responses through interaction with formyl peptide receptors (FPRs).[3] Furthermore, the D-configuration of the amino acid can confer resistance to enzymatic degradation, enhancing the in vivo stability of peptides incorporating this moiety. The phenylglycine structure itself is a key component in various bioactive compounds, including antagonists of metabotropic glutamate receptors (mGluRs).[4]

This guide aims to provide a comprehensive overview of promising research avenues for this compound, targeting researchers and professionals in drug development.

Potential Research Areas

Neurological Disorders

The structural similarity of this compound to known neuromodulatory compounds suggests its potential as a therapeutic agent for neurological diseases.

  • Metabotropic Glutamate Receptor (mGluR) Antagonism: Phenylglycine derivatives are recognized as antagonists of mGluRs, which are implicated in various neurological and psychiatric conditions.[4] The antagonistic activity of phenylglycine analogues at group III mGluRs has been quantified, revealing their potential to modulate synaptic transmission. While direct data for this compound is unavailable, related compounds have shown significant activity.

    CompoundReceptor TargetAssay TypeQuantitative Data
    (RS)-α-methyl-3-chloro-4-phosphonophenylglycineGroup III mGluRSynaptic transmissionApparent KD = 7.4 ± 2.3 µM
    (RS)-α-methyl-3-methoxy-4-phosphonophenylglycineGroup III mGluRSynaptic transmissionApparent KD = 5.4 ± 0.6 µM
    (RS)-α-methyl-3-methyl-4-phosphonophenylglycineGroup III mGluRSynaptic transmissionApparent KD = 5.1 ± 0.3 µM
    (RS)-α-methyl-4-carboxyphenylglycine (MCPG)mGluRsLong-term potentiationBlocks NMDA-dependent and -independent LTP
  • Formyl Peptide Receptor (FPR) Signaling in Neuroinflammation: N-formylated peptides are known to interact with FPRs, which are expressed on immune cells and have been implicated in neuroinflammatory processes.[3] The formyl group on this compound could enable it to modulate neuroinflammation via FPRs, a pathway increasingly recognized for its role in neurodegenerative diseases.

Oncology

The role of FPRs in cancer progression and the anti-cancer activity of other formylated compounds suggest that this compound could be a valuable lead compound in oncology.

  • Modulation of the Tumor Microenvironment: FPR1 has been shown to influence the efficacy of anticancer chemotherapy. Inhibition of FPR1 can reduce the effectiveness of treatments that rely on an anti-tumor immune response.[5] Investigating whether this compound acts as an agonist or antagonist at FPR1 could reveal its potential to either enhance or inhibit anti-tumor immunity.

  • Direct Cytotoxic Effects: The cytotoxicity of formylated compounds has been observed in various cancer cell lines. For instance, N-Formyldemecolcine, a structurally related compound, exhibits significant cytotoxic effects.

    CompoundCancer Cell LineCancer TypeIC50 (µM)
    N-FormyldemecolcineSW480Colon Cancer13.42
    N-FormyldemecolcineMDA-MB-231Breast Cancer18.26
Metabolic Disorders

Metabolic disorders are often associated with chronic inflammation. The potential immunomodulatory properties of this compound via FPRs could be relevant in this context. Further research is warranted to explore if this compound can influence metabolic pathways through its interaction with inflammatory signaling.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the N-formylation of amines using formic acid.

Materials:

  • D-phenylglycine

  • 85% Formic acid

  • Toluene

  • Dean-Stark trap

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add D-phenylglycine (1.0 eq).

  • Add toluene to the flask to create a suspension.

  • Add 1.2 equivalents of 85% formic acid to the mixture.

  • Heat the reaction mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield crude N-Formyl-D-phenylglycine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is a general procedure for Fmoc-based SPPS and can be adapted to incorporate this compound.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Formyl Peptide Receptor (FPR) Binding Assay

This protocol is based on a competitive binding assay using a fluorescently labeled ligand.

Materials:

  • Cells expressing the target FPR (e.g., transfected HL-60 cells)

  • Fluorescently labeled FPR ligand (e.g., fMLF-FITC)

  • This compound (test compound)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • 96-well microplate

  • Plate reader with fluorescence detection

Procedure:

  • Cell Preparation: Harvest and wash the FPR-expressing cells and resuspend them in assay buffer to the desired concentration.

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Assay buffer (for total binding)

    • A high concentration of unlabeled ligand (for non-specific binding)

    • Serial dilutions of this compound

  • Add the fluorescently labeled FPR ligand to all wells at a concentration close to its Kd.

  • Add the cell suspension to all wells.

  • Incubation: Incubate the plate at 4°C for 1-2 hours to reach binding equilibrium.

  • Detection: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization receptor_binding Receptor Binding Assays (FPR, mGluR) characterization->receptor_binding cell_viability Cancer Cell Line Viability Assays characterization->cell_viability functional_assays Functional Assays (e.g., Calcium Flux) receptor_binding->functional_assays cell_viability->functional_assays sar Structure-Activity Relationship (SAR) functional_assays->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy (Animal Models) admet->in_vivo

Figure 1: A proposed experimental workflow for the investigation of this compound.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Potential Downstream Effects ligand This compound fpr Formyl Peptide Receptor (FPR) ligand->fpr Agonist or Antagonist? mglur Metabotropic Glutamate Receptor (mGluR) ligand->mglur Antagonist? inflammation Modulation of Neuroinflammation fpr->inflammation immune Tumor Immune Response fpr->immune synaptic Alteration of Synaptic Plasticity mglur->synaptic apoptosis Induction of Apoptosis immune->apoptosis

Figure 2: Postulated signaling pathways for this compound.

Conclusion

This compound represents a promising, yet largely uncharacterized, chemical entity with the potential for significant contributions to medicinal chemistry and drug discovery. The research areas outlined in this guide—neurological disorders, oncology, and metabolic diseases—provide a strategic framework for initiating investigations into its biological activities. The provided experimental protocols, while adapted from general methodologies, offer a solid starting point for researchers to begin to unravel the therapeutic potential of this intriguing molecule. Further exploration into the specific interactions of this compound with its putative biological targets will be crucial in validating its promise as a novel therapeutic agent.

References

Formyl-D-phenylglycine: A Synthetic Building Block, Not a Natural Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that Formyl-D-phenylglycine is a synthetic amino acid derivative primarily utilized in pharmaceutical and chemical synthesis, with no evidence of its natural occurrence or involvement in endogenous metabolic pathways. While the core request for an in-depth technical guide on its role in metabolic pathways cannot be fulfilled due to the absence of this compound in natural biological processes, this whitepaper will provide pertinent information for researchers, scientists, and drug development professionals on the nature of this compound and the metabolic context of its constituent parts.

This compound is valued in synthetic chemistry for its utility as a building block in the creation of peptides and other bioactive molecules.[1] Its specific chemical structure allows for precise applications in drug design and development.[1][]

While this compound itself is not found in nature, its parent amino acid, phenylglycine, does have known biosynthetic pathways in certain microorganisms.[3][4] Additionally, a structurally distinct but related compound, 4-formyl-3-hydroxyphenylglycine, known as forphenicine, is a rare natural product.[3]

This guide will, therefore, pivot to address related topics of interest to the target audience: the biosynthesis of D-phenylglycine, the general principles of how synthetic amino acid derivatives are handled by biological systems, and the documented applications of this compound in research and development.

The Biosynthesis of D-Phenylglycine: A Microbial Pathway

Unlike the 20 proteinogenic amino acids, D-phenylglycine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard translation. However, it is synthesized by some bacteria. The biosynthetic pathway to L-phenylglycine and subsequently D-phenylglycine has been studied, particularly in the context of antibiotic synthesis.

A known pathway for L-phenylglycine synthesis starts from phenylpyruvate. This pathway involves a series of enzymatic reactions catalyzed by enzymes such as phenylpyruvate dehydrogenase, Phg dehydrogenase, a thioesterase, and an aminotransferase.[3] The conversion to D-phenylglycine can then occur through the action of a racemase or a specific D-aminotransferase.

Below is a conceptual workflow of L-phenylglycine biosynthesis, which is a precursor to D-phenylglycine in some organisms.

L_Phenylglycine_Biosynthesis Phenylpyruvate Phenylpyruvate Phenylacetyl_CoA Phenylacetyl-CoA Phenylpyruvate->Phenylacetyl_CoA PglB/C Benzoylformyl_CoA Benzoylformyl-CoA Phenylacetyl_CoA->Benzoylformyl_CoA PglA Phenylglyoxylate Phenylglyoxylate Benzoylformyl_CoA->Phenylglyoxylate PglD L_Phenylglycine L-Phenylglycine Phenylglyoxylate->L_Phenylglycine PglE (Aminotransferase)

Conceptual biosynthesis of L-Phenylglycine.

Metabolism of Synthetic Amino Acid Derivatives

When a synthetic compound like this compound is introduced into a biological system, it is treated as a xenobiotic. The metabolic fate of such compounds is governed by the body's detoxification machinery, primarily located in the liver. The general pathways for xenobiotic metabolism involve Phase I and Phase II reactions.

  • Phase I Reactions: These reactions, primarily catalyzed by cytochrome P450 enzymes, introduce or expose functional groups (e.g., hydroxyl, carboxyl, amino groups) on the xenobiotic. This typically increases the molecule's polarity. For this compound, potential Phase I reactions could include deformylation or hydroxylation of the phenyl ring.

  • Phase II Reactions: In these reactions, the modified xenobiotic is conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This process further increases water solubility and facilitates excretion from the body, usually in the urine or bile.

The logical workflow for the metabolism of a synthetic amino acid derivative is depicted below.

Xenobiotic_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Xenobiotic Synthetic Amino Acid (e.g., this compound) Phase1_Metabolite Phase I Metabolite (e.g., hydroxylated, deformylated) Xenobiotic->Phase1_Metabolite Oxidation, Reduction, Hydrolysis (e.g., Cytochrome P450) Excretion Excretion (Urine, Bile) Xenobiotic->Excretion Direct Excretion Phase2_Metabolite Phase II Conjugate (e.g., Glucuronide, Sulfate) Phase1_Metabolite->Phase2_Metabolite Conjugation (e.g., UGTs, SULTs) Phase2_Metabolite->Excretion

General metabolic fate of xenobiotic compounds.

Applications of this compound in Drug Development and Research

The primary significance of this compound lies in its application as a specialized chemical reagent. Its use in the synthesis of pharmaceuticals and peptides is a key area of interest for drug development professionals.[1]

Peptide Synthesis: The formyl group on the nitrogen atom can serve as a protecting group during peptide synthesis. The D-configuration of the amino acid can impart specific conformational properties to the resulting peptide, which can be crucial for its biological activity and stability.

Chiral Synthesis: As a chiral molecule, this compound can be used as a resolving agent or a chiral auxiliary in the synthesis of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Experimental Protocols: The synthesis of peptides incorporating this compound would typically follow standard solid-phase or solution-phase peptide synthesis protocols. A general workflow for solid-phase peptide synthesis (SPPS) is outlined below.

SPPS_Workflow Start Resin Support Deprotection1 Fmoc Deprotection Start->Deprotection1 Coupling1 Couple Fmoc-Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Wash Cycles Wash1->Repeat Final_Deprotection Final Deprotection Repeat->Final_Deprotection Cleavage Cleave from Resin Final_Deprotection->Cleavage Purification Purify Peptide Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of Formyl-D-phenylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including increased resistance to enzymatic degradation and improved conformational stability. D-phenylglycine, a non-natural amino acid, is of particular interest due to its ability to induce specific secondary structures in peptides. The N-terminal formylation of peptides is also a key modification, often observed in biologically active peptides of bacterial origin, which can play a crucial role in their interaction with biological targets.

This document provides detailed application notes and protocols for the incorporation of a formyl-D-phenylglycine residue into synthetic peptides using solid-phase peptide synthesis (SPPS). Two primary strategies are presented: the direct coupling of Nα-protected D-phenylglycine followed by on-resin N-terminal formylation, and the use of a pre-formed Nα-formyl-D-phenylglycine building block. Methodologies for both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies are discussed, with a strong emphasis on minimizing racemization, a known challenge associated with phenylglycine derivatives.

Data Presentation

Table 1: Racemization of Fmoc-D-phenylglycine with Various Coupling Reagents and Bases
Coupling ReagentBaseDiastereomeric Purity (%)
HBTUDIPEA~50
HATUDIPEA~50
DMTMM-BF4NMM71
COMU TMP >99
DEPBT DMP >99

Data compiled from a study on the synthesis of a pentapeptide containing phenylglycine, highlighting the critical role of coupling reagent and base selection in preventing epimerization.[1]

Table 2: Extrapolated Coupling Yields for Sterically Hindered Boc-Amino Acids
Coupling ReagentBaseTypical Coupling Yield (%)Purity (%)
HATUDIPEA or TMP95 - 99> 95
HBTUDIPEA90 - 98> 95

This data is extrapolated from studies on sterically hindered amino acids and provides an estimate for the coupling efficiency of Boc-D-phenylglycine.[2]

Table 3: On-Resin N-Formylation of Peptides
Formylation MethodReagentsYield (%)
Acetic Formic Anhydride (in situ)Formic acid, Acetic anhydride, Pyridine in DMF> 90
Pre-activated Formic AcidFormic acid, DCC in Diethyl ether70 - 75
4-Nitrophenyl formate4-Nitrophenyl formateHigh

Recent studies demonstrate a rapid and near-quantitative on-resin N-formylation protocol using readily available reagents.[3][4][5][6][7]

Experimental Protocols

Two primary workflows are presented for incorporating a this compound residue. The choice of method will depend on the availability of starting materials and the specific requirements of the peptide sequence.

Workflow 1: Incorporation of D-Phenylglycine followed by On-Resin Formylation

This is the recommended and most versatile approach, as it separates the challenging D-phenylglycine coupling from the formylation step.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_DPhg D-Phenylglycine Coupling cluster_Formylation On-Resin N-Formylation Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc or Boc Deprotection Swell->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Couple Protected Amino Acid Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Couple_DPhg Couple Fmoc- or Boc-D-Phg-OH (Optimized Conditions) Wash2->Couple_DPhg Final_Deprotection Final N-terminal Deprotection Couple_DPhg->Final_Deprotection Formylate On-Resin Formylation Final_Deprotection->Formylate Cleavage Cleavage from Resin and Side-Chain Deprotection Formylate->Cleavage Purification Purification of Formylated Peptide Cleavage->Purification

Caption: Workflow for SPPS incorporating D-phenylglycine followed by on-resin formylation.

Protocol 1.1: Fmoc-SPPS of D-Phenylglycine with Minimized Racemization

This protocol is optimized for the incorporation of Fmoc-D-phenylglycine while maintaining high stereochemical purity.[1]

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Fmoc-D-Phg-OH Coupling (Low-Racemization Conditions):

    • In a separate vessel, dissolve Fmoc-D-Phg-OH (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the solution.

    • Immediately add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Note: The combination of COMU and TMP has been shown to yield >99% diastereomeric purity.[1]

  • Washing: After coupling is complete, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycle for the remaining amino acids in the sequence.

Protocol 1.2: Boc-SPPS of D-Phenylglycine

This protocol outlines the incorporation of Boc-D-phenylglycine. Due to the steric hindrance of the phenylglycine residue, longer coupling times or double coupling may be required.[8]

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes and drain. Treat again with 50% TFA in DCM for 20-30 minutes with agitation.

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Wash the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes. Repeat this step once.

  • Boc-D-Phg-OH Coupling:

    • In a separate vessel, dissolve Boc-D-Phg-OH (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Monitoring: Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test.

  • Chain Elongation: Continue with the standard Boc-SPPS cycle for the subsequent amino acids.

Protocol 1.3: Rapid On-Resin N-Formylation

This protocol is a simple and high-yielding method for the N-formylation of the peptide while it is still attached to the resin.[3][4][5]

  • Final N-terminal Deprotection: After the final amino acid has been coupled, perform a final Fmoc or Boc deprotection as described in the respective protocols.

  • Washing: Wash the resin thoroughly with DMF.

  • Formylation Reaction:

    • Swell the peptide-resin in DMF.

    • Add pyridine (10 equivalents) and formic acid (10 equivalents).

    • Add acetic anhydride (10 equivalents) dropwise over 10 minutes while stirring.

    • Continue to stir at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Cleave the formylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Workflow 2: Synthesis and Coupling of N-Formyl-D-phenylglycine

This approach involves the synthesis of the N-formyl-D-phenylglycine building block prior to its incorporation into the peptide chain. This method is less common due to the potential instability of the formyl group during activation and coupling.

G cluster_Synthesis Building Block Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) DPhg D-Phenylglycine Formylation N-Formylation DPhg->Formylation Formyl_DPhg N-Formyl-D-phenylglycine Formylation->Formyl_DPhg Coupling Couple N-Formyl-D-phenylglycine Formyl_DPhg->Coupling Resin Start with Peptide-Resin Deprotection N-terminal Deprotection Resin->Deprotection Wash1 Wash Resin Deprotection->Wash1 Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Cleavage Cleavage from Resin and Side-Chain Deprotection Wash2->Cleavage Purification Purification of Formylated Peptide Cleavage->Purification

Caption: Workflow for synthesizing and coupling N-Formyl-D-phenylglycine in SPPS.

Protocol 2.1: Synthesis of N-Formyl-D-phenylglycine

A general method for the N-formylation of amino acids involves the use of formic acid and acetic anhydride.

  • Reaction Setup: Suspend D-phenylglycine in formic acid.

  • Addition of Acetic Anhydride: Cool the mixture in an ice bath and slowly add acetic anhydride.

  • Reaction: Allow the reaction to proceed at room temperature until completion (monitor by TLC).

  • Workup: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2.2: Coupling of N-Formyl-D-phenylglycine

The coupling of N-formyl-D-phenylglycine should be performed under conditions that minimize the risk of deformylation. The use of milder coupling reagents and bases is recommended.

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine.

  • Coupling Solution: In a separate vessel, dissolve N-formyl-D-phenylglycine (3 equivalents) and a suitable coupling reagent such as HBTU (2.9 equivalents) in DMF.

  • Activation: Add a non-nucleophilic base like DIEA (6 equivalents) to the solution.

  • Coupling: Immediately add the activated solution to the resin and agitate for 2-4 hours.

  • Washing and Monitoring: Wash the resin thoroughly and monitor the reaction completion with the Kaiser test.

Conclusion

The incorporation of this compound into peptides is a valuable tool for medicinal chemists and peptide scientists. The most reliable and highest-yielding strategy is the coupling of a protected D-phenylglycine monomer using optimized conditions to prevent racemization, followed by a highly efficient on-resin N-formylation step. By carefully selecting coupling reagents and bases, particularly the combination of COMU and TMP for Fmoc-SPPS, the stereochemical integrity of the D-phenylglycine residue can be preserved. The subsequent on-resin formylation using a simple one-pot procedure provides a robust method to obtain the desired N-terminally modified peptides in high purity and yield. These protocols provide a comprehensive guide for researchers to successfully synthesize these modified peptides for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Incorporation of Formyl-D-phenylglycine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, constrained conformations, and unique functionalities. Formyl-D-phenylglycine is a particularly interesting unnatural amino acid, as the aldehyde functional group can serve as a versatile chemical handle for site-specific modifications, such as bioconjugation or the formation of cyclic peptidomimetics.

However, the direct incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) is challenging due to the high reactivity and instability of the aldehyde group under typical synthesis and cleavage conditions.[1][2] To overcome this limitation, a precursor-based approach is recommended. This involves the incorporation of a stable precursor amino acid into the peptide chain, followed by a post-synthetic modification to generate the formyl group.

This document provides a detailed protocol for the incorporation of this compound into peptides using a precursor strategy based on an Fmoc-protected D-amino acid with a vicinal diol side chain, herein referred to as Fmoc-D-dihydroxyphenylglycine precursor (Fmoc-D-Dhp). This precursor is subsequently oxidized post-synthesis to yield the desired this compound residue.

Principle of the Method

The overall strategy involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc/tBu chemistry. The Fmoc-D-Dhp precursor is incorporated at the desired position in the peptide sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Post-Synthetic Oxidation: The vicinal diol on the side chain of the D-Dhp residue is selectively cleaved using sodium periodate (NaIO₄) to generate the formyl group of the this compound residue.

This approach protects the reactive aldehyde functionality during SPPS and allows for its clean and efficient generation in the final peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing the D-Dihydroxyphenylglycine Precursor

This protocol describes the manual Fmoc-SPPS for incorporating the Fmoc-D-Dhp precursor.

1.1. Resin Preparation:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

1.3. Coupling of Fmoc-D-Dihydroxyphenylglycine Precursor: To minimize racemization, which is a known issue with phenylglycine derivatives, specific coupling reagents and conditions are recommended.[3][4][5]

  • In a separate vial, dissolve Fmoc-D-Dhp-OH (3 equivalents relative to resin loading) and a coupling reagent such as COMU (3 equivalents) in DMF.[3]

  • Add a hindered base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • After complete coupling, drain the solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

1.4. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection (Step 1.2) and coupling (Step 1.3, using the appropriate Fmoc-amino acid) cycles for each subsequent amino acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection

2.1. Final Fmoc Deprotection:

  • After the final coupling step, perform the Fmoc deprotection as described in Step 1.2.

2.2. Resin Washing and Drying:

  • Wash the peptide-resin sequentially with DMF, DCM, and methanol.

  • Dry the resin under vacuum for at least 2 hours.

2.3. Cleavage from Resin:

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Post-Synthetic Oxidation to this compound

3.1. Peptide Dissolution:

  • Dissolve the crude peptide containing the D-Dhp precursor in an aqueous buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0). A small amount of organic co-solvent like acetonitrile may be needed to aid dissolution.

3.2. Periodate Oxidation:

  • Cool the peptide solution to 0°C in an ice bath.

  • Prepare a fresh solution of sodium periodate (NaIO₄) in water.

  • Add the NaIO₄ solution dropwise to the peptide solution (1.2 to 1.5 equivalents of NaIO₄ per equivalent of the D-Dhp residue).

  • Stir the reaction at 0°C and monitor its progress by RP-HPLC and mass spectrometry. The reaction is typically complete within 20-60 minutes.

3.3. Quenching the Reaction:

  • Quench the reaction by adding a few drops of ethylene glycol to consume any excess periodate.

Protocol 4: Purification and Analysis

4.1. Purification:

  • Purify the crude peptide containing the this compound residue by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a gradient of acetonitrile in water, both containing 0.1% TFA.

4.2. Analysis:

  • Confirm the purity of the final peptide by analytical RP-HPLC.

  • Verify the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The following tables provide representative quantitative data for the synthesis of a hypothetical decapeptide containing a this compound residue via the precursor approach. Actual results may vary depending on the peptide sequence and synthesis scale.

Table 1: Reagents for SPPS of a Decapeptide (0.1 mmol scale)

ReagentAmountEquivalents (relative to resin loading)
Rink Amide Resin (0.5 mmol/g)200 mg1
Fmoc-Amino Acids0.3 mmol3
Fmoc-D-Dhp-OH0.3 mmol3
COMU0.3 mmol3
DIEA0.6 mmol6
20% Piperidine in DMF5 mL per deprotection-
DMFAs required-
DCMAs required-

Table 2: Typical Yield and Purity Data

StepParameterTypical Value
SPPSCrude Peptide Yield70-90%
Crude Peptide Purity (pre-oxidation)50-70%
OxidationConversion to Formyl-peptide>95%
PurificationFinal Purified Peptide Yield15-30%
Final Peptide Purity>98%

Visualizations

Workflow for Incorporating this compound

Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_Purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Coupling of Fmoc-D-Dhp-OH Deprotection->Coupling Elongation 4. Chain Elongation Coupling->Elongation Cleavage 5. Cleavage from Resin Elongation->Cleavage Oxidation 6. NaIO4 Oxidation Cleavage->Oxidation Purification 7. RP-HPLC Purification Oxidation->Purification Analysis 8. Analysis (LC-MS) Purification->Analysis

Caption: Overall workflow for the incorporation of this compound.

Chemical Transformation Pathway

Chemical_Pathway cluster_reaction Oxidative Cleavage Precursor Peptide-D-Dhp (Precursor) Reagent + NaIO4 Precursor->Reagent Product Peptide-Formyl-D-phenylglycine (Final Product) Reagent->Product

Caption: Post-synthetic oxidation of the precursor to the final product.

References

Application Notes and Protocols: Formyl-D-phenylglycine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical component in the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools in this field, enabling the stereoselective formation of new chiral centers. This document provides detailed application notes and hypothetical protocols for the use of N-formyl-D-phenylglycine as a chiral auxiliary in asymmetric synthesis. While not as extensively documented as other auxiliaries, its structural features, derived from the readily available D-phenylglycine, present a plausible framework for stereochemical control. The protocols outlined below are based on established methodologies for the synthesis, application, and cleavage of N-acyl amino acid derivatives in asymmetric synthesis.

Synthesis of the Chiral Auxiliary: N-formyl-D-phenylglycine

The first step is the preparation of the chiral auxiliary itself. A common and effective method for the N-formylation of amino acids is the use of acetic formic anhydride, which can be prepared in situ or used as a pre-formed reagent.

Experimental Protocol: Synthesis of N-formyl-D-phenylglycine

  • Materials: D-phenylglycine, Formic acid (≥95%), Acetic anhydride, Diethyl ether (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend D-phenylglycine (1.0 eq) in anhydrous diethyl ether.

    • In a separate flask, prepare acetic formic anhydride by slowly adding acetic anhydride (1.1 eq) to formic acid (1.2 eq) at 0 °C. Stir the mixture for 2 hours at this temperature.

    • Slowly add the freshly prepared acetic formic anhydride solution to the suspension of D-phenylglycine at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

    • Dry the resulting white solid under vacuum to obtain N-formyl-D-phenylglycine.

  • Expected Yield: 85-95%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Attachment of the Chiral Auxiliary to a Prochiral Substrate

The chiral auxiliary must be coupled to a prochiral molecule, typically a carboxylic acid, to direct a subsequent stereoselective reaction. This is usually achieved by forming an amide bond.

Experimental Protocol: Acylation of N-formyl-D-phenylglycine

  • Materials: N-formyl-D-phenylglycine, Thionyl chloride (SOCl₂), Prochiral carboxylic acid (e.g., propanoic acid), Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Suspend N-formyl-D-phenylglycine (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C to form the corresponding acid chloride. Stir for 2 hours at room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • In a separate flask, dissolve the prochiral carboxylic acid (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the freshly prepared acid chloride of N-formyl-D-phenylglycine to this solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the acylated chiral auxiliary.

Asymmetric Alkylation

With the prochiral substrate attached to the chiral auxiliary, the key diastereoselective bond-forming reaction can be performed. In this example, we describe an asymmetric alkylation. The N-formyl-D-phenylglycine auxiliary is expected to create a sterically hindered environment, directing the approach of the electrophile to one face of the enolate.

Experimental Protocol: Diastereoselective Alkylation

  • Materials: Acylated N-formyl-D-phenylglycine, Lithium diisopropylamide (LDA), Alkyl halide (e.g., Benzyl bromide), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Dissolve the acylated chiral auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of LDA (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.

    • Purify the product by column chromatography to isolate the major diastereomer.

Data Presentation

The following table presents hypothetical data for the asymmetric alkylation of a propionyl derivative of N-formyl-D-phenylglycine with various alkyl halides. These values are based on typical results obtained with well-established chiral auxiliaries under similar conditions.

EntryAlkyl Halide (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide8895:5
2Ethyl iodide8592:8
3Isopropyl iodide7588:12
4Allyl bromide9096:4

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The N-formyl group can be cleaved under acidic conditions.

Experimental Protocol: Cleavage of the Auxiliary

  • Materials: Alkylated product, Hydrochloric acid (6 M), Methanol.

  • Procedure:

    • Dissolve the purified alkylated product (1.0 eq) in methanol.

    • Add 6 M aqueous HCl and heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃).

    • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary (N-formyl-D-phenylglycine).

    • Acidify the aqueous layer to pH 2 with concentrated HCl and extract the desired chiral carboxylic acid with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final product.

    • The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Visualization of Workflows

Diagram 1: Synthesis of N-formyl-D-phenylglycine

Synthesis_of_Auxiliary D_PG D-Phenylglycine Formyl_D_PG N-formyl-D-phenylglycine (Chiral Auxiliary) D_PG->Formyl_D_PG Diethyl Ether, rt, 12-16h FormicAcid Formic Acid AFA Acetic Formic Anhydride FormicAcid->AFA 0 °C AceticAnhydride Acetic Anhydride AceticAnhydride->AFA AFA->Formyl_D_PG Asymmetric_Alkylation_Workflow cluster_attachment Attachment of Substrate cluster_alkylation Diastereoselective Alkylation cluster_cleavage Cleavage and Recovery Aux N-formyl-D-phenylglycine AcylatedAux Acylated Auxiliary Aux->AcylatedAux SOCl₂, Et₃N, DCM Substrate Prochiral Carboxylic Acid Substrate->AcylatedAux Enolate Chiral Enolate AcylatedAux->Enolate LDA, THF, -78 °C AlkylatedProduct Alkylated Product (Diastereomeric Mixture) Enolate->AlkylatedProduct AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct ChiralAcid Enantiomerically Enriched Carboxylic Acid AlkylatedProduct->ChiralAcid 6 M HCl, MeOH, reflux RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Workup

Application of Formyl-D-phenylglycine in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-D-phenylglycine is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug discovery.[] Its unique structural features, including the D-chiral center and the N-terminal formyl group, offer distinct advantages in the design of novel therapeutics. The formyl group can participate in hydrogen bonding and other molecular interactions within a target binding site, while the D-configuration provides resistance to enzymatic degradation, enhancing the pharmacokinetic profile of peptide-based drugs.[] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug design, focusing on its incorporation into peptides and its application in the development of antimicrobial and neurological drug candidates.

Key Applications in Drug Discovery

This compound and its derivatives are instrumental in several areas of pharmaceutical research:

  • Antimicrobial Peptides: The incorporation of D-amino acids like D-phenylglycine can enhance the stability of peptide-based antibiotics against proteases.[2] The N-formyl group is also a known feature in some naturally occurring antimicrobial peptides, contributing to their biological activity.[3]

  • Neurological Disorders: Phenylglycine derivatives have been extensively studied as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric conditions.[4][5] The specific stereochemistry and substitutions on the phenyl ring are crucial for receptor subtype selectivity and activity.

  • Complex Natural Product Synthesis: Phenylglycine and its hydroxylated analogs are key components of complex antibiotics such as vancomycin and pristinamycin.[6][7][8] Synthetic methodologies involving these building blocks are crucial for the production of these drugs and their derivatives.

Data Presentation: Biological Activity of Phenylglycine Derivatives

While specific quantitative data for compounds containing the precise this compound moiety are not abundantly available in public literature, the following tables summarize the biological activities of closely related phenylglycine derivatives. This data provides a strong rationale for the use of this compound as a scaffold in designing new drug candidates with similar or improved activities.

Table 1: Antimicrobial Activity of Phenylglycine-Containing Compounds

Compound IDTarget OrganismAssay TypeActivity MetricValueReference
G19Thanatephorus cucumerisIn vitro antifungalEC5032.4 µg/mL[9]
G16Xanthomonas oryzae pv. oryzae (Xoo)In vivo antibacterial% Inhibition (50 µg/mL)63.1%[9]
G26Xanthomonas oryzae pv. oryzae (Xoo)In vivo antibacterial% Inhibition (50 µg/mL)89.9%[9]
G27Xanthomonas oryzae pv. oryzae (Xoo)In vivo antibacterial% Inhibition (50 µg/mL)78.0%[9]
G28Xanthomonas oryzae pv. oryzae (Xoo)In vivo antibacterial% Inhibition (50 µg/mL)68.0%[9]

Table 2: Antiviral Activity of Phenylglycine-Containing Compounds

Compound IDTarget VirusAssay TypeActivity MetricValueReference
G24Tobacco Mosaic Virus (TMV)In vivo inactivation% Inactivation (500 µg/mL)80.2%[9]
G25Tobacco Mosaic Virus (TMV)In vivo inactivation% Inactivation (500 µg/mL)89.4%[9]
G27Tobacco Mosaic Virus (TMV)In vivo inactivation% Inactivation (500 µg/mL)83.3%[9]

Table 3: Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives

Compound IDAssay TypeActivity MetricValue (% Inhibition of Edema)Reference
3Carrageenan-induced rat paw edema% Inhibition (50 mg/kg)40.39%[10]
6Carrageenan-induced rat paw edema% Inhibition (50 mg/kg)51.82%[10]
7Carrageenan-induced rat paw edema% Inhibition (50 mg/kg)43.80%[10]

Experimental Protocols

Protocol 1: Synthesis of N-Formyl-D-phenylglycine

This protocol describes a general method for the N-formylation of an amino acid using formamide.

Materials:

  • D-phenylglycine

  • Formamide

  • Inert atmosphere (e.g., Nitrogen)

  • Heating apparatus

  • NMR spectrometer for reaction monitoring

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), create a slurry of D-phenylglycine (1 equivalent) in formamide (10 equivalents).

  • Heat the reaction mixture to approximately 90°C with stirring.

  • Monitor the progress of the reaction by proton NMR. The reaction is often complete within 1-2 hours.

  • Upon completion, the N-formyl-D-phenylglycine can be isolated and purified using standard crystallization techniques.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Boc Strategy)

This protocol outlines the manual synthesis of a hypothetical peptide containing a this compound residue using Boc chemistry.

Materials:

  • Merrifield resin

  • Boc-protected amino acids

  • N-Formyl-D-phenylglycine (with a protected carboxylic acid if not the C-terminal residue)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, DIC)

  • HOBt

  • Anhydrous hydrofluoric acid (HF) or other cleavage cocktail

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the Merrifield resin in DCM in the SPPS reaction vessel for 30-60 minutes.

  • First Amino Acid Loading: Attach the C-terminal Boc-protected amino acid to the resin using the cesium salt method or another appropriate loading protocol.

  • Peptide Chain Elongation (per cycle):

    • Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM.

    • Neutralization: Neutralize the resin with 5-10% DIEA in DCM or DMF. Wash the resin with DCM and DMF.

    • Coupling:

      • In a separate vessel, dissolve the next Boc-protected amino acid (or N-Formyl-D-phenylglycine for the corresponding step) (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

      • Add DIC (3 equivalents) and allow to pre-activate for 10-15 minutes.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

      • Monitor the coupling reaction using the ninhydrin (Kaiser) test. A longer coupling time or a second coupling may be necessary for the sterically hindered this compound.

    • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • Final Cleavage:

    • Dry the peptide-resin.

    • In a specialized apparatus, cool the resin to -5 to 0°C.

    • Add a scavenger cocktail (e.g., 5-10% anisole).

    • Carefully condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Protocol 3: Purification of the Synthetic Peptide by RP-HPLC

Materials:

  • Crude synthetic peptide

  • Reverse-phase C18 HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).

    • Monitor the elution at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Peptides

This protocol is adapted from standard broth microdilution methods for testing antimicrobial peptides.

Materials:

  • Purified peptide containing this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Peptide Dilution Series: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol 5: In Vitro Assay for Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

This protocol describes a calcium mobilization assay to evaluate the antagonist activity of a this compound containing compound at the mGluR5.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Glutamate (agonist)

  • Test compound (this compound derivative)

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • The antagonist effect is observed as a reduction in the glutamate-induced fluorescence signal.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound spps Solid-Phase Peptide Synthesis (SPPS) synthesis->spps purification RP-HPLC Purification spps->purification analytical_hplc Analytical HPLC purification->analytical_hplc mass_spec Mass Spectrometry purification->mass_spec antimicrobial Antimicrobial Assays (MIC/MBC) analytical_hplc->antimicrobial receptor Receptor Binding/ Functional Assays analytical_hplc->receptor ic50 IC50 / EC50 / MIC Determination antimicrobial->ic50 receptor->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow for the design, synthesis, and evaluation of drugs containing this compound.

Signaling Pathway

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->mGluR5 Binds & Blocks Gq Gq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

References

Application Note: Reversed-Phase HPLC Analysis of Peptides Containing Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formyl-D-phenylglycine is a non-proteinogenic amino acid derivative utilized as a building block in the synthesis of novel peptides for pharmaceutical and research applications.[1][] Its incorporation can significantly influence a peptide's conformation, stability, and biological activity. Peptides containing formylated residues, for instance, can act as agonists for Formyl Peptide Receptors (FPRs), which are involved in innate immunity and inflammatory responses.[3][4] Therefore, robust analytical methods are crucial for the characterization, purification, and quality control of synthetic peptides incorporating this unique residue.

This application note provides a detailed protocol for the analysis of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a powerful and widely used technique for peptide separation due to its high resolving power and compatibility with mass spectrometry (MS).[5][6] The method described herein is suitable for assessing peptide purity, identifying impurities, and can be adapted for purification.

Analytical Challenges

The analysis of synthetic peptides presents unique challenges.[7] The presence of the this compound residue can affect the peptide's overall hydrophobicity and chromatographic behavior. Furthermore, solid-phase peptide synthesis (SPPS) can generate various impurities, including deletion sequences, truncated peptides, and byproducts from protecting group removal. The use of D-amino acids like D-phenylglycine also introduces the risk of epimerization during synthesis, which must be monitored.[8] A well-developed HPLC method is essential to resolve the target peptide from these closely related impurities.

Experimental Protocols

This section details the necessary instrumentation, reagents, and procedures for the successful HPLC analysis of a peptide containing this compound.

1. Sample Preparation

Accurate sample preparation is critical for reproducible results.

  • Materials :

    • Lyophilized peptide sample containing this compound

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA), sequencing grade

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Vortex mixer and/or sonicator

    • 0.22 µm syringe filters

    • HPLC vials

  • Procedure :

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh a precise amount of the peptide and transfer it to a volumetric flask.

    • Prepare the sample diluent, which should ideally be the initial mobile phase condition (e.g., 95% Water/5% ACN with 0.1% TFA) to ensure good peak shape.

    • Add the diluent to the peptide to achieve a final concentration of approximately 1 mg/mL.

    • Gently vortex or sonicate the sample until the peptide is fully dissolved. Peptides can be prone to aggregation, so ensure complete dissolution.[9]

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.

2. HPLC Instrumentation and Conditions

The following parameters are a robust starting point for method development and can be optimized as needed. The use of a UPLC (Ultra-Performance Liquid Chromatography) system can provide enhanced resolution and faster run times.

Parameter Condition Notes
Instrument HPLC or UPLC System with UV DetectorAn MS detector can be used for peak identification and confirmation.[10]
Column C18 Reversed-Phase Column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)C18 stationary phases are standard for peptide purification and analysis.[5]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterTFA is a common ion-pairing agent that improves peak shape for peptides.[5]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Acetonitrile is the typical organic modifier for peptide separations.[7]
Flow Rate 0.2 - 0.4 mL/min for UPLC; 0.8 - 1.2 mL/min for HPLCAdjust based on column internal diameter and particle size.
Column Temp. 40 °CElevated temperatures can improve peak shape and reduce viscosity.
Detection UV Absorbance at 214-220 nm and 280 nm214-220 nm detects the peptide backbone; 280 nm detects aromatic residues (Tyr, Trp).[5][11]
Injection Volume 5 - 10 µLDependent on sample concentration and instrument sensitivity.
Gradient See Table 2 for a typical gradient program.Shallow gradients are often required for optimal peptide resolution.[7]

Table 1: Recommended HPLC/UPLC chromatographic conditions.

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.095.05.0Initial
25.035.065.0Linear
26.05.095.0Linear
28.05.095.0Hold
28.195.05.0Linear
35.095.05.0Hold

Table 2: Example of a linear gradient for peptide analysis. This gradient should be optimized based on the specific hydrophobicity of the target peptide.

Data Presentation and Analysis

The primary goal of the analysis is to determine the purity of the peptide. The data from the chromatogram is used to calculate the percentage of the main peptide peak relative to all other peaks.

Peptide ID Retention Time (min) Peak Area (%) Identity
Peptide-FPhg-115.897.2Target Peptide
Impurity A14.51.5Deletion Sequence
Impurity B16.20.8Diastereomer
Impurity C17.10.5Other

Table 3: Example of a quantitative data summary from an HPLC analysis.

Visualizations

Experimental Workflow

The overall process from receiving a synthetic peptide to obtaining a final purity report follows a structured workflow.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Lyophilized Peptide Reconstitution Reconstitute Sample (1 mg/mL) Sample->Reconstitution Filtration Filter Sample (0.22 µm) Reconstitution->Filtration HPLC RP-HPLC Analysis (C18 Column) Filtration->HPLC Detection UV Detection (214 nm / 280 nm) HPLC->Detection Integration Integrate Peaks Detection->Integration Purity Calculate Purity (Area %) Integration->Purity Report Generate Report Purity->Report G cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR Formyl Peptide Receptor (FPR) G_Protein G-Protein (Gαβγ) FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand Formyl-Peptide (e.g., fMLF) Ligand->FPR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cell_Response Cellular Response (Chemotaxis, ROS Production) Ca_Release->Cell_Response PKC_Activation->Cell_Response

References

Application Notes and Protocols for the Activation of Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-D-phenylglycine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and other molecules can impart unique conformational properties and enhance metabolic stability. The critical step for its use in synthesis is the activation of its carboxyl group to facilitate amide bond formation. However, a significant challenge associated with phenylglycine derivatives is their high propensity for racemization at the α-carbon, especially under basic conditions or during the activation process.[1][2][3] This phenomenon necessitates a careful selection of activation methods and reaction conditions to maintain the stereochemical integrity of the final product.

These application notes provide a comprehensive overview of common techniques for activating the carboxyl group of this compound, detailed experimental protocols, and a comparison of their effectiveness. The information is tailored for professionals engaged in peptide synthesis, peptidomimetic design, and drug discovery.

Data Presentation: Comparison of Carboxyl Activation Techniques

The choice of coupling reagent is paramount for achieving high yields while minimizing the risk of racemization. The following tables summarize quantitative data extrapolated from studies on sterically hindered and racemization-prone amino acids, such as N-protected phenylglycine derivatives.[4]

Table 1: Performance of Common Coupling Reagents

Coupling Reagent/MethodClassExpected Yield (%)Racemization RiskKey Considerations
HATU / DIPEA Aminium Salt95 - 99Low to ModerateHighly efficient for sterically hindered couplings with rapid kinetics.[4][5]
HBTU / DIPEA Aminium Salt90 - 98Low to ModerateA reliable and cost-effective alternative to HATU, though slightly less reactive.[4]
PyBOP / DIPEA Phosphonium Salt90 - 97Low to ModerateEfficacy is similar to HBTU; byproducts are considered less hazardous than those from BOP.[4]
DIC / OxymaPure® Carbodiimide92 - 97Very LowOxymaPure® is an excellent additive for suppressing racemization and is a safer alternative to HOBt.[4]
EDC / HOBt Carbodiimide90 - 95LowA classic and effective method for minimizing racemization.[4][6] HOBt has safety concerns.
Conversion to Acid Chloride Acid Halide>95 (formation)High (during coupling)The acyl chloride is highly reactive but requires careful handling and control of the subsequent coupling step to prevent racemization.[7]

Table 2: Reagent Concentrations for Solid-Phase Peptide Synthesis (SPPS)

ReagentEquivalents (relative to resin capacity)Purpose
This compound3.0Amino acid to be coupled
Coupling Reagent (e.g., HATU, HBTU)2.9 - 3.0Carboxyl group activation
Base (e.g., DIPEA, NMM)6.0Activation and neutralization
Additive (e.g., OxymaPure®, HOBt)3.0Improve efficiency and reduce racemization

Experimental Protocols

The following are detailed protocols for the most effective and commonly used methods for activating the carboxyl group of this compound for subsequent coupling reactions.

Protocol 1: Solution-Phase Coupling via Carbodiimide Activation (EDC/HOBt)

This protocol is suitable for coupling this compound to an amino acid ester in a solution phase.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[6]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[6]

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralization)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DCM.

  • Add DIPEA to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.

  • Add this compound and HOBt to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC portion-wise to the cooled solution. Maintain the temperature at 0 °C during addition.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide product.

  • Purify the product using column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling via Onium Salt Activation (HATU)

This protocol describes the incorporation of this compound onto a resin-bound peptide using HATU, a highly efficient coupling reagent.[8]

Materials:

  • Fmoc- or Boc-deprotected peptide-resin (1.0 eq)

  • This compound (3.0 eq)

  • HATU (2.9 eq)[4]

  • DIPEA (6.0 eq)[4]

  • Anhydrous DMF

Procedure:

  • Swell the deprotected peptide-resin in anhydrous DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the amino acid solution and allow it to pre-activate for 5-10 minutes. The solution will typically change color.

  • Drain the DMF from the swollen resin.

  • Add the activated this compound solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of phenylglycine, a longer coupling time or a second coupling (double coupling) may be required.[9]

  • Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test for a free primary amine).

  • Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 3: Activation via Conversion to Acid Chloride

This method involves converting the carboxylic acid to a highly reactive acyl chloride, which can then be coupled to an amine. This protocol must be performed under strictly anhydrous conditions.

Materials:

  • D-(-)-phenylglycine (1.0 eq) (Note: The formyl protection would be applied in a separate step, typically before or after this activation, depending on the overall synthetic strategy. This protocol is for the core amino acid.)

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) (1.1 - 1.5 eq)[7][10]

  • Anhydrous non-chlorinated solvent (e.g., toluene, p-xylene)[7]

  • Dry hydrochloric acid gas (for hydrochloride salt formation)

Procedure:

  • Suspend D-(-)-phenylglycine in the chosen anhydrous solvent in a flask equipped with a stirrer and a gas inlet.

  • Bubble dry hydrochloric acid gas through the suspension for approximately 1 hour at 25 °C to form the D-(-)-phenylglycine hydrochloride salt.[7]

  • Cool the suspension to the desired reaction temperature (e.g., 23 °C).

  • Carefully add the chlorinating agent (e.g., PCl₅ or SOCl₂). The reaction is exothermic and may release HCl gas. Ensure proper ventilation and trapping of acidic gases.

  • Stir the mixture for 2-15 hours at a controlled temperature (e.g., 10-40 °C).[10]

  • The resulting crystalline D-(-)-phenylglycine chloride hydrochloride is a solid. Isolate the product by filtration under an inert atmosphere.

  • Wash the crystals with the anhydrous solvent and dry under vacuum.

  • The highly reactive acid chloride is typically used immediately in the subsequent coupling reaction by dissolving it in an anhydrous solvent and adding it slowly to a cooled solution of the amine component and a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to neutralize the HCl generated during the coupling.

Mandatory Visualizations

G General Workflow for Carboxyl Group Activation cluster_activation Activation Step cluster_coupling Coupling Step A This compound (Carboxylic Acid) B Add Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) A->B C Activated Intermediate (Active Ester / O-Acylisourea) B->C E Peptide Bond Formation C->E D Amine Component (e.g., Amino Acid Ester) D->E F Dipeptide Product E->F G Carbodiimide Activation Mechanism (EDC/NHS) cluster_path1 Direct Coupling cluster_path2 NHS/HOBt Pathway RCOOH R-COOH (Formyl-D-Phg) O_Acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_Acylisourea + EDC EDC EDC Peptide R-CO-NH-R' (Peptide) O_Acylisourea->Peptide + R'-NH₂ NHS_Ester NHS/OBt Active Ester (More Stable) O_Acylisourea->NHS_Ester + NHS / HOBt Amine R'-NH₂ Urea EDU Byproduct (Soluble) NHS NHS / HOBt NHS_Ester->Peptide + R'-NH₂ G Onium Salt (HATU) Activation Mechanism RCOOH R-COOH (Formyl-D-Phg) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Peptide R-CO-NH-R' (Peptide) OAt_Ester->Peptide + R'-NH₂ Amine R'-NH₂

References

Application of Formyl-D-phenylglycine Derivatives in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of formyl-D-phenylglycine derivatives, with a primary focus on forphenicine (4-formyl-3-hydroxyphenylglycine), in the synthesis of enzyme inhibitors. While the direct application of a simple "this compound" is not extensively documented, the structurally related compound forphenicine serves as a potent and well-characterized example of a formylated phenylglycine derivative with significant biological activity. Furthermore, the broader utility of the D-phenylglycine scaffold in the design of various enzyme inhibitors, particularly for serine proteases like thrombin, will be discussed.

Forphenicine: An Uncompetitive Inhibitor of Alkaline Phosphatase

Forphenicine, a metabolite isolated from Streptomyces fulvoviridis var. acarbodicus, is a notable example of a formyl-phenylglycine derivative with potent enzyme inhibitory activity. It specifically targets alkaline phosphatase, an enzyme involved in the hydrolysis of phosphate monoesters.

Quantitative Inhibition Data

The inhibitory potency of forphenicine against alkaline phosphatase from chicken intestine has been quantified, demonstrating its efficacy.

CompoundTarget EnzymeSubstrateInhibition TypeIC50Ki
ForphenicineAlkaline Phosphatase (chicken intestine)p-nitrophenyl phosphateUncompetitive0.036 µg/mL1.64 x 10⁻⁷ M[1]
Mechanism of Action: Uncompetitive Inhibition

Forphenicine exhibits an uncompetitive mode of inhibition against alkaline phosphatase.[1] In this mechanism, the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product. A key characteristic of uncompetitive inhibition is the parallel nature of the lines on a Lineweaver-Burk plot, indicating a decrease in both Vmax and Km.

Uncompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P->ES I Inhibitor (I) (Forphenicine) ESI->ES - I Forphenicine_Synthesis start L-Tyrosine step1 Protection of Amino and Carboxyl Groups start->step1 step2 Ortho-Formylation step1->step2 step3 Hydroxylation step2->step3 step4 Deprotection step3->step4 end Forphenicine step4->end SPPS_Workflow cluster_0 Synthesis Cycle on Solid Support Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Arg(Pbf)-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Pro-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-D-Phe-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Cleavage Cleavage from Resin & Side-chain Deprotection Wash3->Cleavage Purification HPLC Purification Cleavage->Purification FinalProduct D-Phe-Pro-Arg Peptide Purification->FinalProduct

References

Application Notes and Protocols for Protecting Group Strategies of Formyl-D-phenylglycine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-D-phenylglycine is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The formyl group serves as a crucial protecting group for the amine functionality of D-phenylglycine, a non-proteinogenic amino acid known for its susceptibility to racemization.[1][2][3] The selection of an appropriate protecting group strategy is paramount to ensure high yields and maintain the stereochemical integrity of the chiral center throughout a synthetic sequence.

This document provides detailed application notes and experimental protocols for the protection (N-formylation) and deprotection (deformylation) of D-phenylglycine. It also discusses orthogonal strategies compatible with the N-formyl protecting group, a critical consideration in multi-step syntheses.

Protecting Group Strategies: N-Formylation of D-Phenylglycine

The introduction of a formyl group onto the nitrogen atom of D-phenylglycine can be achieved through several methods. The two most common and effective approaches involve the use of formic acid/acetic anhydride and formamide.

Method 1: N-Formylation using Formic Acid and Acetic Anhydride

This method relies on the in situ formation of acetic formic anhydride, a potent formylating agent.[3][4][5][6][7][8] It is a widely used technique for the N-formylation of amines and amino acids, valued for its high yields and mild reaction conditions.[2]

Key Features:

  • High efficiency and yields.

  • Mild reaction conditions.

  • Good chemoselectivity for the amino group.[6]

Experimental Protocol: N-Formylation of D-Phenylglycine with Formic Acid/Acetic Anhydride

Materials:

  • D-Phenylglycine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Stir plate and magnetic stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Acetic Formic Anhydride (in situ):

    • In a clean, dry round-bottom flask, cool formic acid (2.0 eq) to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled formic acid with continuous stirring.

    • Maintain the temperature below 10 °C during the addition, as the reaction is exothermic.

    • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of acetic formic anhydride.

  • N-Formylation Reaction:

    • Dissolve D-phenylglycine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a separate flask and cool to 0 °C.

    • Slowly add the freshly prepared acetic formic anhydride solution to the D-phenylglycine solution with vigorous stirring.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acids.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-formyl-D-phenylglycine.

    • The crude product can be further purified by recrystallization or column chromatography.

Method 2: N-Formylation using Formamide

This method offers a simple and direct route to N-formylated amino acids by heating the amino acid in an excess of formamide.[1][9] This process has been shown to achieve high conversion rates for amino acids, including phenylalanine.[9]

Key Features:

  • Simple, one-step procedure.

  • High conversion rates.

  • Avoids the use of anhydrides.

Experimental Protocol: N-Formylation of D-Phenylglycine with Formamide

Materials:

  • D-Phenylglycine

  • Formamide

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, create a slurry of D-phenylglycine (1.0 eq) in a stoichiometric excess of formamide (e.g., 10-20 eq).

    • The reaction is preferably conducted under an inert atmosphere to prevent side reactions.

  • N-Formylation Reaction:

    • Heat the reaction mixture to 90-100 °C with stirring.

    • Maintain this temperature for 1-3 hours. Reaction progress can be monitored by TLC or NMR spectroscopy.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • The N-formylated product can often be isolated by precipitation upon the addition of water or an anti-solvent.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization.

Quantitative Data Summary for N-Formylation Methods
MethodReagentsTypical Reaction TimeTypical YieldEnantiomeric PurityReference (Analogous Compounds)
Acetic Formic Anhydride Formic acid, Acetic anhydride3-6 hoursHigh (>90%)Generally high, but racemization risk exists[2][5]
Formamide Formamide1-3 hoursHigh (85-100% conversion)Generally high, but racemization risk exists[1][9]

Note: The provided yield and purity data are based on general procedures for amino acids and may vary for D-phenylglycine. Careful optimization and analysis are recommended. The risk of racemization is a significant concern for phenylglycine derivatives and should be carefully monitored.[3][10][11]

Deprotection Strategies: Removal of the N-Formyl Group

The removal of the N-formyl group can be accomplished under both acidic and nucleophilic conditions. The choice of method depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Method 1: Acidic Hydrolysis

Treatment with a strong acid, such as hydrochloric acid, is a common method for the cleavage of the N-formyl group.[12][13]

Key Features:

  • Effective for formyl group removal.

  • Can be performed in aqueous or alcoholic media.

Experimental Protocol: Acidic Hydrolysis of N-Formyl-D-phenylglycine

Materials:

  • N-Formyl-D-phenylglycine

  • Hydrochloric acid (e.g., 1-4 N)

  • Water or a mixture of water and a co-solvent (e.g., acetonitrile, methyl ethyl ketone)

  • Round-bottom flask

  • Heating mantle or oil bath

  • pH meter or pH paper

Procedure:

  • Reaction Setup:

    • Dissolve or suspend N-formyl-D-phenylglycine (1.0 eq) in a solution of hydrochloric acid. The concentration of the acid can range from 0.5 to 4 N depending on the substrate's reactivity and stability.

    • The use of a co-solvent may be necessary to improve solubility.

  • Deprotection Reaction:

    • Heat the reaction mixture to 50-80 °C with stirring.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-10 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to the isoelectric point of D-phenylglycine (around pH 6) to precipitate the free amino acid.

    • Collect the precipitate by filtration, wash with cold water and then a small amount of a water-miscible organic solvent (e.g., ethanol), and dry under vacuum.

Method 2: Hydrazinolysis

Nucleophilic cleavage of the formyl group using hydrazine or its derivatives provides a milder alternative to strong acid hydrolysis.[14][15][16][17]

Key Features:

  • Milder reaction conditions compared to strong acid hydrolysis.

  • Can be performed at or near neutral pH, which may help to minimize racemization.

Experimental Protocol: Deprotection of N-Formyl-D-phenylglycine using Hydrazine

Materials:

  • N-Formyl-D-phenylglycine

  • Hydrazine hydrate or Hydrazine hydrochloride

  • An appropriate solvent (e.g., water, ethanol, or a mixture)

  • Round-bottom flask

  • Stir plate and magnetic stir bar

Procedure:

  • Reaction Setup:

    • Dissolve N-formyl-D-phenylglycine (1.0 eq) in the chosen solvent.

    • Add hydrazine hydrate or a hydrazine derivative (e.g., hydrazine hydrochloride with a base to adjust the pH) to the solution (typically 1.5-3.0 eq).

    • The reaction is often carried out at a controlled pH, for instance, between pH 1.5 and 3.5 when using hydrazine derivatives to minimize side reactions.[14]

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • Upon completion, the product can be isolated by adjusting the pH to the isoelectric point of D-phenylglycine to induce precipitation.

    • Alternatively, the reaction mixture can be concentrated, and the product purified by crystallization or chromatography.

Quantitative Data Summary for Deprotection Methods
MethodReagentsTypical Reaction TimeTypical YieldEnantiomeric PurityReference (Analogous Compounds)
Acidic Hydrolysis Hydrochloric Acid2-10 hours70-85%Racemization risk under harsh conditions[13]
Hydrazinolysis Hydrazine hydrate2-8 hoursHigh (up to 95%)Generally high, pH control is crucial[14][15][16]

Note: The provided yield and purity data are based on protocols for related N-formyl amino acids and peptides. The stereochemical stability of D-phenylglycine during deprotection should be carefully evaluated for each method.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules such as peptides, orthogonal protecting groups are essential.[10][18][19][20] These are groups that can be removed under distinct conditions without affecting other protecting groups in the molecule. The N-formyl group is compatible with both major peptide synthesis strategies: Boc/Bzl and Fmoc/tBu.

  • Compatibility with Boc/Bzl Strategy: The N-formyl group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Nα-Boc group.[19] It is also stable to the strong acids (e.g., HF) used for the final cleavage and removal of benzyl-based side-chain protecting groups.

  • Compatibility with Fmoc/tBu Strategy: The N-formyl group is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Nα-Fmoc group.[18] It is also stable to the acidic conditions used for the final cleavage and removal of tert-butyl-based side-chain protecting groups.

The primary concern when incorporating this compound into a peptide sequence is the high risk of racemization during the coupling step, especially under the basic conditions often employed in Fmoc-based synthesis.[10][11][21][22] To mitigate this, the use of specific coupling reagents that minimize racemization, such as COMU in the presence of a sterically hindered weak base like 2,4,6-trimethylpyridine (TMP), is highly recommended.[11][21][22]

Visualizing Protecting Group Strategies

N-Formylation of D-Phenylglycine

N_Formylation cluster_method1 Method 1 cluster_method2 Method 2 D_Phg D-Phenylglycine reagents1 Formic Acid / Acetic Anhydride reagents2 Formamide Formyl_D_Phg N-Formyl-D-phenylglycine reagents1->Formyl_D_Phg N-Formylation reagents2->Formyl_D_Phg N-Formylation

Caption: Methods for the N-formylation of D-Phenylglycine.

Deprotection of N-Formyl-D-phenylglycine

Deprotection cluster_method1 Method 1 cluster_method2 Method 2 Formyl_D_Phg N-Formyl-D-phenylglycine reagents1 Acidic Hydrolysis (e.g., HCl) reagents2 Hydrazinolysis (e.g., Hydrazine) D_Phg D-Phenylglycine reagents1->D_Phg Deprotection reagents2->D_Phg Deprotection

Caption: Methods for the deprotection of N-Formyl-D-phenylglycine.

Orthogonal Strategy in Peptide Synthesis

Orthogonal_Strategy cluster_formyl N-Formyl Group on D-Phg Start Resin-Bound Peptide Fmoc_Removal Fmoc Removal (Piperidine/DMF) Start->Fmoc_Removal Protected_Peptide Protected Peptide (with N-Formyl-D-Phg) Coupling Coupling of Fmoc-AA-OH Fmoc_Removal->Coupling Formyl_Stable1 Stable Fmoc_Removal->Formyl_Stable1 Coupling->Start Repeat for each AA Coupling->Protected_Peptide Formyl_Stable2 Stable Coupling->Formyl_Stable2 Final_Cleavage Final Cleavage (TFA) Deprotected_Peptide Deprotected Peptide Final_Cleavage->Deprotected_Peptide Formyl_Cleaved Cleaved (if desired) Final_Cleavage->Formyl_Cleaved Protected_Peptide->Final_Cleavage

Caption: N-Formyl group in Fmoc-based solid-phase peptide synthesis.

Conclusion

The N-formyl group is a robust and versatile protecting group for D-phenylglycine in organic synthesis. The choice between formic acid/acetic anhydride and formamide for N-formylation will depend on the specific requirements of the synthesis, including scale and available reagents. For deprotection, both acidic hydrolysis and hydrazinolysis are effective, with the latter offering milder conditions that may be preferable for sensitive substrates. The paramount consideration in all manipulations involving D-phenylglycine is the potential for racemization. Careful selection of reaction conditions, particularly during peptide coupling, is essential to maintain the stereochemical purity of the final product. The N-formyl group's orthogonality to both Boc and Fmoc chemistries makes it a valuable tool for the incorporation of D-phenylglycine into complex synthetic targets.

References

The Pivotal Role of Formyl-D-phenylglycine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formyl-D-phenylglycine, a non-proteinogenic amino acid, serves as a crucial chiral building block in medicinal chemistry. Its unique structural features, including the formyl group and the D-configuration of the phenylglycine core, offer distinct advantages in the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound and its derivatives in medicinal chemistry, with a focus on case studies in drug discovery.

Application Note 1: Design of Novel Anticonvulsant Agents Based on a Phenylglycinamide Scaffold

Introduction: The D-phenylglycine scaffold is a privileged motif in the development of central nervous system (CNS) active compounds. Its inherent chirality and the presence of a phenyl ring allow for specific interactions with biological targets. In a notable case study, a series of phenylglycinamide derivatives were designed as hybrid molecules to act as broad-spectrum anticonvulsants. While this study utilized a Boc-protected D-phenylglycine, the core principles of scaffold-based design are directly applicable to derivatives of this compound.

Core Concept: The design strategy involved the focused combinatorial synthesis of hybrid molecules merging structural fragments of a known potent anticonvulsant with various substituted piperazine moieties. The D-phenylglycine core provided the necessary stereochemistry and a key interaction point for biological activity.

Quantitative Data Summary: The anticonvulsant activity of the synthesized phenylglycinamide derivatives was evaluated in the maximal electroshock (MES) and 6 Hz seizure models in mice. The efficacy is presented as the median effective dose (ED₅₀), with lower values indicating higher potency.

CompoundMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)
53 89.729.968.0
60 73.624.656.3

Experimental Workflow:

G cluster_synthesis Synthesis cluster_testing Biological Evaluation Boc_PG Boc-D-phenylglycine CDI CDI Coupling Boc_PG->CDI Intermediate Boc-protected Intermediate CDI->Intermediate Piperazine Substituted Piperazine Piperazine->CDI TFA TFA Deprotection Intermediate->TFA Final_Compound Final Phenylglycinamide Derivative TFA->Final_Compound Animal_Model Mouse Seizure Models (MES, 6 Hz) Final_Compound->Animal_Model Dosing Intraperitoneal Administration Animal_Model->Dosing Observation Seizure Protection Assessment Dosing->Observation ED50_Calc ED₅₀ Determination Observation->ED50_Calc

Figure 1: General workflow for the synthesis and anticonvulsant testing of phenylglycinamide derivatives.

Detailed Protocols:

Protocol 1: General Synthesis of Phenylglycinamide Derivatives [1]

  • Step 1: Activation of Boc-D-phenylglycine: To a solution of Boc-D-phenylglycine (1 eq) in dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Step 2: Coupling with Piperazine Derivative: Add a solution of the respective substituted piperazine (1 eq) in DCM to the reaction mixture dropwise. Stir for 2 hours at room temperature.

  • Step 3: Purification of Intermediate: Evaporate the solvent to dryness. Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

  • Step 4: Boc Deprotection: Dissolve the intermediate (1 eq) in DCM and add trifluoroacetic acid (TFA) (3 eq). Stir at room temperature for 3 hours.

  • Step 5: Work-up and Isolation: Evaporate the organic solvents. Dissolve the residue in water and adjust the pH to 8 with 25% ammonium hydroxide. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final phenylglycinamide derivative.

Protocol 2: Anticonvulsant Activity Screening (MES and 6 Hz Tests) [1]

  • Animals: Male albino mice.

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock (MES) Test: At 30 minutes post-administration, subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. Record the presence or absence of tonic hind limb extension as the endpoint.

  • 6 Hz Seizure Test: At 30 minutes post-administration, induce seizures by delivering a lower-intensity electrical stimulus (e.g., 32 mA or 44 mA, 3 s) via corneal electrodes. Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching).

  • Data Analysis: Determine the median effective dose (ED₅₀) for protection against seizures using probit analysis.

Application Note 2: Development of L-Phenylglycine Derivatives as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists

Introduction: L-phenylglycine derivatives have been explored as potential therapeutic agents for type 2 diabetes by targeting the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. This case study demonstrates the design and evaluation of novel L-phenylglycine derivatives as PPARγ agonists.[2]

Core Concept: The design was based on the structural characteristics of known thiazolidinedione drugs and bioactive tyrosine derivatives. The L-phenylglycine scaffold was incorporated to mimic key structural features and enhance biological activity.

Quantitative Data Summary: The PPARγ agonist activity was evaluated using a peroxisome proliferator response element (PPRE) luciferase reporter assay. The activity is expressed as relative PPRE activity compared to the positive control, pioglitazone. The half-maximal effective concentration (EC₅₀) was also determined for the most active compounds.

CompoundConcentrationPPRE Relative Activity (%)EC₅₀ (μg/mL)
Pioglitazone (Control)10 µg/mL100-
M5 10 µg/mL105.04-
TM4h 10 µg/mL120.425.87

Signaling Pathway:

G Ligand L-Phenylglycine Derivative (e.g., TM4h) PPARg PPARγ Ligand->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE binds to Transcription Gene Transcription (e.g., glucose metabolism genes) PPRE->Transcription initiates Response Therapeutic Effect (e.g., improved insulin sensitivity) Transcription->Response

Figure 2: Simplified signaling pathway of PPARγ activation by L-phenylglycine derivatives.

Detailed Protocols:

Protocol 3: Synthesis of L-Phenylglycine Derivatives [2]

  • (Detailed synthetic schemes and procedures for compounds like TM1, TM2, M5, TM3, and TM4h are typically found in the supporting information of the cited publication and involve multi-step organic synthesis.) A general approach would involve coupling the L-phenylglycine core with various aromatic and heterocyclic moieties using standard peptide coupling or other organic reactions.

Protocol 4: PPRE Luciferase Reporter Assay [2]

  • Cell Culture: Culture a suitable cell line (e.g., HepG2) transiently co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compounds or a positive control (pioglitazone) for a specified period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein content). Calculate the relative PPRE activity as a percentage of the activity induced by the positive control. Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound and its related phenylglycine derivatives are versatile and valuable scaffolds in medicinal chemistry. The case studies presented here illustrate their successful application in the development of novel anticonvulsant and antidiabetic agents. The detailed protocols provide a foundation for researchers to explore the potential of this chemical class in their own drug discovery programs. The unique stereochemistry and synthetic tractability of this compound make it an attractive starting point for the generation of diverse chemical libraries with the potential for a wide range of biological activities.

References

Troubleshooting & Optimization

preventing racemization of Formyl-D-phenylglycine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization of Formyl-D-phenylglycine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during coupling?

A1: The α-proton of phenylglycine is more acidic than that of many other amino acids due to the electron-withdrawing effect of the adjacent phenyl group. This increased acidity makes it easier for the proton to be abstracted under basic conditions, which are common in peptide coupling reactions, leading to a loss of stereochemical integrity. The primary mechanism for this racemization is through the formation of an oxazolone intermediate.[1][2]

Q2: What is the primary mechanism of racemization for N-acyl amino acids like this compound?

A2: The dominant mechanism of racemization during the coupling of N-acyl amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1] The presence of a base facilitates the abstraction of the α-proton from this intermediate, leading to a planar, achiral enolate structure. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L enantiomers. A secondary, less common mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors critically influence the degree of racemization:

  • Choice of Coupling Reagent and Additives: The combination of the coupling reagent and a racemization-suppressing additive is crucial.[3][4][5]

  • Base Selection: The strength and steric hindrance of the base used play a major role.[6][7]

  • Solvent Polarity: The polarity of the reaction solvent can affect the rate of racemization.

  • Reaction Temperature: Higher temperatures can accelerate racemization.[3][7]

  • Pre-activation Time: Prolonged activation of the carboxylic acid before coupling can increase the risk of racemization.[3][7]

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Peptide

Possible Cause: Inappropriate choice of coupling reagent and/or base.

Troubleshooting Steps:

  • Evaluate the Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[3][4] Uronium/aminium-based reagents such as HBTU and HATU can also lead to racemization, especially with strong bases.[7]

    • Recommendation: Switch to a coupling reagent system known to minimize racemization for sensitive amino acids like phenylglycine. The combination of COMU or DEPBT with a sterically hindered base has been shown to be highly effective.[6][8]

  • Assess the Base: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can significantly promote racemization.[6][7]

    • Recommendation: Replace DIPEA with a weaker, sterically hindered base. 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM) are excellent alternatives.[6][7]

  • Incorporate Additives: Failure to use a racemization-suppressing additive can lead to high levels of epimerization.

    • Recommendation: Always use an additive. Recommended additives include 1-hydroxy-7-azabenzotriazole (HOAt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 1-hydroxybenzotriazole (HOBt).[3][4][5] Copper (II) chloride (CuCl2) in conjunction with HOBt has also been reported to be effective.[9]

Issue 2: Moderate Racemization Observed Despite Using Recommended Reagents

Possible Cause: Suboptimal reaction conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of oxazolone formation and subsequent racemization.[3]

    • Recommendation: Perform the coupling reaction at a lower temperature, for example, at 0°C.

  • Minimize Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding it to the amine component increases the opportunity for racemization.[3][7]

    • Recommendation: Prepare the activated amino acid solution and add it to the coupling reaction immediately.

  • Evaluate the Solvent: The choice of solvent can influence the reaction kinetics and the extent of side reactions.

    • Recommendation: Consider using less polar solvents where reagent solubility is not a limiting factor.[3]

Data Presentation

Table 1: Impact of Coupling Reagent and Base on the Diastereomeric Purity of Phenylglycine-Containing Peptides

Coupling ReagentBase% Correct DiastereomerReference
HATUDIPEAModerate[6]
HBTUDIPEAModerate[6]
PyBOPDIPEAModerate[6]
DMTMM-BF4NMMImproved[6][10]
DEPBTTMP/DMP>98%[6][8]
COMUTMP/DMP>98%[6][8]

Table 2: Qualitative Comparison of Common Additives for Racemization Suppression

AdditiveEffectiveness in Suppressing RacemizationNotes
HOBtHighCommonly used with carbodiimides.[3][5]
HOAtVery HighMore effective than HOBt.[4][5]
OxymaVery HighA non-explosive and highly effective alternative to HOBt/HOAt.[7]
CuCl2HighUsed with HOBt, particularly in solution-phase synthesis.[9]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using COMU/TMP

This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF to remove all traces of the deprotection agent.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3.0 equiv.) and COMU (3.0 equiv.) in DMF.

  • Base Addition: Add TMP (4.0 equiv.) to the activated amino acid solution.

  • Coupling: Immediately add the activation mixture to the washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Visualizations

Racemization_Mechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Formyl_D_Phg This compound Activated_Ester Activated Ester / Intermediate Formyl_D_Phg->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Desired_Peptide Desired D-Peptide Activated_Ester->Desired_Peptide Coupling Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (e.g., DIPEA) -H+ Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone +H+ Racemized_Peptide Undesired L-Peptide Racemized_Oxazolone->Racemized_Peptide Coupling Peptide_Chain N-terminal Amine of Peptide Chain Peptide_Chain->Desired_Peptide Peptide_Chain->Racemized_Peptide

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start Racemization Detected Reagent_Check Check Coupling Reagent & Base Start->Reagent_Check Conditions_Check Check Reaction Conditions Reagent_Check->Conditions_Check Optimal Change_Reagents Switch to COMU/TMP or DEPBT/TMP Add HOAt or Oxyma Reagent_Check->Change_Reagents Not Optimal Optimize_Conditions Lower Temperature (0°C) Minimize Pre-activation Time Conditions_Check->Optimize_Conditions Not Optimal End Racemization Minimized Conditions_Check->End Optimal Change_Reagents->Conditions_Check Optimize_Conditions->End

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Synthesis of Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Formyl-D-phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges in the synthesis of this compound revolve around three key areas:

  • Racemization: The chiral center at the alpha-carbon of D-phenylglycine is susceptible to racemization under certain reaction conditions, particularly in acidic or basic environments and at elevated temperatures. This leads to the formation of the undesired L-enantiomer, Formyl-L-phenylglycine, which can be difficult to separate from the desired product.

  • Side Reactions: Besides racemization, other side reactions can occur, leading to the formation of impurities. These can include the formation of di-formylated products or degradation of the starting material or product, especially under harsh reaction conditions.

  • Purification: The separation of this compound from unreacted D-phenylglycine, the L-enantiomer, formylating agents, and other byproducts can be challenging due to their similar chemical properties.

Q2: Which N-formylation methods are commonly used for D-phenylglycine?

A2: Several methods can be employed for the N-formylation of D-phenylglycine. The choice of method often depends on the desired scale, available reagents, and the stringency of racemization control required. Common methods include:

  • Formic Acid/Acetic Anhydride: This is a widely used method that generates mixed formic-acetic anhydride in situ as the active formylating agent.

  • Formic Acid: Using formic acid directly, often in the presence of a coupling agent or under azeotropic distillation to remove water, is another approach.

  • Formamide: Heating D-phenylglycine with formamide can also yield the N-formyl product.[1][2]

Q3: How can I minimize racemization during the synthesis?

A3: Minimizing racemization is critical to obtaining high enantiomeric purity. Key strategies include:

  • Mild Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can significantly reduce the extent of racemization.

  • Choice of Reagents: The selection of the formylating agent and any additives can influence racemization. For instance, using milder activating agents with formic acid might be preferable to more aggressive methods.

  • pH Control: Maintaining a neutral or slightly acidic pH during the reaction and work-up can help suppress racemization, which is often catalyzed by both strong acids and bases.

Q4: What are the expected yields for the N-formylation of D-phenylglycine?

A4: Yields can vary significantly depending on the chosen method and the success in controlling side reactions and purification losses. While specific data for this compound is not extensively published, yields for the N-formylation of similar amino acids using methods like formic acid/acetic anhydride are generally reported to be good to excellent.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC, HPLC).- Ensure the formylating agent is used in a sufficient molar excess.- For methods involving in situ generation of the formylating agent (e.g., formic acid/acetic anhydride), ensure the reagents are of high quality and the reaction conditions for its formation are optimal.
Degradation of Starting Material or Product - Lower the reaction temperature.- Reduce the reaction time.- Use a milder formylating agent or a less acidic/basic reaction medium.
Losses During Work-up and Purification - Optimize the extraction procedure to minimize product loss to the aqueous phase.- If using crystallization for purification, carefully select the solvent system and control the cooling rate to maximize crystal recovery.- For chromatographic purification, ensure the chosen stationary and mobile phases provide good separation and recovery.
Problem 2: Poor Enantiomeric Excess (High Degree of Racemization)
Possible Cause Suggested Solution
Harsh Reaction Conditions - Perform the reaction at the lowest effective temperature.- Minimize the reaction time.- Avoid prolonged exposure to strongly acidic or basic conditions during both the reaction and work-up.
Inappropriate Choice of Base or Acid Catalyst - If a base is used, opt for a sterically hindered, non-nucleophilic base.- If an acid catalyst is required, use the mildest acid that effectively promotes the reaction.
Elevated Temperature During Work-up - Conduct all extraction and washing steps at room temperature or below.- Avoid high temperatures during solvent evaporation.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Presence of Unreacted D-phenylglycine - Drive the reaction to completion by using a slight excess of the formylating agent.- Utilize the difference in solubility or pKa between the starting material and the product for separation. For example, selective precipitation by adjusting the pH of an aqueous solution might be effective.- Employ chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC for separation.[3][4][5]
Contamination with Formyl-L-phenylglycine - As separation of enantiomers can be very challenging, the primary focus should be on preventing its formation by minimizing racemization (see Problem 2).- Chiral chromatography can be used for analytical and preparative separation of the enantiomers, though this can be expensive and time-consuming for large-scale purification.[3][6]
Residual Formylating Agent or Byproducts - Quench the reaction properly to destroy any remaining formylating agent.- Use aqueous washes to remove water-soluble byproducts like formic acid or acetic acid.- Recrystallization from a suitable solvent system can be an effective method for removing many impurities.[7]

Experimental Protocols

N-Formylation using Formic Acid and Acetic Anhydride

This protocol describes a common method for the N-formylation of an amino acid.

  • Reaction Setup: In a round-bottom flask, suspend D-phenylglycine (1 equivalent) in an excess of formic acid.

  • Addition of Acetic Anhydride: Cool the suspension in an ice bath. Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding ice-cold water.

    • Remove the excess formic and acetic acids under reduced pressure.

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., water/ethanol mixture).

Quantitative Data for N-Formylation of Amino Acids (General)

Formylating AgentSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reference
Formic Acid / Acetic AnhydrideVarious amino acidsGenerally highRacemization can occur, e.e. depends on conditionsGeneral knowledge
FormamideAspartic AcidHighNot specified[2]
Methyl Formate / BaseNeutral amino acidsHighNot specified[1]

Note: Specific quantitative data for the N-formylation of D-phenylglycine is limited in the literature. The data presented is for other amino acids and should be considered as a general guideline. Researchers should optimize conditions and determine the yield and e.e. for their specific reaction.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start D-Phenylglycine + Formic Acid add_anhydride Add Acetic Anhydride (0-10 °C) start->add_anhydride react Stir at Room Temperature add_anhydride->react quench Quench with Ice Water react->quench evaporate Evaporate Volatiles quench->evaporate purify Purification (e.g., Recrystallization) evaporate->purify product This compound purify->product

Caption: Workflow for N-formylation of D-phenylglycine.

racemization_pathway D_form This compound (Desired Product) enolate Enolate Intermediate (Achiral) D_form->enolate + H+ / - H+ enolate->D_form + H+ L_form Formyl-L-phenylglycine (Racemized Product) enolate->L_form + H+

Caption: Racemization pathway of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn degradation Degradation? start->degradation racemization Racemization? start->racemization impurities Other Impurities? start->impurities sol1 Extend Time / Increase Reagent incomplete_rxn->sol1 sol2 Lower Temperature degradation->sol2 sol3 Use Milder Conditions racemization->sol3 sol4 Optimize Purification impurities->sol4

Caption: Troubleshooting logic for synthesis issues.

References

improving the yield of peptide synthesis with Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating Formyl-D-phenylglycine into synthetic peptides.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues that can lead to low peptide yields and impurities during syntheses involving this compound.

Issue 1: Low or No Target Peptide Mass Detected After Cleavage

A primary indicator of synthesis failure is the absence or significantly low intensity of the target peptide's mass peak in mass spectrometry analysis. This often points to a catastrophic failure at a specific stage of the synthesis.

Question Possible Cause Recommended Action
Did the initial coupling of this compound to the resin-bound peptide fail? Steric Hindrance: this compound is a sterically bulky amino acid, which can significantly slow down the coupling reaction.[1][2] Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the sterically hindered amino acid.[2][3]Monitor the Coupling Reaction: Use a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines after the coupling step. A positive result (blue beads) indicates incomplete coupling.[4] Optimize Coupling: Switch to a more powerful coupling reagent like HATU or COMU, which are known to be more effective for hindered couplings.[2][3] Consider "double coupling," where the coupling step is repeated with fresh reagents after the initial reaction time.[5] Extend the coupling reaction time to 4 hours or even overnight.[2][5]
Is there evidence of premature chain termination? Guanidinylation: Excess uronium/aminium coupling reagents (like HBTU or HATU) can react with the N-terminal amine of the peptide chain, forming a guanidine moiety that prevents further elongation.[6][7]Pre-activate Amino Acid: Instead of adding the coupling reagent directly to the resin, pre-activate the this compound in a separate vessel for 1-2 minutes before adding it to the peptide-resin.[3] Use a stoichiometric amount of the coupling reagent relative to the amino acid.[7]
Did the N-formyl group undergo side reactions during synthesis? Instability to Piperidine: The formyl group can be sensitive to the basic conditions used for Fmoc deprotection (e.g., piperidine), potentially leading to side reactions or degradation.Use a Milder Base for Deprotection: If side reactions are suspected, consider using a milder deprotection cocktail, such as 2% DBU/2% piperidine in DMF. Protect the Formyl Group: For particularly sensitive sequences, consider protecting the formyl group as an acetal, which is stable to the synthesis conditions and can be removed during the final acidic cleavage.[8]

Issue 2: High Levels of Deletion Sequences in the Crude Product

Mass spectrometry analysis reveals the presence of peptides missing the this compound residue or other amino acids, indicating inefficient coupling at one or more steps.

Question Possible Cause Recommended Action
Is the coupling of this compound consistently incomplete? Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine inaccessible for coupling.[6][9] This is a common issue in solid-phase peptide synthesis (SPPS).Change Solvents: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/DCM) to disrupt secondary structures.[6] Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help break up aggregates, though this may increase the risk of racemization.[2] Incorporate Chaotropic Salts: Washing the resin with solutions containing chaotropic salts like LiCl can disrupt aggregation.[6]
Is the deprotection step preceding the this compound coupling inefficient? Incomplete Fmoc Removal: Aggregation can also hinder the removal of the Fmoc protecting group, leaving the N-terminal amine blocked.[9]Monitor Deprotection: Use a UV-Vis spectrophotometer to quantify the amount of dibenzylfulvene adduct released during the piperidine treatment to ensure the deprotection reaction goes to completion. Extend Deprotection Time: Increase the duration of the piperidine treatment or perform a second treatment.[10]

Issue 3: Presence of Diastereomers in the Final Product

The final purified peptide shows two or more peaks on the HPLC chromatogram with the same mass, indicating racemization has occurred.

Question Possible Cause Recommended Action
Did racemization occur during the coupling of this compound? Base-Catalyzed Epimerization: The α-proton of phenylglycine is susceptible to abstraction by base, leading to racemization, particularly during the activation and coupling steps in Fmoc-SPPS.[11]Choose a Low-Racemization Coupling Reagent: Use a coupling reagent known to suppress racemization, such as COMU or DIC/OxymaPure®.[1][2] Use a Weaker Base: If possible, use a weaker base like N-methylmorpholine (NMM) instead of DIPEA during the coupling step.[11] Minimize Pre-activation Time: A shorter pre-activation time for the amino acid can reduce the window for epimerization.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating this compound?

A1: For sterically hindered amino acids like this compound, aminium/uronium salt-based coupling reagents are generally recommended over standard carbodiimides.[2] HATU is often considered superior to HBTU as it forms a more reactive intermediate, leading to faster and more complete coupling with a lower risk of racemization.[3][12] For sequences that are particularly prone to racemization, COMU or a combination of DIC/OxymaPure® are excellent choices.[1][2]

Q2: How can I confirm that the coupling of this compound is complete?

A2: The most common method is the qualitative Kaiser test (ninhydrin test).[4] After the coupling reaction, a small sample of the resin is taken. If the beads turn blue, it indicates the presence of unreacted primary amines and an incomplete reaction. If the beads remain colorless or turn yellow/brown, the coupling is considered complete.[4]

Q3: My peptide is showing signs of aggregation. What can I do?

A3: Peptide aggregation is a common challenge in SPPS that can lead to low yields.[9] Strategies to overcome this include switching to a more effective solvent like NMP, increasing the reaction temperature, performing a "double coupling," or incorporating chaotropic salts into your wash steps.[2][6]

Q4: Is the N-formyl group stable throughout the synthesis and cleavage?

A4: The N-formyl group is generally stable to the repetitive mild base treatment used for Fmoc deprotection. However, it can be sensitive to strong acidic conditions used in the final cleavage step, especially in the presence of certain scavengers.[13] It is crucial to use a cleavage cocktail that is compatible with the formyl group. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[14]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents.[2] This technique is particularly useful for difficult couplings, such as those involving sterically hindered amino acids like this compound, or when peptide aggregation is suspected.[2][5] It helps to drive the reaction to completion and improve the overall yield of the full-length peptide.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

The selection of a coupling reagent is critical when incorporating bulky residues like this compound. This table summarizes the expected performance of common coupling reagents based on data from sterically hindered and racemization-prone amino acids.[1]

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99Low to ModerateHighly efficient for hindered couplings with rapid reaction times.[3][12]
HBTU/DIPEA 90 - 98Low to ModerateA reliable and widely used reagent, slightly less reactive than HATU.[1][12]
COMU/DIPEA >95Very LowExcellent efficiency with an improved safety profile (non-explosive).[2]
PyBOP/DIPEA 90 - 97Low to ModerateSimilar in efficacy to HBTU; generates non-carcinogenic byproducts.[1]
DIC/OxymaPure® 92 - 97Very LowExcellent for suppressing racemization; a safer alternative to HOBt-based methods.[1]
DIC/HOBt 90 - 95LowA classic and effective method for minimizing racemization, though HOBt has safety concerns.[1]

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS Incorporation of this compound using HATU

This protocol outlines a standard manual procedure for coupling this compound to a growing peptide chain on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.[5]

  • Monitoring: Perform a Kaiser test on a small sample of resin to check for completion of the coupling.[4] If the test is positive, consider extending the reaction time or performing a double coupling (repeat steps 4 and 5).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times).

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin N-Terminal Formylation

This protocol can be used to introduce a formyl group at the N-terminus of a completed peptide chain while it is still attached to the resin.[14]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 1 (Step 2).

  • Washing: Thoroughly wash the deprotected peptide-resin with DMF and then diethyl ether.

  • Preparation of Formylating Reagent: In a separate vessel, dissolve formic acid and N,N'-dicyclohexylcarbodiimide (DCC) in diethyl ether at 0°C and incubate for 4 hours. This forms the active formylating reagent.[14]

  • Formylation Reaction: Add the prepared formylating reagent to the peptide-resin. Incubate the reaction overnight at 4°C. Low temperatures are crucial to prevent the decomposition of formic acid and improve yield.[14]

  • Washing: Drain the formylation solution and wash the resin extensively with diethyl ether, DCM, and DMF.

  • Cleavage: The N-terminally formylated peptide is now ready for cleavage from the resin and final deprotection.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield with this compound start Low Yield or No Target Peptide Mass check_coupling Perform Kaiser Test After Coupling Step start->check_coupling kaiser_result Kaiser Test Result? check_coupling->kaiser_result incomplete_coupling Incomplete Coupling kaiser_result->incomplete_coupling Positive (Blue) complete_coupling Coupling Appears Complete kaiser_result->complete_coupling Negative (Clear) action_optimize_coupling Optimize Coupling: 1. Use HATU/COMU 2. Double Couple 3. Extend Reaction Time incomplete_coupling->action_optimize_coupling check_aggregation Suspect Peptide Aggregation? complete_coupling->check_aggregation aggregation_solutions Troubleshoot Aggregation: 1. Switch to NMP 2. Increase Temperature 3. Use Chaotropic Salts check_aggregation->aggregation_solutions Yes check_cleavage Review Cleavage Protocol & Scavengers check_aggregation->check_cleavage No cleavage_issue Potential Formyl Group Instability During Cleavage check_cleavage->cleavage_issue Coupling_Mechanism HATU-Mediated Coupling Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Formyl_AA Formyl-D-Phe-COOH Activated_Ester OAt Active Ester More Reactive Formyl_AA->Activated_Ester + HATU + Base HATU HATU Base Base (DIPEA) New_Peptide_Bond Formyl-D-Phe-CO-NH-Peptide-Resin Activated_Ester:f0->New_Peptide_Bond + Peptide_Resin Peptide_Resin H2N-Peptide-Resin Reagent_Selection Coupling Reagent Selection Guide start Incorporating This compound check_hindrance Primary Challenge: Steric Hindrance start->check_hindrance reagent_hatu Use HATU (High Reactivity) check_hindrance->reagent_hatu High Priority check_racemization Secondary Challenge: Risk of Racemization reagent_comu Use COMU or DIC/OxymaPure® (Low Racemization) check_racemization->reagent_comu High Risk reagent_hbtu HBTU as a Cost-Effective Alternative check_racemization->reagent_hbtu Low/Moderate Risk reagent_hatu->check_racemization

References

Technical Support Center: Optimizing Coupling Conditions for Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Formyl-D-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The primary challenge in coupling this compound lies in its significant steric hindrance. The presence of both a formyl group on the nitrogen and a phenyl group on the α-carbon creates a bulky structure that impedes the approach of the activated carboxyl group to the amine of the growing peptide chain. This steric bulk can lead to slower reaction kinetics, incomplete couplings, and lower yields.[1][2]

Q2: What are the signs of an incomplete or failed coupling reaction with this compound?

A2: Common indicators of a difficult coupling reaction include:

  • Positive qualitative tests: A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines.[3]

  • Low Yield: The final yield of the desired peptide is significantly lower than expected.[2]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product may show sequences missing the this compound residue.[2]

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC may not be sufficient.[4] More potent in-situ activating reagents are recommended. These include aminium/uronium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP.[1][5] These reagents form highly reactive esters that can overcome the steric barrier.[4] For exceptionally difficult couplings, the use of amino acid fluoride derivatives, generated using reagents like TFFH, can be a highly effective strategy.[4][6]

Q4: Can racemization be a concern with this compound during coupling?

A4: Yes, phenylglycine derivatives are known to be susceptible to racemization during the activation step.[7][8] The choice of coupling reagent and base can influence the degree of racemization.[9] Using additives like OxymaPure® can help to suppress racemization.[5][6] It is crucial to carefully select conditions to maintain the stereochemical integrity of the D-phenylglycine moiety.

Q5: How can I improve the yield of my coupling reaction?

A5: Several strategies can be employed to improve the coupling yield:

  • Double Coupling: Performing the coupling reaction twice with a fresh portion of the activated amino acid and coupling reagent can help drive the reaction to completion.[4]

  • Increased Reagent Excess: Using a higher excess of the this compound and coupling reagent (e.g., 3-5 equivalents) can improve reaction kinetics.[10]

  • Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours to several hours or even overnight can allow for complete reaction.[4]

  • Elevated Temperature: Gentle heating or the use of microwave-assisted peptide synthesis (MAPS) can provide the necessary energy to overcome the activation barrier, but must be used cautiously to avoid side reactions and racemization.[2][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Incomplete Coupling (Positive Kaiser Test) Insufficient potency of the coupling reagent.Switch to a more powerful aminium/uronium salt (HATU, COMU) or a phosphonium salt (PyBOP). For extreme cases, consider generating the acyl fluoride.[1][4][5]
Short reaction time or low temperature.Increase the coupling time (e.g., 2-4 hours or overnight). Consider gentle heating or microwave-assisted synthesis.[2][4]
Poor solvation of the peptide-resin.Use a solvent with better solvating properties like N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF).[4]
Low Yield of Final Peptide Inefficient coupling at the this compound step.Implement a double coupling protocol for the this compound residue. Increase the equivalents of the amino acid and coupling reagent.[4][10]
Aggregation of the growing peptide chain.Change the solvent system. In some cases, adding "magic mixtures" (e.g., DCM/DMF/NMP) can disrupt aggregation.[4][11]
Presence of Diastereomers in Final Product Racemization during amino acid activation.Use a coupling reagent known for low racemization, such as COMU with an appropriate base. Avoid prolonged pre-activation times.[6][8][12]
Racemization during Fmoc deprotection.While less common during coupling, be aware that the choice of base for Fmoc removal can also contribute to racemization of sensitive residues.[8]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, which can serve as a guideline for selecting the optimal reagent for this compound.

Coupling Reagent Reagent Type Relative Efficiency for Hindered Couplings Advantages Disadvantages Citation
HATU Aminium/Uronium SaltVery HighHighly efficient, especially for hindered couplings.Based on potentially explosive HOAt. Can cause guanidinylation of the N-terminal amine. More expensive than HBTU.[1][5][6]
HBTU Aminium/Uronium SaltHighHighly efficient and widely used. Byproducts are generally soluble.Can cause guanidinylation, capping the peptide chain.[1][5]
COMU Aminium/Uronium SaltVery HighEfficiency comparable to HATU. Safer as it is based on OxymaPure, avoiding explosive byproducts. Reduced allergenic potential.Limited stability in solution.[1][5][6]
PyBOP Phosphonium SaltHighEfficient coupling, avoids guanidinylation side reactions.Byproducts are less hazardous than the original BOP reagent, but less reactive than HATU.[1][5]
T3P® Phosphonic AnhydrideHighExcellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble.Application is fundamentally different from other reagents.[1]

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-5 of Protocol 1.

  • After the first coupling, wash the resin with DMF (3x).

  • Repeat steps 2-5 with a fresh solution of activated this compound.

  • Proceed with monitoring and washing as described in steps 6 and 7 of Protocol 1.

Visualizations

Experimental_Workflow General Workflow for Coupling this compound Resin Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction (Activated this compound) Washing1->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing2 Final Washes (DMF, DCM) Monitoring->Washing2 Negative Troubleshooting Incomplete Coupling? (Positive Kaiser Test) Monitoring->Troubleshooting Positive Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle Double_Coupling Perform Double Coupling Troubleshooting->Double_Coupling Double_Coupling->Monitoring

Caption: Workflow for this compound Coupling.

Reagent_Selection_Logic Decision Logic for Coupling Reagent Selection Start Start: Couple This compound Standard_Conditions Standard Hindrance? (e.g., coupling to a non-hindered amine) Start->Standard_Conditions High_Hindrance High Hindrance? (e.g., coupling to another hindered residue) Standard_Conditions->High_Hindrance No Reagent1 Use HBTU or PyBOP Standard_Conditions->Reagent1 Yes Extreme_Hindrance Extreme Hindrance? (e.g., α,α-disubstituted amine) High_Hindrance->Extreme_Hindrance No Reagent2 Use HATU or COMU High_Hindrance->Reagent2 Yes Reagent3 Consider Acyl Fluoride (e.g., TFFH) Extreme_Hindrance->Reagent3 Yes

Caption: Coupling Reagent Selection Logic.

References

Technical Support Center: Purification of Peptides Containing Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the purification of synthetic peptides incorporating the non-proteinogenic amino acid, Formyl-D-phenylglycine (fGly). The unique chemical properties of this residue, including the reactive aldehyde and the stereocenter adjacent to a bulky aromatic group, introduce specific difficulties during synthesis and subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why does my HPLC chromatogram show two or more closely eluting peaks with the identical mass for my this compound peptide?

A1: This is a common issue primarily caused by racemization of the phenylglycine residue during solid-phase peptide synthesis (SPPS). The α-proton of phenylglycine is particularly susceptible to epimerization under both basic (Fmoc deprotection with piperidine) and, to a lesser extent, activation/coupling conditions.[1][2] This results in the formation of a diastereomer (containing L-phenylglycine), which is often difficult to separate from the desired D-phenylglycine peptide. Other potential causes include the formation of stable hydrates or enolates of the formyl group, which can alter retention times.[3]

Q2: My peptide has very poor solubility in standard HPLC solvents like water/acetonitrile. What can I do?

A2: Poor solubility is often due to peptide aggregation, driven by hydrophobic residues like phenylglycine and intermolecular interactions.[4][5] The presence of aggregation-prone sequences can significantly hinder purification.[6][7] To improve solubility for HPLC analysis and purification, consider dissolving the crude peptide in a small amount of a stronger organic solvent such as DMSO, DMF, or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase.[8] HFIP is particularly effective at breaking up pre-formed aggregates.[8]

Q3: Can the formyl group cause side reactions during synthesis or purification?

A3: Yes, the electrophilic nature of the formyl group makes it susceptible to side reactions. During cleavage from the resin with strong acid (e.g., TFA), it can react with nucleophilic scavengers or cleaved side-chain protecting groups (e.g., from Arginine).[9][10] However, some studies show that under carefully controlled cleavage conditions (TFA/H₂O), the formylglycine peptide can be isolated with high yield.[3] A highly effective strategy to circumvent these issues is to synthesize the peptide with a precursor residue, such as 4-hydroxy-L-threonine (hThr), and then convert it to formylglycine post-purification via mild oxidation.[9][10]

Q4: I'm observing broad, tailing peaks during HPLC purification. How can I improve the peak shape?

A4: Poor peak shape is typically caused by on-column aggregation, slow desorption kinetics, or secondary interactions with the stationary phase.[8] To address this, try increasing the column temperature (e.g., 40-60°C) to improve solubility and reduce mobile phase viscosity.[8][11] Optimizing the concentration of the ion-pairing agent (0.1% TFA is standard) or including an organic modifier like isopropanol in the mobile phase can also significantly improve peak symmetry.[8][12]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Two closely eluting peaks, identical mass Racemization: The D-phenylglycine has partially converted to its L-enantiomer, creating a hard-to-separate diastereomer.[1][2][13]Synthesis: Use a non-racemizing coupling reagent like COMU or a less basic activator like N,N-diisopropylethylamine (DIPEA).[11] Reduce Fmoc-deprotection times if possible. Purification: Employ a very shallow HPLC gradient (e.g., 0.5% B/min). Use a high-efficiency, long analytical column to optimize separation before scaling to a preparative column.[12]
Broad or Tailing Peaks Peptide Aggregation: The peptide is self-associating on the column.[5] Secondary Interactions: Non-specific binding to the silica backbone of the stationary phase.Increase Column Temperature: Run the purification at 40°C, 50°C, or even 60°C to disrupt aggregation.[8] Modify Mobile Phase: Add a small percentage of isopropanol to the acetonitrile (Solvent B). Ensure TFA concentration is optimal (0.1%).[8] Sample Solvent: Dissolve the peptide in a small amount of DMSO or HFIP before injecting.[8]
Low Recovery / Yield Irreversible Adsorption: The hydrophobic peptide is binding too strongly to the C18 stationary phase. Precipitation: The peptide is precipitating on the column upon injection.Change Stationary Phase: Switch to a less hydrophobic column (C8 or C4) or one with a larger pore size (300 Å).[14] Optimize Loading: Ensure the injection solvent is as similar as possible to the initial mobile phase to prevent crashing out.[14]
Multiple Unidentified Peaks (Different Masses) Incomplete Deprotection: Failure to remove all side-chain protecting groups during cleavage. Side Reactions: The formyl group may have reacted with scavengers or other residues.[9] Deletion Sequences: Incomplete coupling during SPPS, especially at the sterically hindered phenylglycine residue.[5]Analyze by Mass Spec: Identify the masses of the impurities to diagnose the problem (e.g., +56 Da for tBu, +222 for Pbf).[14] Optimize Synthesis: For incomplete coupling, use a more potent activator like HATU and consider "double coupling" the phenylglycine residue.[7][11] Optimize Cleavage: Ensure the cleavage cocktail and duration are sufficient for your sequence.[11]

Data Summary

Table 1: HPLC Parameter Optimization for this compound Peptides

ParameterStandard ConditionRecommended Optimization for Difficult PeptidesRationale
Stationary Phase C18, 100 Å pore sizeC8, C4, or C18 with 300 Å pore sizeReduces strong hydrophobic interactions, minimizing irreversible adsorption and improving recovery.[14]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[12]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile, may add 5-10% IsopropanolIsopropanol can help solubilize aggregating peptides.[8]
Gradient 1-2% / minute0.5-1% / minuteA shallower gradient increases the resolution between closely eluting species like diastereomers.[12]
Column Temp. Ambient40 - 60 °CIncreases peptide solubility, reduces mobile phase viscosity, and minimizes on-column aggregation.[8]
Flow Rate 1.0 mL/min (Analytical)0.8 - 1.0 mL/min (Analytical)Standard flow rates are usually sufficient, but optimization should focus on the gradient.[12]

Experimental Protocols

Protocol 1: General RP-HPLC Purification

This protocol outlines a standard method for purifying a crude peptide containing this compound.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of a strong solvent (e.g., 50% Acetonitrile or a small amount of DMSO).

    • Dilute the sample with Mobile Phase A (0.1% TFA in water) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[14]

  • Analytical HPLC Analysis:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Gradient: Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.

    • Optimization: Based on the scouting run, optimize the gradient to be shallower around the elution point of the target peptide (e.g., a 10% change in B over 20 minutes) to maximize resolution.[12]

    • Detection: Monitor absorbance at 220 nm and 280 nm.[11]

  • Preparative HPLC Purification:

    • Scale the optimized gradient to a preparative column of the same stationary phase.

    • Inject the prepared sample.

    • Collect fractions corresponding to the target peptide peak.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.[11][12]

Protocol 2: Post-Synthetic Conversion of a Precursor to Formylglycine

This strategy avoids the challenges of incorporating a reactive aldehyde during SPPS. The peptide is synthesized and purified with a protected 4-hydroxy-L-threonine (hThr) residue, which is then converted to formylglycine.[9][10]

  • Synthesis and Purification:

    • Perform standard Fmoc-SPPS using the precursor building block (e.g., Fmoc-hThr(tBu)-OH).

    • Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail.

    • Purify the hThr-containing peptide using the HPLC protocol described above. Lyophilize the pure peptide.

  • Oxidative Conversion:

    • Prepare a solution of the purified hThr-peptide in water at a concentration of approximately 2 mM.[9]

    • Prepare a fresh solution of sodium metaperiodate (NaIO₄).

    • Add 1.2 equivalents of the NaIO₄ solution to the peptide solution.[9][10]

    • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Final Cleanup:

    • The resulting formylglycine-containing peptide can often be used directly or can be quickly desalted using a C18 Sep-Pak cartridge if necessary.

    • Confirm the conversion and purity by mass spectrometry and analytical HPLC. The retention time will shift significantly upon conversion.[9]

Visualizations

Purification_Troubleshooting_Workflow start Crude Peptide Purification hplc Run Analytical RP-HPLC start->hplc check_chrom Evaluate Chromatogram: Single Peak? hplc->check_chrom multi_peaks Multiple Peaks Observed check_chrom->multi_peaks No success Collect Pure Fractions check_chrom->success Yes ms_analysis Analyze by LC-MS multi_peaks->ms_analysis check_mass Peaks have Identical Mass? ms_analysis->check_mass diff_mass Probable Cause: - Deletion Sequences - Incomplete Deprotection check_mass->diff_mass No same_mass Probable Cause: - Racemization (Diastereomers) - Aldehyde Hydrate/Enol check_mass->same_mass Yes optimize_synth Action: - Optimize Synthesis Protocol - Use Precursor Strategy diff_mass->optimize_synth optimize_hplc Optimize HPLC: - Shallow Gradient - Change Temperature same_mass->optimize_hplc optimize_hplc->hplc Re-run optimize_hplc->optimize_synth If needed

Caption: Workflow for troubleshooting common purification issues.

Racemization_Mechanism cluster_0 During Fmoc Deprotection (Base) cluster_1 Resulting Mixture d_peptide Peptide-Resin (D-Phg) enolate Planar Enolate Intermediate (Loss of Stereochemistry) d_peptide->enolate - H⁺ base Base (e.g., Piperidine) reprotonation Reprotonation enolate->reprotonation d_final D-Phg Peptide (Desired) reprotonation->d_final l_final L-Phg Peptide (Diastereomer Impurity) reprotonation->l_final Precursor_Strategy_Workflow start Start: Fmoc-SPPS synthesis Incorporate hThr Precursor (e.g., Fmoc-hThr(tBu)-OH) start->synthesis cleavage Cleave & Deprotect Peptide (TFA Cocktail) synthesis->cleavage purify Purify hThr-Peptide (RP-HPLC) cleavage->purify check_purity Pure hThr-Peptide? purify->check_purity oxidation Oxidize with NaIO₄ in Water check_purity->oxidation Yes desalt Desalt (Optional) oxidation->desalt final_product Final Formylglycine Peptide desalt->final_product

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and troubleshooting aggregation issues encountered with peptides containing the non-canonical amino acid Formyl-D-phenylglycine. The hydrophobic nature of the phenylglycine core, combined with the reactive formyl group, can present unique challenges during synthesis, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: Peptides containing this compound are prone to aggregation primarily due to the hydrophobic and aromatic nature of the phenylglycine side chain.[1] This hydrophobicity promotes intermolecular interactions, leading to the formation of insoluble or poorly soluble aggregates. The bulky phenyl group can also contribute to steric hindrance and π-stacking interactions, further stabilizing these aggregated structures.[1] While the formyl group itself is polar, the overall hydrophobic character of the residue often dominates its solubility behavior.

Q2: What are the initial signs of peptide aggregation during synthesis?

A2: During solid-phase peptide synthesis (SPPS), aggregation can manifest in several ways:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately in the synthesis solvent, indicating that the growing peptide chains are collapsing onto themselves and the resin matrix.[2]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete.[2] This is because the aggregated peptide chains can block access to the reactive sites.[1]

  • Unreliable Monitoring Tests: Standard monitoring tests like the Kaiser or TNBS test may give false-negative results, as the reagents cannot reach the free amines within the aggregated clusters.[1][3]

  • Changes in Flow-Through UV Profile: In continuous-flow synthesizers, a broadening and flattening of the Fmoc deprotection peak is a strong indicator of on-resin aggregation.[1][3]

Q3: How can I improve the solubility of my purified this compound peptide?

A3: Improving the solubility of a hydrophobic peptide often requires a systematic approach. It is highly recommended to test the solubility of a small aliquot of the peptide before dissolving the entire sample.[4]

  • Start with an Organic Solvent: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[5][6]

  • Gradual Addition of Aqueous Buffer: Once dissolved, slowly add your aqueous buffer to the peptide solution with gentle vortexing.[7] If the peptide begins to precipitate, you may have reached its solubility limit in that buffer system.

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly improve solubility.[4] For basic peptides, adding a small amount of dilute acetic acid can help, while for acidic peptides, dilute ammonium hydroxide may be effective.[4]

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[6]

Troubleshooting Guides

Problem 1: Low yield and presence of deletion sequences after synthesis.
  • Possible Cause: On-resin aggregation preventing complete coupling and deprotection reactions.

  • Solutions:

    • Optimize Synthesis Chemistry:

      • Switch to a more effective coupling reagent like HATU or HBTU.[1]

      • For Fmoc deprotection, consider switching from piperidine to a DBU-containing solution, which can be more effective in disrupting secondary structures.[2][8]

    • Incorporate Aggregation-Disrupting Elements:

      • If the sequence allows, strategically introduce pseudoproline dipeptides to introduce kinks in the peptide backbone and disrupt β-sheet formation.

      • Utilize backbone protection with groups like 2-hydroxy-4-methoxybenzyl (Hmb) to prevent hydrogen bonding between peptide chains.[2]

    • Modify Synthesis Conditions:

      • Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO to the synthesis solvent to improve solvation of the growing peptide chain.[2]

      • Perform couplings at an elevated temperature, which can be achieved using a microwave peptide synthesizer.[2]

Problem 2: The purified peptide is difficult to dissolve in aqueous buffers.
  • Possible Cause: The inherent hydrophobicity of the this compound and other residues in the peptide sequence.

  • Solutions: A systematic approach to solubilization is recommended. Refer to the solvent effectiveness table below.

    • Always start with a small test amount of the peptide.

    • Attempt to dissolve in a minimal volume of a strong organic solvent (e.g., DMSO, DMF).

    • Slowly add the aqueous buffer of choice while vortexing.

    • If precipitation occurs, consider adjusting the pH or using sonication.

Data Presentation

Table 1: Effectiveness of Various Solvents for Solubilizing Hydrophobic Peptides.

Solvent/AdditiveEffectiveness for Hydrophobic PeptidesKey Considerations
Water / Aqueous Buffers Often poor, especially for peptides with >50% hydrophobic residues.[5]Starting point for peptides with sufficient charged/polar residues.
DMSO (Dimethyl Sulfoxide) High; excellent for creating concentrated stock solutions.[5][6]Generally low toxicity in cell-based assays at low final concentrations (<0.5%).[7]
DMF (Dimethylformamide) High; an alternative to DMSO.[5]Can be more toxic to cells than DMSO.
Acetonitrile (ACN) Moderate to High; often used in HPLC mobile phases.[5]Can be used as a co-solvent.
Isopropanol / Ethanol Moderate; can help disrupt hydrophobic interactions.May not be suitable for all biological assays.
Acetic Acid (dilute) Effective for basic peptides (net positive charge).[6][9]Lowers the pH of the final solution.
Ammonium Hydroxide (dilute) Effective for acidic peptides (net negative charge).[4][9]Raises the pH of the final solution.
Guanidine HCl / Urea High; strong denaturants that disrupt aggregation.Will denature proteins in your assay; use as a last resort for solubilization only.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines a general manual synthesis procedure on a Rink Amide resin for a C-terminally amidated peptide.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[3]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5 x 1 minute).[3]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (including Fmoc-Formyl-D-phenylglycine) (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and an activator base like DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered this compound, a double coupling may be necessary.

    • Monitor the reaction completion using the Kaiser test (will be negative for a complete reaction on a primary amine).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.[3]

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[3]

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[3]

Protocol 2: Purification of this compound Peptides by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Chromatography:

    • Equilibrate a C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Solubilization cluster_solutions_synthesis Synthesis Solutions cluster_solutions_solubility Solubility Solutions start Start Synthesis check_aggregation Observe Signs of Aggregation? (Poor Swelling, Slow Reactions) start->check_aggregation synthesis_ok Continue Synthesis check_aggregation->synthesis_ok No troubleshoot_synthesis Troubleshoot Synthesis check_aggregation->troubleshoot_synthesis Yes cleavage Cleavage & Crude Product synthesis_ok->cleavage change_solvent Change Solvent (NMP, DMSO) troubleshoot_synthesis->change_solvent change_reagents Change Coupling Reagents (HATU) / Deprotection (DBU) troubleshoot_synthesis->change_reagents use_additives Use Structure-Disrupting Additives (Pseudoprolines) troubleshoot_synthesis->use_additives check_solubility Soluble in Aqueous Buffer? cleavage->check_solubility soluble Peptide is Ready for Use check_solubility->soluble Yes troubleshoot_solubility Troubleshoot Solubility check_solubility->troubleshoot_solubility No use_organic Use Organic Solvent (DMSO, DMF) troubleshoot_solubility->use_organic adjust_ph Adjust pH troubleshoot_solubility->adjust_ph use_sonication Apply Sonication troubleshoot_solubility->use_sonication

Caption: Troubleshooting workflow for peptide aggregation.

References

Technical Support Center: Formyl Group Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues related to the formyl group during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the formyl group in peptide synthesis?

A1: The formyl group (CHO) is most commonly used as a protecting group for the indole nitrogen of tryptophan (Trp) in Boc-based solid-phase peptide synthesis (SPPS).[1] This protection prevents unwanted side reactions, such as oxidation or alkylation of the indole ring, that can occur during the acidic conditions of Boc deprotection.[2][3]

Q2: Under what conditions is the formyl group on tryptophan (Trp(For)) stable?

A2: The formyl group is generally stable under the moderately acidic conditions used for Boc group removal (e.g., neat trifluoroacetic acid, TFA).[3] However, it is labile to basic conditions and strong acids like anhydrous hydrogen fluoride (HF).[2]

Q3: What are the common methods for removing the formyl group from Trp(For)?

A3: Common deprotection methods include:

  • Piperidine Treatment: A solution of piperidine in DMF is often used to remove the formyl group, typically after the final N-terminal Boc group has been removed.[1]

  • Hydroxylamine: Reacting the N-formyl peptide with hydroxylamine, particularly as a salt of a strong acid, can effectively remove the formyl group.[4]

  • Hydrazine: Hydrazine and its derivatives can also be used for deprotection, often under specific pH conditions.[5]

  • Strong Acid Cleavage with Scavengers: During the final cleavage from the resin with strong acids like HF, the addition of scavengers such as 1,2-ethanedithiol (EDT) can facilitate the removal of the formyl group.[2]

  • N,N'-Dimethylethylenediamine (DMEDA): This reagent has been shown to effectively deprotect the formyl group in an aqueous solution.

Q4: What is formyl group migration, and why is it a concern?

A4: Formyl group migration is a significant side reaction where the formyl group from the indole nitrogen of a Trp(For) residue transfers to the free Nα-amino group of the peptide chain. This results in the formation of an N-terminally formylated and thus truncated peptide, which is difficult to separate from the desired full-length peptide. This transfer is an irreversible side reaction.

Q5: How can formyl group migration be prevented?

A5: The most effective method to suppress formyl group migration is to use an "in situ neutralization" protocol during the coupling step in Boc-SPPS. This technique minimizes the exposure time of the free Nα-amino group, which acts as the nucleophile for the formyl transfer.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to formyl group stability during your peptide synthesis experiments.

Issue 1: Low yield of the desired peptide and presence of a major impurity with a mass increase of 28 Da.

Possible Cause: You are likely observing N-terminal formylation of your peptide due to formyl group migration from a Trp(For) residue. The mass increase of 28 Da corresponds to the addition of a formyl group (CHO). This side reaction can occur at a rate of up to 1% per minute on the solid support.

Troubleshooting Workflow:

A Low yield & +28 Da impurity observed B Confirm N-terminal formylation by MS/MS analysis A->B Diagnosis C Was a standard neutralization protocol used? B->C D Implement 'in situ' neutralization protocol C->D Yes E Synthesize a short test peptide containing Trp(For) to validate the new protocol D->E Action F Analyze crude product by HPLC-MS E->F G Successful suppression of formyl migration F->G Success H Persistent formylation F->H Failure I Optimize 'in situ' neutralization conditions (base, solvent) H->I Further Action

Caption: Troubleshooting workflow for N-terminal formylation.

Solutions:

  • Implement "In Situ" Neutralization: This is the most effective way to prevent formyl group transfer. Instead of a separate neutralization step after Boc deprotection, the neutralization and coupling steps are combined. The activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin.

  • Optimize Coupling Conditions: Ensure rapid and efficient coupling to minimize the time the N-terminal amine is free.

Issue 2: Incomplete removal of the formyl group after deprotection.

Possible Cause: The chosen deprotection method or conditions are not efficient enough for your specific peptide sequence.

Troubleshooting Steps:

  • Verify Deprotection Conditions: Double-check the concentration of the deprotection reagent, reaction time, and temperature.

  • Increase Reaction Time or Temperature: For stubborn formyl groups, extending the deprotection time or slightly increasing the temperature (with caution) may improve removal.

  • Switch Deprotection Reagent: If one method is ineffective, consider trying an alternative. The choice of reagent can depend on the overall protecting group strategy and the sensitivity of your peptide.

  • Analyze by HPLC-MS: Use HPLC-MS to quantify the ratio of formylated to deformylated peptide to assess the efficiency of the deprotection.

Issue 3: Degradation of the peptide during formyl group deprotection.

Possible Cause: The deprotection conditions are too harsh for your peptide, leading to side reactions or cleavage of other protecting groups.

Troubleshooting Steps:

  • For Piperidine Deprotection: Ensure the reaction is performed at the recommended temperature (often 0°C) to minimize side reactions.

  • For Hydrazine/Hydroxylamine Deprotection: These reagents can sometimes lead to the formation of hydrazides or hydroxamic acids.[4] Ensure the pH and reaction conditions are carefully controlled. Using hydroxylamine as a salt of a strong acid can minimize these side reactions.[4]

  • Protect Sensitive Residues: If your peptide contains other sensitive amino acids, ensure they are adequately protected during the formyl group removal.

Quantitative Data Summary

The efficiency of formyl group deprotection can vary depending on the reagent, conditions, and the peptide sequence. Below is a summary of reported yields for different deprotection methods.

Deprotection ReagentPeptide/SubstrateReaction ConditionsYield (%)Reference
Hydroxylamine hydrochlorideN-Formyl-glycyl-L-leucine methyl esterMethanol, 70°C, 2 hours88[4]
Hydroxylamine hydrochlorideN-Formyl-α-L-aspartyl-L-phenylalanine methyl ester90% Methanol, 70°C, 3 hours86[4]
N,N'-Dimethylethylenediamine (DMEDA)H-Phe-Trp(For)-Lys-Tyr-OHWater, room temperature91
PiperidineTrp(For)-containing peptide-resin10% Piperidine in DMF, 0°C, 2 hoursNot specified, but a standard protocol[1]
HydrazineN-formylated peptidespH 1-3.575-90[5]

Key Experimental Protocols

Protocol 1: "In Situ" Neutralization to Prevent Formyl Group Migration (Boc-SPPS)

This protocol combines the neutralization and coupling steps to minimize the lifetime of the free N-terminal amine, thus suppressing formyl group transfer.

Workflow Diagram:

A Start: Peptide-resin with N-terminal Boc group B 1. Boc Deprotection: Treat with 100% TFA (2 x 1 min) A->B C 2. Wash: Wash with DMF (3-5 times) B->C D 3. In Situ Neutralization & Coupling: Add pre-activated Boc-amino acid and hindered base (e.g., DIEA) in DMF simultaneously C->D E Agitate for 10-60 min D->E F 4. Wash: Wash with DMF (3-5 times) E->F G End: Peptide-resin with newly coupled amino acid F->G

Caption: "In situ" neutralization and coupling workflow.

Methodology:

  • Boc Deprotection: Treat the Boc-protected peptide-resin with 100% trifluoroacetic acid (TFA) for 1-2 minutes. Repeat this step.

  • Washing: Wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) to remove residual TFA.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve the incoming Boc-amino acid (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.

  • In Situ Neutralization and Coupling: Add a hindered base, such as diisopropylethylamine (DIEA) (6 equivalents), to the pre-activated amino acid solution. Immediately add this mixture to the TFA salt of the peptide-resin.

  • Reaction: Agitate the reaction mixture for 10-60 minutes, or until coupling is complete as monitored by a colorimetric test (e.g., Kaiser test).

  • Final Wash: Wash the peptide-resin with DMF to remove excess reagents and byproducts.

Protocol 2: Piperidine Deprotection of Trp(For)

This protocol describes the removal of the formyl group from the tryptophan side chain using piperidine.

Methodology:

  • Preparation: Prepare a 1:10 (v/v) solution of piperidine in DMF. For each gram of peptide-resin, prepare 10 mL of this solution. Cool the solution to 0°C in an ice bath.

  • Deprotection: Add the peptide-resin to the cold piperidine solution and stir the slurry at 0°C for 2 hours.

  • Washing: Filter the resin and wash it thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally methanol (3 times).

  • Drying: Dry the resin under vacuum to a constant weight before proceeding with cleavage or further steps.[1]

Protocol 3: HPLC-MS Analysis of Formyl Group Migration

This protocol outlines a general method for detecting and quantifying formyl group migration using reverse-phase HPLC coupled with mass spectrometry.

Signaling Pathway/Logical Relationship Diagram:

cluster_synthesis Peptide Synthesis cluster_hplc RP-HPLC Separation cluster_ms Mass Spectrometry Detection A Crude peptide after synthesis B Inject sample onto C18 column A->B C Gradient elution (e.g., Water/ACN with 0.1% TFA) B->C D UV Detection (220 nm & 280 nm) C->D E Eluent directed to ESI-MS C->E I Quantify peak areas from UV chromatogram D->I F Acquire full scan mass spectra E->F G Identify desired peptide mass [M+H]+ F->G H Identify formylated impurity mass [M+H+28]+ F->H

Caption: Analytical workflow for formyl migration analysis.

Methodology:

  • Sample Preparation: Cleave a small amount of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: A range that covers the expected masses of the desired peptide and the formylated impurity (e.g., 400-2000 m/z).

  • Data Analysis:

    • Identify the peaks in the UV chromatogram corresponding to the desired peptide and the formylated impurity by their respective mass-to-charge ratios in the mass spectrometer. The formylated peptide will have a mass that is 28.01 Da higher than the desired peptide.

    • Integrate the peak areas in the UV chromatogram to determine the relative percentage of the formylated impurity.

References

Technical Support Center: Stereochemical Purity of Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to confirm the stereochemical purity of Formyl-D-phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the stereochemical purity of this compound?

A1: The most common and reliable method for determining the stereochemical purity of N-acyl amino acids like this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC). Capillary Electrophoresis (CE) is another powerful technique for chiral separations of amino acid derivatives.

Q2: Which type of chiral stationary phase (CSP) is recommended for the HPLC analysis of this compound?

A2: For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec® CHIROBIOTIC® T), have shown excellent results for direct enantiomeric separations.[1][2] Polysaccharide-based CSPs are also a versatile option for screening.

Q3: Is derivatization of this compound required before analysis?

A3: No, direct analysis of N-protected amino acids on suitable chiral stationary phases is preferred as it avoids additional reaction steps and potential sources of impurity.[2]

Q4: What is a typical mobile phase for the chiral HPLC separation of N-acyl-phenylglycine derivatives?

A4: A common mobile phase for reversed-phase chiral HPLC of N-acyl-phenylglycine is a mixture of acetonitrile and methanol, often with an additive like ammonium acetate to improve peak shape and resolution. A typical starting point could be a mixture of acetonitrile and methanol (e.g., 70:30 v/v) with 20 mM ammonium acetate.[1]

Q5: How is the enantiomeric excess (e.e.) calculated from the chromatogram?

A5: The enantiomeric excess is calculated using the peak areas of the two enantiomers from the HPLC chromatogram. The formula is:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Experimental Protocols

Adapted Chiral HPLC Method for this compound

This protocol is adapted from a method for the chiral separation of N-Acetyl-phenylglycine and should be optimized for this compound.

Materials and Reagents:

  • This compound sample

  • Racemic Formyl-DL-phenylglycine (for method development and peak identification)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • HPLC system with UV detector

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent.[1]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile/methanol (70:30, v/v) containing 20 mM ammonium acetate. Degas the mobile phase before use.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic Formyl-DL-phenylglycine in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a working standard by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Methanol (70:30, v/v) with 20 mM Ammonium Acetate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm or 254 nm (based on the UV absorbance of the formyl-phenylglycine)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard solution to determine the retention times of the D- and L-enantiomers and to verify the system suitability (resolution).

    • Inject the this compound sample solution.

    • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times obtained from the racemic standard.

    • Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (e.e.).

Quantitative Data Summary

The following table summarizes typical quantitative data for the chiral separation of a closely related compound, N-Acetyl-phenylglycine, which can be used as a benchmark for method development for this compound.

ParameterValueChiral Stationary PhaseMobile PhaseReference
Separation Factor (α) 1.14CHIROBIOTIC® TAcetonitrile/Methanol (70:30, v/v) with 20mM Ammonium Acetate[1]
Capacity Factor (k') 0.91CHIROBIOTIC® TAcetonitrile/Methanol (70:30, v/v) with 20mM Ammonium Acetate[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

  • Symptom: The peaks for the D- and L-enantiomers are co-eluting or only partially separated.

G Troubleshooting Poor Resolution start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes screen_csp Screen other CSPs (e.g., polysaccharide-based) check_csp->screen_csp No optimize_temp Optimize Temperature optimize_mp->optimize_temp Partial Improvement resolution_ok Resolution Improved optimize_mp->resolution_ok Significant Improvement check_flow Adjust Flow Rate optimize_temp->check_flow Partial Improvement optimize_temp->resolution_ok Significant Improvement check_flow->resolution_ok Significant Improvement

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: Confirm that a macrocyclic glycopeptide or polysaccharide-based CSP, known to be effective for N-acyl amino acids, is being used.[3]

  • Optimize Mobile Phase:

    • Organic Modifier Ratio: Vary the ratio of acetonitrile to methanol.

    • Additive Concentration: Adjust the concentration of ammonium acetate (e.g., from 10 mM to 30 mM).

    • Additive Type: Consider using an acidic modifier like 0.1% formic acid or acetic acid, as N-acyl amino acids are acidic.[3]

  • Optimize Temperature:

    • Lowering the column temperature often increases chiral selectivity. Try decreasing the temperature in 5 °C increments (e.g., to 20 °C, then 15 °C).[3]

  • Adjust Flow Rate:

    • Chiral separations can be sensitive to flow rate. A lower flow rate (e.g., 0.5-0.8 mL/min) may improve resolution.

Issue 2: Peak Splitting

  • Symptom: A single enantiomer peak appears as two or more split peaks.

G Troubleshooting Peak Splitting start Peak Splitting Observed check_injection Is sample solvent incompatible with mobile phase? start->check_injection check_column Is there a column issue (void or blocked frit)? check_injection->check_column No dissolve_in_mp Dissolve sample in mobile phase check_injection->dissolve_in_mp Yes check_coelution Could it be co-elution with an impurity? check_column->check_coelution No flush_column Backflush or replace column/frit check_column->flush_column Yes adjust_method Adjust method for better separation check_coelution->adjust_method Yes problem_solved Peak Shape Restored dissolve_in_mp->problem_solved flush_column->problem_solved adjust_method->problem_solved

Caption: Decision tree for troubleshooting peak splitting in chiral HPLC.

Detailed Steps:

  • Check Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[4]

  • Inspect the Column:

    • A blocked inlet frit can disrupt the flow path, leading to split peaks.[4] Try back-flushing the column at a low flow rate. If the problem persists, the frit may need replacement.

    • A void at the head of the column can also cause peak splitting. This often requires column replacement.

  • Rule out Co-elution: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it indicates co-elution with an impurity. In this case, the chromatographic method needs to be further optimized for better separation.[4]

  • Mobile Phase and Temperature Mismatch: Ensure the mobile phase is pre-heated to the column temperature to avoid viscosity and density gradients within the column, which can cause peak splitting.[4]

Experimental Workflow Visualization

G Workflow for Chiral Purity Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase prep_sample Prepare Sample and Standard Solutions prep_mp->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject_std Inject Racemic Standard equilibrate->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate

Caption: General experimental workflow for determining the stereochemical purity of this compound by chiral HPLC.

References

Technical Support Center: Overcoming Low Solubility of Formyl-D-phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of Formyl-D-phenylglycine derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the initial steps I should take?

A1: Low aqueous solubility is a common characteristic of phenylglycine derivatives due to the hydrophobic nature of the phenyl group.[1][2] The initial steps to address this issue involve:

  • pH Adjustment: The solubility of amino acid derivatives is often pH-dependent.[1][2] Since this compound contains a carboxylic acid group, its solubility is expected to increase significantly at pH values above its pKa, where it exists in its more soluble anionic form. Conversely, at acidic pH, it will be in its less soluble, neutral form.[1]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can enhance solubility. Common co-solvents for poorly soluble compounds include ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[2][3] It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that dissolves the compound without negatively impacting downstream experiments.

Q2: I am observing precipitation of my this compound derivative when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is common for compounds dissolved in a strong organic solvent like DMSO when introduced into an aqueous environment where their solubility is much lower. To mitigate this, consider the following:

  • Slower Addition and Vigorous Stirring: Add the DMSO stock solution dropwise to the aqueous buffer while stirring vigorously. This can help to disperse the compound more effectively and prevent localized supersaturation that leads to precipitation.

  • Pre-warming the Aqueous Buffer: Gently warming the aqueous buffer can sometimes increase the kinetic solubility of the compound, allowing for a higher concentration to remain in solution upon addition of the stock.

  • Using Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F68, can be added to the aqueous buffer to help stabilize the compound and prevent precipitation by forming micelles.[4]

  • Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[5][6] Preparing a solution of the cyclodextrin in the aqueous buffer before adding the compound's stock solution can be an effective strategy.

Q3: What are the most effective techniques for significantly increasing the aqueous solubility of this compound derivatives for in vivo studies?

A3: For applications requiring higher concentrations, such as in vivo studies, more advanced formulation strategies are often necessary:

  • Complexation with Cyclodextrins: This is a widely used method to improve the solubility and bioavailability of poorly soluble drugs.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher water solubility and safety profiles.[]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[4][9] The amorphous state has a higher energy level than the crystalline state, leading to increased apparent solubility and dissolution rate.[4] Common carriers for solid dispersions include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[4]

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays due to compound precipitation.
Possible Cause Troubleshooting Step Expected Outcome
Exceeding Aqueous Solubility Limit Determine the kinetic solubility of your compound in the final assay buffer. This can be done by serially diluting a high-concentration stock in DMSO into the buffer and observing for precipitation.Establish a maximum working concentration that ensures the compound remains in solution throughout the experiment.
Incompatibility with Assay Components Test the solubility of the compound in the presence of individual assay components (e.g., serum, specific proteins) to identify any interactions that may reduce solubility.Identify and potentially substitute incompatible components in the assay buffer.
Temperature Effects Ensure all solutions are equilibrated to the assay temperature before mixing. Some compounds may have lower solubility at different temperatures.Consistent and reproducible assay results by controlling the temperature.
Problem 2: Difficulty in preparing a stable, high-concentration stock solution.
Possible Cause Troubleshooting Step Expected Outcome
Poor Solubility in Common Organic Solvents Test the solubility in a range of organic solvents, including DMSO, DMF, ethanol, and methanol. For the related compound N-Formyl-Met-Leu-Phe, solubility is reported to be approximately 30 mg/mL in DMSO and 25 mg/mL in DMF.[3]Identification of a suitable solvent for preparing a concentrated stock solution.
Compound Degradation in Solvent Assess the stability of the compound in the chosen solvent over time, especially if the stock solution is to be stored. This can be done using techniques like HPLC.A stable stock solution that can be reliably used over a defined period.
Hygroscopic Nature of Solvent Use anhydrous solvents and store stock solutions under desiccated conditions, as absorbed water can decrease the solubility of hydrophobic compounds in organic solvents.Prevention of precipitation in the stock solution over time.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of a this compound derivative in a specific aqueous buffer.

Materials:

  • This compound derivative powder

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of the this compound derivative powder to a vial containing a known volume of the aqueous buffer.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed to pellet the excess undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method with a standard curve.

  • The determined concentration represents the equilibrium solubility of the compound in the tested buffer.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex for Enhanced Aqueous Solubility

This protocol describes a general method for preparing a solution of a this compound derivative with enhanced solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., water for injection or a suitable buffer for the intended application)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Calculate the required amounts of the this compound derivative and HP-β-CD for the desired molar ratio (commonly 1:1 or 1:2 drug-to-cyclodextrin).

  • Dissolve the calculated amount of HP-β-CD in the aqueous buffer with stirring.

  • Slowly add the this compound derivative powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for a period of 24 to 48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter to obtain a clear, particle-free solution.

  • The resulting solution contains the this compound derivative complexed with HP-β-CD, exhibiting enhanced aqueous solubility.

Data Presentation

Table 1: Qualitative Solubility of Phenylglycine and its N-Acyl Derivatives in Various Solvents

CompoundWaterEthanolMethanolDMSODMF
D-Phenylglycine Sparingly soluble[1][2]Soluble[2]Soluble[2]Data not availableData not available
N-Acetyl-DL-phenylglycine Soluble[10]Soluble[10]Data not availableData not availableData not available
N-Formyl-D-phenylalanine Data not availableAlmost transparent[11]Data not availableData not availableData not available
N-Formyl-Met-Leu-Phe Partly soluble[12]2 mg/mL[3][12]Soluble[12]4 mg/mL[12] (another source reports 30 mg/mL[3])50 mg/mL[12]

Visualizations

Signaling Pathway

Phenylglycine derivatives have been identified as antagonists of metabotropic glutamate receptors (mGluRs).[13][14][15] The following diagram illustrates a simplified signaling pathway for Group I mGluRs, which are often targeted by such derivatives.

mGluR_Signaling_Pathway Glutamate Glutamate (Agonist) mGluR Group I mGluR (e.g., mGluR1/5) Glutamate->mGluR Formyl_D_PG This compound Derivative (Antagonist) Formyl_D_PG->mGluR Blocks Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Antagonism of Group I mGluR signaling by a this compound derivative.

Experimental Workflow

The following diagram outlines a logical workflow for addressing the low solubility of a this compound derivative.

Solubility_Workflow Start Start: Low Solubility of This compound Derivative Initial_Screening Initial Screening: pH Adjustment & Co-solvents Start->Initial_Screening Solubility_Achieved Solubility Achieved? Initial_Screening->Solubility_Achieved Proceed Proceed with Experiment Solubility_Achieved->Proceed Yes Advanced_Formulation Advanced Formulation Strategies Solubility_Achieved->Advanced_Formulation No Cyclodextrin Cyclodextrin Complexation Advanced_Formulation->Cyclodextrin Solid_Dispersion Solid Dispersion Advanced_Formulation->Solid_Dispersion Evaluate Evaluate Solubility & Stability Cyclodextrin->Evaluate Solid_Dispersion->Evaluate Evaluate->Advanced_Formulation Re-evaluate End End: Optimized Formulation Evaluate->End Successful

Caption: Workflow for overcoming the low solubility of this compound derivatives.

References

Validation & Comparative

A Head-to-Head Comparison of Formyl-D-phenylglycine and Other Non-Natural Amino Acids for Protein Engineering and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids (nnAAs) into proteins offers a powerful toolkit to expand their chemical diversity and functional capabilities. This guide provides an objective, data-driven comparison of Formyl-D-phenylglycine against other widely used nnAAs, focusing on their performance in protein engineering, bioconjugation, and their impact on protein stability.

The ability to introduce novel chemical functionalities into proteins at specific sites has revolutionized protein science, enabling the development of next-generation biotherapeutics, diagnostics, and research tools.[1][2] this compound, with its reactive aldehyde group, presents a unique handle for bioorthogonal conjugation. This guide will compare its properties and performance with other popular nnAAs, namely those bearing azide and alkyne moieties, such as p-azido-L-phenylalanine (pAzF) and p-propargyloxyphenylalanine (pPaF).

Quantitative Comparison of Performance

The selection of an nnAA is often dictated by a balance of incorporation efficiency, the kinetics and stability of the subsequent bioconjugation reaction, and the potential impact on the protein's structure and function.

Non-Natural Amino AcidReactive GroupTypical Incorporation Yield (E. coli)Bioorthogonal ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Resulting LinkageLinkage Stability
This compound AldehydeVariable, dependent on FGE efficiencyOxime Ligation (with alkoxyamines)~10⁻² - 10⁻¹OximeHigh, stable at neutral pH[3][4]
p-Azido-L-phenylalanine (pAzF) AzideUp to 35.5% suppression efficiency[5]Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)~10⁻¹ - 1TriazoleExceptionally high[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)~10¹ - 10³TriazoleExceptionally high[1][2]
p-Propargyloxyphenylalanine (pPaF) AlkyneUp to 1.7 mg/L in CFPS[6]Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)~10⁻¹ - 1TriazoleExceptionally high[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)~10¹ - 10³TriazoleExceptionally high[1][2]
p-Acetyl-L-phenylalanine (pAcF) KetoneYields allowing for SDSL studies[7][8]Oxime Ligation (with alkoxyamines)~10⁻³ - 10⁻²OximeHigh, stable at neutral pH[3][4]

Note: Incorporation yields can vary significantly depending on the expression system, the specific protein, the position of incorporation, and the efficiency of the orthogonal translation machinery.[9][10] Cell-free protein synthesis (CFPS) systems can sometimes offer higher yields for certain nnAAs by overcoming cellular uptake limitations.[4][6]

Impact on Protein Stability

The introduction of a non-natural amino acid can potentially perturb the structure and stability of a protein. Molecular dynamics simulations have been employed to predict the effects of nnAA incorporation. For instance, studies on p-azidophenylalanine (pAzF) suggest that its impact on protein stability is context-dependent, and computational methods can help in selecting substitution sites that are less likely to be detrimental.[1][2] While experimental data on the direct impact of this compound on the stability of a wide range of proteins is less abundant, the stability of the resulting oxime linkage is well-documented to be high at physiological pH.[3][4]

Experimental Protocols

The successful incorporation of nnAAs and their subsequent modification relies on robust experimental procedures. Below are detailed protocols for the key methodologies discussed.

Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli

This protocol describes the incorporation of pAzF into a target protein in response to an amber stop codon (TAG).[11]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired position.

  • pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase for pAzF (pAzFRS) and its cognate tRNA.

  • Luria-Bertani (LB) medium and Terrific Broth (TB) medium.

  • Appropriate antibiotics.

  • p-Azido-L-phenylalanine (pAzF).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

  • Ni-NTA affinity chromatography resin.

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAzFRS plasmid.

  • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Inoculate 1 L of TB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Add pAzF to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.2% (w/v).

  • Incubate at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation and purify the protein using Ni-NTA affinity chromatography.

  • Validate the incorporation of pAzF by mass spectrometry.[12]

Protocol 2: Generation of Formylglycine Residue via Formylglycine-Generating Enzyme (FGE)

This protocol outlines the enzymatic conversion of a specific cysteine residue within a consensus sequence to formylglycine.

Materials:

  • Purified protein containing the FGE consensus sequence (CXPXR).

  • Purified Formylglycine-Generating Enzyme (FGE).

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM CaCl₂).

  • Copper(II) sulfate (CuSO₄).

Procedure:

  • If the FGE is in its apo form, pre-activate it by incubation with a 10-fold molar excess of CuSO₄ for 1 hour at room temperature.

  • In a reaction vessel, combine the target protein (at a final concentration of 10-50 µM) and the activated FGE (at a catalytic amount, e.g., 1:50 molar ratio to the target protein) in the reaction buffer.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the conversion of the cysteine to formylglycine by mass spectrometry.

  • Purify the modified protein to remove the FGE.

Protocol 3: Oxime Ligation of a Formylglycine-Containing Protein

This protocol describes the conjugation of an alkoxyamine-functionalized molecule to a protein containing a formylglycine residue.

Materials:

  • Purified protein with a formylglycine residue.

  • Alkoxyamine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug).

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Aniline (as a catalyst).

Procedure:

  • Dissolve the alkoxyamine-functionalized molecule in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • In a reaction tube, combine the formylglycine-containing protein (at a final concentration of 10-100 µM) with a 10- to 50-fold molar excess of the alkoxyamine-functionalized molecule in the conjugation buffer.

  • Add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-12 hours.

  • Monitor the conjugation reaction by SDS-PAGE and mass spectrometry.

  • Purify the conjugated protein to remove excess reagents using size-exclusion chromatography or dialysis.

Probing Signaling Pathways with Non-Natural Amino Acids

The site-specific incorporation of nnAAs provides a powerful tool to investigate and manipulate cellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction.[13] The introduction of nnAAs into GPCRs can be used to trap specific conformational states, identify interacting partners, or introduce novel regulatory mechanisms. For example, incorporating a photo-crosslinkable nnAA like pAzF at the ligand-binding pocket or at the G-protein coupling interface can allow for the covalent capture of transient interactions, providing invaluable insights into the dynamics of GPCR signaling.[14]

GPCR_Signaling_Probe cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR (with pAzF) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation (Crosslinking site) Effector Effector Protein G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Modulation Kinase_Signaling_Probe Upstream_Kinase Upstream Kinase Kinase Kinase (with Alkynyl-Phe) Upstream_Kinase->Kinase Phosphorylation Substrate Substrate (with Azido-Lys) Kinase->Substrate Phosphorylation (Click Chemistry Capture) Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Comparative_Workflow cluster_incorporation 1. nnAA Incorporation cluster_conjugation 2. Bioconjugation cluster_analysis 3. Performance Analysis Expression Protein Expression with nnAA Purification Protein Purification Expression->Purification Quantification Yield Quantification (Bradford, A280) Purification->Quantification MS_Validation Mass Spectrometry Validation Quantification->MS_Validation Reaction Bioorthogonal Reaction MS_Validation->Reaction Purification2 Conjugate Purification Reaction->Purification2 Characterization Conjugate Characterization (SDS-PAGE, MS) Purification2->Characterization Stability_Assay Protein Stability Assay (Thermal Shift, CD) Characterization->Stability_Assay Linkage_Stability Linkage Stability Assay (Plasma Incubation) Characterization->Linkage_Stability Functional_Assay Functional Assay Characterization->Functional_Assay

References

comparative study of different coupling reagents for Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coupling Reagents for Formyl-D-phenylglycine in Peptide Synthesis

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of this compound into peptide chains is a critical step in the synthesis of many therapeutic candidates. The unique structure of phenylglycine derivatives presents a significant challenge: a high susceptibility to racemization at the alpha-carbon during the activation and coupling steps of peptide synthesis.[1][2][3][4] This guide provides an objective comparison of various coupling reagents, offering experimental insights to aid in the selection of the optimal reagent to maximize yield and maintain the enantiomeric integrity of the final peptide.

The choice of coupling reagent and base is paramount in mitigating the risk of epimerization. Studies on the closely related Fmoc-phenylglycine have shown that the base-catalyzed coupling step is the most critical juncture where loss of stereochemical purity occurs.[1][2] Therefore, the selection of a suitable coupling reagent, often in combination with a sterically hindered and weaker base, is essential for successful synthesis.

Performance Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents for the incorporation of phenylglycine derivatives, with a focus on minimizing racemization. The data is extrapolated from studies on Fmoc-phenylglycine, which serves as an excellent model for the behavior of this compound.

Coupling ReagentAdditive/Base CombinationCoupling EfficiencyRacemization RiskKey Considerations
COMU TMP or DMPHighVery LowDemonstrated superior performance in suppressing racemization of phenylglycine.[2][3]
DEPBT TMP or DMPHighVery LowAnother excellent choice for minimizing epimerization with sensitive amino acids.[1][3]
HATU DIPEA (standard) or TMP/DMPVery HighLow to ModerateGenerally more efficient and provides purer products with less racemization than HBTU.[5][6][7] The use of a hindered base is recommended.
DMTMM-BF₄ NMMHighLowEffective in reducing racemization, particularly under microwave-assisted SPPS conditions.[8]
HBTU DIPEAHighModerateA widely used reagent, but poses a higher risk of racemization for phenylglycine compared to HATU or COMU.[2][5]
EDC / DIC HOBt or OxymaPureGood to HighModerateCost-effective carbodiimides that require an additive to suppress racemization.[6][9][10] EDC is often preferred due to the water-solubility of its byproduct.[11][12]
PyBOP DIPEAHighModerateSimilar in efficacy to HBTU, but also carries a risk of racemization with sensitive residues.[2]

Abbreviations: COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride; DIC: N,N'-Diisopropylcarbodiimide; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DMTMM-BF₄: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; TMP: 2,4,6-Collidine; DMP: 2,6-Lutidine; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; HOBt: 1-Hydroxybenzotriazole.

Experimental Protocols

Below are detailed methodologies for key coupling reactions. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures.

Protocol 1: COMU/TMP Coupling for Minimal Racemization

This protocol is recommended for coupling this compound where minimizing epimerization is the highest priority.

  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30 minutes. Perform the standard Fmoc-deprotection using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), COMU (3 eq.), and 2,4,6-trimethylpyridine (TMP) (4 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: HATU/DIPEA Coupling

A standard and highly efficient protocol suitable for many applications.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[13]

  • Washing: Follow step 4 from Protocol 1.

  • Monitoring: Perform a Kaiser test.

Protocol 3: EDC/HOBt Coupling

A cost-effective method, particularly for solution-phase synthesis or when phosphonium/uronium reagents are not desired.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the deprotected resin, followed by the addition of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (3 eq.). Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Follow step 4 from Protocol 1.

  • Monitoring: Perform a Kaiser test.

Mechanism and Workflow Diagrams

The following diagrams illustrate the general mechanism of peptide coupling and a typical experimental workflow.

PeptideCouplingMechanism CarboxylicAcid This compound (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., OAt-ester, O-Acylisourea) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate PeptideBond Dipeptide Product (R-CO-NH-Peptide) ActivatedIntermediate->PeptideBond Coupling Byproducts Byproducts (e.g., DCU, HOBt) ActivatedIntermediate->Byproducts Amine N-terminal Amine (H₂N-Peptide) Amine->PeptideBond Nucleophilic Attack

Caption: General mechanism of peptide bond formation using a coupling reagent.

SPPS_Workflow cluster_cycle Coupling Cycle (Repeat for each Amino Acid) Deprotection 1. N-terminal Deprotection (e.g., 20% Piperidine/DMF) Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (this compound + Coupling Reagent + Base) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Monitoring 5. Kaiser Test Wash2->Monitoring Monitoring->Deprotection Incomplete: Recouple Cleavage Final Cleavage & Deprotection Monitoring->Cleavage Complete Start Start: Resin Swelling Start->Deprotection Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

References

A Comparative Guide to Validated Analytical Methods for Formyl-D-phenylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Formyl-D-phenylglycine is essential for ensuring product quality, understanding pharmacokinetic profiles, and advancing research. This guide provides an objective comparison of commonly employed analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and performance data presented are based on validated studies of structurally similar compounds, offering a robust framework for selecting the most suitable analytical approach.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification is a critical decision that hinges on the specific requirements of the assay, including sensitivity, selectivity, the complexity of the sample matrix, and throughput. The following table summarizes the key performance characteristics of HPLC with UV detection and LC-MS/MS.

ParameterHPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio.[1]
Specificity Moderate to High (dependent on chromatographic separation).[2]Very High.[3]
Linearity (R²) > 0.995.[4]> 0.99.[5]
Limit of Detection (LOD) Analyte and matrix dependent, typically in the µg/mL range.[6]Can reach ng/mL to pg/mL levels.[7]
Limit of Quantification (LOQ) Analyte and matrix dependent, typically in the µg/mL range.[4]Can reach ng/mL to pg/mL levels.[7]
Accuracy (% Recovery) Typically 98-102%.[6]Typically 85-115%.[8]
Precision (%RSD) < 2%.[9]< 15%.[10]
Analysis Time ~10-30 minutes per sample.[11]~5-15 minutes per sample.[7]
Sample Matrix Suitable for pharmaceutical formulations and bulk drug substances.[3]Ideal for complex biological fluids (e.g., plasma, urine).[3][12]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are adapted from methods for similar compounds and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of total this compound. For chiral separation to specifically quantify the D-enantiomer, a chiral column is required.

1. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to prepare a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[13]

  • Sample Preparation (from a solid matrix): Accurately weigh a known amount of the powdered sample. Add a measured volume of extraction solvent to achieve a target concentration within the calibration range. Vortex the mixture for 5 minutes and then centrifuge to pellet any insoluble material. Collect the supernatant for analysis.[13]

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) for achiral analysis. For chiral separation, a specialized chiral column (e.g., a teicoplanin-based column) is necessary.[6][11]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM monosodium phosphate) and an organic modifier (e.g., methanol or acetonitrile).[11][14]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, likely in the range of 250-260 nm.[11]

  • Injection Volume: 10-20 µL.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound, especially in complex biological matrices.[1]

1. Sample Preparation:

  • Standard Preparation: Prepare stock and working standard solutions as described for the HPLC method, using a suitable solvent compatible with the LC-MS/MS system (e.g., methanol/water).[5]

  • Sample Preparation (from biological fluids): For plasma or urine samples, a protein precipitation step is typically required. Add a cold organic solvent like acetonitrile to the sample, vortex, and centrifuge to remove precipitated proteins. The supernatant is then collected for analysis.[12][13]

2. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[12]

  • Column: A reversed-phase C18 or phenyl-hexyl column with smaller particle sizes (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.[5][12]

  • Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol).[12]

  • Flow Rate: 0.2-0.4 mL/min.[5]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.[12]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.[8]

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation (ICH Q2(R1)) cluster_application 3. Routine Application define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Technique define_scope->select_method develop_procedure Develop Analytical Procedure select_method->develop_procedure specificity Specificity / Selectivity develop_procedure->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis system_suitability System Suitability Testing routine_analysis->system_suitability documentation Documentation & Reporting system_suitability->documentation

Caption: Workflow for analytical method validation.

Method_Selection_Logic start Define Analytical Needs matrix_complexity Sample Matrix Complexity? start->matrix_complexity sensitivity_req High Sensitivity Required? matrix_complexity->sensitivity_req Low lcms LC-MS/MS matrix_complexity->lcms High (Biological) chiral_separation Chiral Separation Needed? sensitivity_req->chiral_separation No sensitivity_req->lcms Yes hplc HPLC-UV chiral_separation->hplc No chiral_hplc Chiral HPLC chiral_separation->chiral_hplc Yes

Caption: Logic for selecting an analytical method.

References

A Comparative Analysis of L-Formyl-Phenylglycine and D-Formyl-Phenylglycine: Unraveling Stereospecific Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is paramount in the design and development of targeted therapeutics. This guide provides a comparative overview of the L-form and D-form of formyl-phenylglycine, focusing on their potential differential effects, the underlying principles of stereospecificity in biological systems, and the experimental approaches required for their evaluation.

Expected Differences in Biological Activity

The primary targets for N-formylated peptides are the formyl peptide receptors (FPRs), a family of G protein-coupled receptors crucial in the innate immune response.[1][2][3] These receptors are activated by N-formylated peptides of bacterial or mitochondrial origin, initiating a cascade of inflammatory responses. The binding pocket of these receptors is highly specific, and the stereochemistry of the amino acid residues in the ligand plays a critical role in the binding affinity and subsequent receptor activation.

It is hypothesized that the L-form of formyl-phenylglycine, being analogous to the naturally occurring L-amino acids that constitute proteins, would exhibit a higher affinity for biological receptors compared to its D-counterpart. Conversely, the D-form may exhibit lower affinity, act as a competitive antagonist, or even engage different receptors or allosteric sites, leading to a distinct biological outcome. Furthermore, D-amino acid-containing peptides are known to be more resistant to degradation by proteases, which could result in a longer biological half-life for D-formyl-phenylglycine.[4]

Data Presentation: A Predictive Comparison

The following table summarizes the expected, yet currently hypothetical, differences in the pharmacological parameters of L- and D-formyl-phenylglycine. This table is intended to serve as a framework for future experimental investigation.

ParameterL-Formyl-Phenylglycine (Predicted)D-Formyl-Phenylglycine (Predicted)Rationale
Receptor Binding Affinity (e.g., for FPR1) Higher affinityLower affinity or no affinityBiological receptors are stereospecific, typically favoring L-amino acid configurations.
Biological Activity Agonist at target receptors (e.g., FPRs)Potentially a weak agonist, an antagonist, or inactiveThe specific 3D arrangement of the L-form is more likely to induce the conformational change required for receptor activation.
Metabolic Stability More susceptible to enzymatic degradationMore resistant to enzymatic degradationProteases and other metabolic enzymes are stereoselective for L-amino acids.
In vivo Half-life ShorterLongerReduced metabolic clearance of the D-form would lead to a longer duration of action.
Potential for Off-Target Effects Possible, depending on receptor promiscuityPotentially different off-target profile due to altered receptor interactionsThe distinct stereochemistry may lead to interactions with other, unrelated biological targets.

Experimental Protocols for Comparative Analysis

To empirically determine the differential effects of L- and D-formyl-phenylglycine, a series of well-defined experiments are necessary. The following protocols outline the key methodologies that should be employed.

Receptor Binding Assays

Objective: To quantify the binding affinity of L- and D-formyl-phenylglycine to their putative target receptors (e.g., FPR1, FPR2, FPR3).

Methodology:

  • Cell Culture: Use cell lines stably expressing the human formyl peptide receptors (e.g., HEK293-FPR1).

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled N-formyl peptide (e.g., [³H]fMLP) and increasing concentrations of unlabeled L- or D-formyl-phenylglycine.

  • Data Analysis: Determine the inhibition constant (Ki) for each enantiomer by analyzing the displacement curves using non-linear regression.

Functional Assays

Objective: To assess the ability of each enantiomer to activate the target receptor and elicit a downstream cellular response.

Methodology:

  • Calcium Mobilization Assay: In receptor-expressing cells loaded with a calcium-sensitive dye (e.g., Fura-2), measure the intracellular calcium concentration changes upon stimulation with varying concentrations of L- or D-formyl-phenylglycine.

  • Chemotaxis Assay: Utilize a Boyden chamber assay to measure the ability of each enantiomer to induce the migration of immune cells (e.g., neutrophils) expressing FPRs.

  • Data Analysis: Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for each enantiomer to determine their potency as agonists or antagonists.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of L- and D-formyl-phenylglycine in an animal model.

Methodology:

  • Animal Model: Administer a single dose of L- or D-formyl-phenylglycine to rodents (e.g., mice or rats) via intravenous and oral routes.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of each enantiomer in the plasma samples.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

To conceptualize the potential signaling pathways and the necessary experimental workflows, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Formyl-Phenylglycine L-Formyl-Phenylglycine FPR Formyl Peptide Receptor (FPR) L-Formyl-Phenylglycine->FPR High Affinity Binding & Activation D-Formyl-Phenylglycine D-Formyl-Phenylglycine D-Formyl-Phenylglycine->FPR Low Affinity Binding or Antagonism G_Protein G-Protein Activation FPR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_Mobilization->Cellular_Response

Caption: Predicted differential signaling of L- and D-formyl-phenylglycine.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Analysis Synthesis Synthesize L- and D- Formyl-Phenylglycine Purity Confirm Purity and Enantiomeric Excess (e.g., by HPLC) Synthesis->Purity Binding Receptor Binding Assays (Ki determination) Purity->Binding Functional Functional Assays (EC50 determination) Purity->Functional PK Pharmacokinetic Studies (t½, CL, Vd) Binding->PK Functional->PK Metabolism Metabolite Identification PK->Metabolism

Caption: A generalized experimental workflow for comparative analysis.

References

Formyl-D-phenylglycine: A Powerful Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the diverse array of available auxiliaries, Formyl-D-phenylglycine and its derivatives have emerged as a compelling choice for researchers and drug development professionals. This guide provides an objective comparison of the advantages of using this compound-derived auxiliaries, particularly in the context of their performance against other well-established chiral auxiliaries. While direct comparative data for this compound across all major asymmetric reactions is not extensively documented, the exceptional performance of closely related phenylglycine derivatives, such as (R)-phenylglycine amide, in specific applications highlights the immense potential of this scaffold.

Key Advantages of Phenylglycine-Based Chiral Auxiliaries

The primary advantage of chiral auxiliaries derived from phenylglycine lies in their ability to induce high levels of stereocontrol, often through unique mechanisms. A standout feature is the potential for crystallization-induced asymmetric transformation (CIAT) . This process allows for the in situ equilibration of a diastereomeric mixture to a single, less soluble diastereomer that crystallizes from the reaction mixture. This drives the equilibrium towards the desired product, resulting in exceptionally high diastereomeric excess and chemical yield.

One of the most well-documented examples of this is the use of (R)-phenylglycine amide in the asymmetric Strecker synthesis of α-amino acids. This reaction proceeds with outstanding diastereoselectivity, affording the desired product in high yield and with a diastereomeric ratio often exceeding 99:1.[1][2][3][4] This method provides a practical and efficient route to enantiomerically pure α-amino acids, which are crucial building blocks in pharmaceutical development.

Performance Comparison with Other Chiral Auxiliaries

To provide a clear perspective on the performance of chiral auxiliaries, the following tables summarize the typical diastereoselectivities achieved with some of the most common auxiliaries in key asymmetric reactions. It is important to note that direct comparisons can be influenced by variations in substrates, reagents, and reaction conditions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Evans' oxazolidinones and Oppolzer's camphorsultam are widely recognized for their high and predictable stereocontrol in these reactions.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-PropionylBenzyl bromide>95:585-95
Oppolzer's Camphorsultam N-PropionylMethyl iodide>98:290-98

While specific data for this compound in this context is limited, the principle of steric shielding provided by the phenyl group is expected to afford good to excellent levels of diastereoselectivity.

Asymmetric Aldol Reactions

The aldol reaction is another critical tool for the stereoselective formation of carbon-carbon bonds. Evans' auxiliaries are particularly renowned for their ability to control the formation of syn-aldol products with high diastereoselectivity.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans' Oxazolidinone Isobutyraldehyde>99:180-95
Oppolzer's Camphorsultam Benzaldehyde>95:585-95
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful method for the construction of six-membered rings. Oppolzer's camphorsultam is a well-established auxiliary for controlling the stereochemistry of this cycloaddition.

Chiral AuxiliaryDieneDienophileendo:exo RatioDiastereomeric Excess (de)
Oppolzer's Camphorsultam CyclopentadieneN-Acryloyl>95:5>98%

Experimental Protocols

Detailed experimental procedures are essential for the successful application of chiral auxiliaries. Below are representative protocols for the use of (R)-phenylglycine amide in an asymmetric Strecker synthesis and a general protocol for an Evans' aldol reaction for comparative context.

Protocol 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

This protocol is adapted from the work of Boesten et al. and demonstrates the power of crystallization-induced asymmetric transformation.[1]

Materials:

  • (R)-phenylglycine amide

  • Pivaldehyde

  • Sodium cyanide (NaCN)

  • Acetic acid

  • Methanol

  • Water

Procedure:

  • To a solution of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) in a mixture of methanol and water, sodium cyanide (1.1 eq) is added.

  • Acetic acid (1.1 eq) is then added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature. The desired α-amino nitrile diastereomer begins to precipitate.

  • The stirring is continued for a period of time to allow for the in-solution epimerization of the more soluble diastereomer and subsequent crystallization of the desired product.

  • The solid product is collected by filtration, washed with a cold solvent mixture, and dried to afford the nearly diastereomerically pure α-amino nitrile.

Protocol 2: Evans' Asymmetric Aldol Reaction

This is a general procedure for a boron-mediated Evans' aldol reaction to generate a syn-aldol product.

Materials:

  • N-Acyl Evans' oxazolidinone (e.g., N-propionyl-(4S)-4-benzyl-2-oxazolidinone)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A solution of the N-acyl Evans' oxazolidinone (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes to form the Z-enolate.

  • The aldehyde (1.5 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1-2 hours, followed by warming to 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the syn-aldol adduct.

Visualization of Key Concepts

To further elucidate the principles behind the use of chiral auxiliaries, the following diagrams illustrate the general workflow and the concept of stereochemical induction.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Attach Auxiliary Attach Auxiliary Prochiral Substrate->Attach Auxiliary Covalent Bond Formation Diastereoselective Reaction Diastereoselective Reaction Attach Auxiliary->Diastereoselective Reaction Chiral Intermediate Cleave Auxiliary Cleave Auxiliary Diastereoselective Reaction->Cleave Auxiliary Diastereomeric Mixture Enantiomerically Enriched Product Enantiomerically Enriched Product Cleave Auxiliary->Enantiomerically Enriched Product Purification Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Stereochemical Induction by a Chiral Auxiliary Enolate Prochiral Enolate Auxiliary Chiral Auxiliary Enolate->Auxiliary Steric Shielding Electrophile Electrophile TS1 Transition State 1 (Lower Energy) Electrophile->TS1 Favored Attack TS2 Transition State 2 (Higher Energy) Electrophile->TS2 Disfavored Attack Major Major Diastereomer TS1->Major Minor Minor Diastereomer TS2->Minor

Caption: Facial discrimination of a prochiral enolate by a chiral auxiliary.

References

Enhancing Peptide Stability: A Comparative Analysis of Formyl-D-phenylglycine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to enzymatic degradation presents a significant hurdle in the development of effective therapeutics. This guide provides a comparative assessment of the enzymatic stability of peptides containing Formyl-D-phenylglycine, weighing its potential advantages against other common peptide modifications. While direct quantitative data for this compound is limited, this guide synthesizes established principles of peptide stabilization to offer a predictive comparison, supported by experimental data from analogous modifications.

The modification of peptides to enhance their resistance to proteases is a cornerstone of modern drug design. Strategies range from the incorporation of non-natural amino acids to alterations of the peptide backbone. The inclusion of D-amino acids is a well-established method to confer proteolytic resistance, as proteases are stereospecific for L-amino acids.[1][2] this compound, a derivative of the D-amino acid phenylglycine, introduces two modifications: the D-chiral center and an N-terminal formyl group. This guide will explore the anticipated impact of these modifications on enzymatic stability.

Comparative Enzymatic Stability: A Data-Driven Overview

Peptide ModificationTest SystemKey FindingsReference
L-Amino Acid Peptide (Unmodified) Human Serum / Specific ProteasesSusceptible to rapid degradation by proteases.[1][2][3]
D-Amino Acid Containing Peptide Human Serum / Trypsin & ChymotrypsinSignificantly increased resistance to proteolytic degradation. The D-enantiomer of polybia-MPI retained full antimicrobial activity after 6 hours of incubation with high concentrations of trypsin and chymotrypsin, while the L-form was completely degraded.[4][1][3][4]
N-terminal Acetylation Cell Lysates / SerumModestly extends peptide lifetime in serum by approximately a factor of two, but has little effect in cell lysates.[5][5]
N-terminal Formylation (Prokaryotic) E. coliActs as a degradation signal (N-degron) in bacteria, targeting the protein for proteolytic degradation via the N-end rule pathway.[6]

Table 1: Comparative Stability of Modified Peptides. This table highlights the general principles of peptide stabilization. D-amino acid substitution is a highly effective strategy for enhancing stability, while N-terminal modifications can have varied and context-dependent effects.

Peptide PairModificationHalf-life in Human SerumReference
RDP215 (L-peptide)UnmodifiedNot specified, but shows degradation[3]
9D-RDP215 (D-peptide)All L-amino acids replaced with D-amino acidsSignificantly more stable than L-peptide[3]
L-MelittinUnmodifiedNot specified, but immunogenic[1]
D-MelittinAll L-amino acids replaced with D-amino acidsNot specified, but less immunogenic[1]
polybia-MPI (L-peptide)UnmodifiedDegraded by trypsin and chymotrypsin[4]
D-MPI (D-enantiomer)All L-amino acids replaced with D-amino acidsHighly resistant to trypsin and chymotrypsin[4]

Table 2: Illustrative Examples of Enhanced Stability with D-Amino Acid Substitution. This table provides specific examples where the incorporation of D-amino acids led to a marked increase in peptide stability.

The Double-Edged Sword of N-Terminal Formylation

The N-terminal formyl group is a modification with opposing effects depending on the biological context. In prokaryotes, N-formylmethionine is the initiating amino acid in protein synthesis and can act as a "degron," a signal for protein degradation.[6] This is a crucial consideration for peptides intended for antibacterial applications, as it may inadvertently reduce their stability in the target organism.

Conversely, in other contexts, N-terminal modifications like acetylation can offer a modest increase in stability by blocking the action of exopeptidases.[5] The impact of the formyl group on the stability of a D-amino acid-containing peptide in a mammalian system is not well-documented and would require empirical validation. It is plausible that the steric hindrance provided by the D-phenylglycine would be the dominant factor in resisting endopeptidase cleavage, while the formyl group could provide some protection against exopeptidases.

Experimental Protocols for Assessing Enzymatic Stability

To empirically determine the stability of this compound containing peptides, a standardized in vitro degradation assay is essential.

In Vitro Proteolytic Degradation Assay

This protocol outlines a general method for assessing peptide stability in the presence of a specific protease, such as trypsin, or in a complex biological matrix like human serum.

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable solvent like DMSO or water) of the this compound peptide and relevant control peptides (e.g., L-amino acid version, non-formylated D-phenylglycine version).

  • Protease solution (e.g., Trypsin, sequencing grade, from bovine pancreas).

  • Human Serum (pooled from healthy donors).

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8, or Phosphate-Buffered Saline, pH 7.4).

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or 100% Acetonitrile).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass Spectrometer (optional, for metabolite identification).

Procedure:

  • Peptide and Enzyme Preparation:

    • Thaw peptide stock solutions and the protease solution on ice.

    • Dilute the peptide stock solution to a final concentration of 100 µM in the Digestion Buffer.

    • Prepare the protease solution at a working concentration (e.g., 1:100 enzyme-to-peptide ratio by weight) in the Digestion Buffer. For serum stability, thaw the serum and use it directly.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the diluted peptide solution with either the protease solution or an equal volume of human serum.

    • For a negative control, add the peptide to the Digestion Buffer without any enzyme or serum.

    • Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to a tube containing the Quenching Solution.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitated proteins (especially for serum samples).

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the peptide's half-life (t½).

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles of enhanced stability, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Stock Solution Incubate Incubate at 37°C Peptide->Incubate Enzyme Enzyme/Serum Solution Enzyme->Incubate Buffer Digestion Buffer Buffer->Incubate Quench Quench Reaction Incubate->Quench Time Points HPLC HPLC Analysis Quench->HPLC Data Data Analysis (t½) HPLC->Data

Caption: Experimental workflow for the in vitro peptide stability assay.

G cluster_l_peptide L-Amino Acid Peptide cluster_d_peptide D-Amino Acid Peptide L_Peptide L-Peptide Protease Protease Active Site L_Peptide->Protease Recognized & Cleaved D_Peptide D-Peptide Protease2 Protease Active Site D_Peptide->Protease2 Steric Hindrance (Not Recognized)

Caption: Rationale for enhanced stability of D-amino acid containing peptides.

Conclusion

The incorporation of a D-amino acid like D-phenylglycine is a highly effective strategy for enhancing the enzymatic stability of peptides.[1][3][4] This is due to the stereospecificity of proteases, which are generally unable to cleave peptide bonds involving D-amino acids. The addition of an N-terminal formyl group may provide some protection against exopeptidases, but its potential role as a degradation signal in prokaryotes warrants careful consideration for antibacterial applications.

References

Comparative Bioactivity of N-Formylated Amino Acids and Their Derivatives as Formyl Peptide Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of N-formylated amino acids and their peptide derivatives, with a conceptual focus on Formyl-D-phenylglycine and its analogs. The primary targets for these compounds are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors integral to the innate immune response.[1][2][3] While direct comparative quantitative data for this compound is limited in the public domain, this guide synthesizes available structure-activity relationship (SAR) data for related N-formylated compounds to provide insights into their relative performance as FPR agonists.

The activation of FPRs, particularly FPR1, by N-formylated peptides derived from bacteria or damaged mitochondria, triggers a cascade of intracellular signaling events.[4][5] This leads to critical immune responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[4][5] Understanding the comparative bioactivity of different N-formylated ligands is crucial for the development of novel therapeutics that can modulate these inflammatory pathways.

Comparative Bioactivity Data

The following table summarizes the bioactivity of the prototypical N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), on the high-affinity formyl peptide receptor, FPR1. This data serves as a benchmark for understanding the potency of N-formylated compounds. The bioactivity of individual N-formylated amino acids is generally much lower than that of di- or tripeptides.

Compound NameReceptor TargetBioactivity TypeValueReference(s)
N-formyl-methionyl-leucyl-phenylalanine (fMLP)FPR1Ki38 nM[6][7]
N-formyl-methionyl-leucyl-phenylalanine (fMLP)FPR1EC50 (Calcium Mobilization)~1 nM[8]
N-formyl-methionyl-leucyl-phenylalanine (fMLP)FPR1EC50 (Neutrophil Aggregation)3 µM[6]

Structure-Activity Relationships (SAR)

The bioactivity of N-formylated peptides at FPRs is governed by several structural features:

  • The N-formyl Group: The formyl group on the N-terminal amino acid is a critical determinant for high-affinity binding to FPR1.[4] Its removal significantly reduces the potency of the peptide.[4]

  • Amino Acid Sequence: The nature of the amino acids in the peptide chain profoundly influences bioactivity. For instance, fMLP is a highly potent agonist for FPR1.[9]

  • Hydrophobicity: Hydrophobic residues at specific positions in the peptide sequence can enhance binding affinity and agonist activity.[4]

  • Stereochemistry: The stereochemistry of the amino acid residues can impact the peptide's conformation and its interaction with the receptor binding pocket.

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for FPR1.

Methodology:

  • Cell Culture: Human neutrophils or a cell line stably expressing human FPR1 (e.g., U937 or HL-60 cells) are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competitive Binding: A constant concentration of a radiolabeled or fluorescently-labeled FPR1 ligand (e.g., [3H]fMLP or a fluorescent fMLP analog) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free ligands are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of labeled ligand bound to the membranes is quantified using scintillation counting (for radioligands) or fluorescence measurement.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the ability of test compounds to induce intracellular calcium release upon activation of FPR1, a key downstream signaling event.

Methodology:

  • Cell Loading: Neutrophils or FPR1-expressing cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or a fluorescence plate reader.

  • Compound Addition: The test compound is added to the cell suspension at various concentrations.

  • Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each compound concentration is measured. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the response against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of test compounds to induce the directed migration of neutrophils, a primary function mediated by FPR1 activation.

Methodology:

  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

  • Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell insert system) is used. The lower chamber is filled with a solution containing the test compound at various concentrations, while the upper chamber contains the isolated neutrophils. The two chambers are separated by a microporous membrane.

  • Incubation: The chamber is incubated at 37°C to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope, flow cytometry, or by using a colorimetric or fluorometric assay that measures cell number.

  • Data Analysis: The number of migrated cells is plotted against the concentration of the test compound to generate a dose-response curve and determine the EC50 for chemotaxis.

Signaling Pathway and Experimental Workflow Diagrams

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand N-Formylated Peptide FPR1 FPR1 Ligand->FPR1 Binds G_protein Gi/o FPR1->G_protein G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Phagocytosis, ROS Production) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FPR1 Signaling Pathway

Chemotaxis_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Neutrophils from Blood Setup_Chamber Set up Transwell Chamber: Lower: Ligand Upper: Neutrophils Isolate_Neutrophils->Setup_Chamber Prepare_Ligand Prepare Ligand Solutions (this compound analogs) Prepare_Ligand->Setup_Chamber Incubate Incubate at 37°C Setup_Chamber->Incubate Collect_Cells Collect Migrated Cells from Lower Chamber Incubate->Collect_Cells Quantify_Cells Quantify Cells (e.g., Flow Cytometry) Collect_Cells->Quantify_Cells Analyze_Data Analyze Data: - Dose-response curve - EC50 calculation Quantify_Cells->Analyze_Data

Caption: Neutrophil Chemotaxis Workflow

References

Safety Operating Guide

Proper Disposal of Formyl-D-phenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and effective disposal of Formyl-D-phenylglycine.

This compound is a white to off-white powder utilized in pharmaceutical development and peptide synthesis.[1] Adherence to proper disposal protocols is imperative to mitigate potential environmental and health risks. The primary directive for the disposal of this compound is to treat it as hazardous waste.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial as this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Respiratory Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Lab Coat Standard laboratory coat to prevent skin contact

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. This compound is incompatible with strong oxidizing agents.[2]

2. Containerization:

  • Use a robust, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.

  • Ensure the container is kept tightly closed when not in use.[2]

3. Labeling:

  • The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name and CAS number (10419-71-3)

    • The associated hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

4. Storage:

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[2]

  • The storage area should be secure and away from general laboratory traffic.

  • Store at or below -4°C if prolonged storage is anticipated, consistent with the compound's storage recommendations.[1][3]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a certified and licensed chemical waste disposal company.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste appropriately.

  • Follow all local, state, and federal regulations pertaining to hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_stream Identify as Hazardous Waste ppe->waste_stream container Select a Labeled, Compatible Hazardous Waste Container waste_stream->container segregate Segregate from Incompatible Substances (e.g., Strong Oxidizers) container->segregate transfer Carefully Transfer Waste into Container segregate->transfer seal Securely Seal the Container transfer->seal store Store in Designated Hazardous Waste Accumulation Area seal->store pickup Arrange for Pickup by a Certified Waste Disposal Company store->pickup end End: Disposal Complete pickup->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

Personal protective equipment for handling Formyl-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Formyl-D-phenylglycine

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) Summary

The level of personal protective equipment required depends on the specific task being performed and the associated risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operational Scenario Required PPE Purpose
Storage and Transport - Laboratory Coat- Safety Glasses with Side Shields- Nitrile GlovesProtects against incidental contact and spills during movement of sealed containers.
Weighing and Aliquoting (Solid) - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Respiratory Protection (N95 or higher, if not in a fume hood)Minimizes risk of inhaling airborne particles and protects against eye and skin contact.
Dissolving and Solution Handling - Laboratory Coat- Chemical Splash Goggles- Nitrile GlovesProtects against splashes and direct skin/eye contact with the solution.
Running Reactions - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves- Face Shield (if splash hazard is high)Provides comprehensive protection during active chemical transformations.
Waste Disposal - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves- Chemical-resistant Apron (optional)Ensures protection when handling and consolidating chemical waste.
Spill Cleanup - Laboratory Coat- Chemical Splash Goggles- Heavy-duty Nitrile or Neoprene Gloves- Respiratory Protection (as needed)- Disposable Shoe Covers (for large spills)Offers enhanced protection when managing unexpected releases of the material.

Detailed Operational Protocols

Risk Assessment and Preparation

Before handling this compound, a thorough risk assessment must be conducted. This involves reviewing the known hazards of similar chemicals and planning the experiment to minimize exposure.

Methodology:

  • Review Safety Data Sheets: Examine the SDS for closely related phenylglycine derivatives to understand potential hazards, including irritation, and reactivity.[1]

  • Identify Exposure Risks: Determine the specific steps in your procedure where you might be exposed to the solid or solutions of the compound (e.g., weighing, transferring, heating).

  • Evaluate Engineering Controls: Whenever possible, handle solid this compound in a certified chemical fume hood or a glove box to contain any dust.[3]

  • Assemble PPE: Based on the table above, gather all necessary PPE before approaching the work area.

  • Locate Safety Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are accessible and unobstructed.

Personal Protective Equipment: Donning and Doffing

Properly putting on and taking off PPE is crucial to prevent contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respiratory Protection (if required): Perform a seal check.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence (to be performed in a designated area):

  • Gloves (Outer Pair if double-gloved): Peel off the first glove by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in the designated waste container.

  • Lab Coat: Unbutton and remove by rolling it down the arms, turning it inside out to contain any contamination.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respiratory Protection: Remove without touching the front of the respirator.

  • Gloves (Inner Pair): Remove as described in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Assemble PPE & Safety Equipment a->b c Don PPE b->c Proceed to Lab Bench d Weigh Solid Compound c->d e Prepare Solution d->e spill Spill Occurs d->spill f Perform Experiment e->f e->spill g Segregate Chemical Waste f->g Experiment Complete f->spill h Decontaminate Work Area g->h i Doff & Dispose of PPE h->i j Wash Hands i->j cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill cleanup_spill->h Area Secured

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Chemical Waste Disposal:

  • Solid Waste: Dispose of unused or waste this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[1]

  • Compatibility: Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents.[1][4]

Contaminated PPE and Materials Disposal:

  • Gloves, Weighing Papers, etc.: Any disposable materials that come into direct contact with this compound should be considered contaminated.

  • Disposal: Place all contaminated disposable items in a designated hazardous waste bag or container for solid waste.

  • Non-Disposable Equipment: Glassware and other reusable equipment should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous liquid waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.